7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOPLUXBZUJFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487035 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62458-96-2 | |
| Record name | 5,6,7,8-Tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62458-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one: Core Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one, a member of the privileged tetrahydropyridopyrimidine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2][3] This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and structurally related molecules.
Molecular Structure and Physicochemical Properties
This compound possesses a fused heterocyclic ring system consisting of a dihydropyrimidinone fused to a tetrahydropyridine ring, with a benzyl group substituted at the 7-position.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃O | ChemScene |
| Molecular Weight | 241.29 g/mol | ChemScene |
| CAS Number | 62458-96-2 | ChemScene |
| Appearance | White solid (predicted) | --- |
| Predicted pKa | 7.77 ± 0.20 | ChemicalBook |
| Predicted LogP | 1.3282 | ChemScene |
| Topological Polar Surface Area (TPSA) | 48.99 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Note: Many of the physicochemical properties listed are computationally predicted and await experimental verification. The predicted pKa suggests the molecule is weakly basic.
Synthesis and Characterization
The synthesis of this compound and its analogs typically involves the condensation of a substituted piperidinone precursor with a suitable pyrimidine-forming reagent. A general synthetic approach is outlined below.
Synthetic Workflow
Caption: General synthetic workflow for the preparation of the target compound.
Experimental Protocol: Synthesis
A representative synthetic procedure is as follows:
-
To a solution of sodium methoxide in methanol, add formamidine acetate at room temperature.
-
To this mixture, add ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
-
Stir the reaction mixture at room temperature for 20-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture and add water.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound as a white solid.
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.[4]
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Biological Activity and Therapeutic Potential
The pyrido[3,4-d]pyrimidine scaffold is a key component of several biologically active molecules, including kinase inhibitors.[3] For instance, derivatives of this scaffold have been investigated as inhibitors of the HER family of kinases and have shown potential in the treatment of specific cancers.[3]
While specific biological data for this compound is not extensively available in the public domain, the broader class of tetrahydropyridopyrimidines has been successfully developed as irreversible covalent inhibitors of KRAS-G12C, a challenging target in oncology.[1][2]
Potential Signaling Pathway Involvement
Given the known activities of related compounds, this compound could potentially modulate key cellular signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Experimental Protocol: In Vitro Kinase Assay
To evaluate the potential inhibitory activity of the title compound against a specific kinase (e.g., a member of the HER family or a mutant KRAS), a biochemical assay can be performed.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of concentrations for IC₅₀ determination.
-
In a microplate, combine the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add the diluted compound to the wells. Include appropriate positive and negative controls.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and quantify the amount of product formed, typically through a luminescence- or fluorescence-based detection method.
-
Plot the percentage of kinase inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Stability and Solubility Considerations
While experimental data for the title compound is limited, general considerations for molecules of this class are important for experimental design.
-
Solubility: The predicted LogP of 1.3282 suggests moderate lipophilicity. Experimental determination of solubility in aqueous buffers at different pH values and in common organic solvents is crucial for formulation and assay development.
-
Stability: The stability of the compound should be assessed under various conditions, including different pH levels, temperatures, and light exposure, to establish appropriate storage and handling procedures.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential, particularly in the area of kinase inhibition. This guide has provided an overview of its fundamental properties, synthesis, and potential biological activities based on available data and the context of related molecules. Further experimental investigation is necessary to fully elucidate its physicochemical and pharmacological profile to support its potential development as a therapeutic agent.
References
- BenchChem. (2025). Application Note: Analytical Techniques for the Characterization of Tetrahydropyridine Isomers. BenchChem.
- PubChem. (n.d.). Pyrido[3,4-D]pyrimidine. National Center for Biotechnology Information.
- PubChem. (n.d.). Pyrido(4,3-d)pyrimidin-4(3H)-one. National Center for Biotechnology Information.
- Lanter, J. C., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230–1234.
- ChemicalBook. (n.d.). 4-chloropyrido[3,4-d]pyrimidine.
- Lanter, J. C., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed.
- Scribd. (n.d.). Analytical Techniques in Combinatorial Chemistry.
- MDPI. (2021).
- PubMed. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27.
- ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
Sources
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS 62458-96-2
An In-depth Technical Guide to 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 62458-96-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the promising class of pyrido[3,4-d]pyrimidines. This family of molecules has garnered significant attention in medicinal chemistry for its diverse biological activities, particularly as kinase inhibitors with therapeutic potential in oncology.
Chemical Identity and Properties
This compound is a fused bicyclic molecule with a core structure that is a key pharmacophore in numerous biologically active compounds.[1]
| Property | Value | Source |
| CAS Number | 62458-96-2 | [2][3][4] |
| Molecular Formula | C₁₄H₁₅N₃O | [2][4][5] |
| Molecular Weight | 241.29 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Storage | Room temperature, protected from light, in a dry and sealed place. | [3][5] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound and its analogs typically involves the condensation of a substituted piperidine precursor with a urea or formamidine equivalent.[7][8]
Synthetic Protocol
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a full spectral assignment for the title compound is not publicly available, 1H NMR data for the closely related 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diol shows characteristic signals for the benzyl and tetrahydropyridopyrimidine protons.[7] For the title compound, one would expect to see signals corresponding to the aromatic protons of the benzyl group, as well as methylene protons of the tetrahydropyridine ring and the pyrimidinone proton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a common technique to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₄H₁₅N₃O would be approximately 242.12 m/z.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the three-dimensional structure. While no crystal structure is currently available for the title compound in the Cambridge Structural Database, structures of related 7-benzyl-substituted pyridopyrimidines have been reported, confirming the general fused-ring conformation.[9]
Biological Activity and Mechanism of Action
The pyrido[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting protein kinases.[1][10] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11]
Potential as a Kinase Inhibitor
While specific kinase inhibition data for this compound is not yet published, numerous derivatives of the tetrahydropyrido[3,4-d]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, including:
-
KRAS G12D: Certain 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as inhibitors of the KRAS-G12D mutant, a key driver in several cancers.[12]
-
Epidermal Growth Factor Receptor (EGFR): The pyrido[4,3-d]pyrimidine scaffold, a close isomer, is found in inhibitors of EGFR, a well-validated cancer target.[13]
-
Extracellular signal-regulated kinase (Erk): Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been identified as inhibitors of Erk2, a key component of the MAPK signaling pathway.[14][15]
Given this precedent, it is highly probable that this compound also functions as a kinase inhibitor. The benzyl group at the 7-position likely plays a significant role in binding to the target kinase, potentially occupying a hydrophobic pocket within the ATP-binding site.
Hypothesized Kinase Inhibition Pathway:
Caption: Hypothesized mechanism of action via competitive ATP inhibition.
Anticancer Potential
The antiproliferative and pro-apoptotic effects of various pyrido[3,4-d]pyrimidine derivatives have been demonstrated in a range of cancer cell lines.[6][16][17] For instance, some derivatives have shown high selective activity against breast and renal cancer cell lines.[16] Mechanistic studies on related compounds have shown they can induce apoptosis by up-regulating proteins like Bid and PARP, and down-regulating cell cycle proteins such as Cyclin D1.[6]
Experimental Protocols for Evaluation
In Vitro Evaluation
A standard workflow for the in vitro evaluation of this compound would involve a series of assays to determine its biological activity and mechanism of action.
In Vitro Evaluation Workflow:
Caption: A typical workflow for the in vitro evaluation of the compound.
Detailed Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, MGC-803 for gastric cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Evaluation
Promising compounds from in vitro studies should be further evaluated in animal models to assess their efficacy and pharmacokinetic properties.
General Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on:
-
Target Identification and Validation: Elucidating the specific kinase or kinases that are potently inhibited by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Conducting comprehensive preclinical studies in relevant animal models of cancer to establish its therapeutic potential.
-
Crystallography Studies: Obtaining co-crystal structures of the compound with its target kinase(s) to guide rational drug design.
References
-
Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. National Institutes of Health. Available from: [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Institutes of Health. Available from: [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Oregon Health & Science University. Available from: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
Synthesis of 7-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. ResearchGate. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. Available from: [Link]
-
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. National Institutes of Health. Available from: [Link]
-
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Abacipharm. Available from: [Link]
-
7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Chemdad. Available from: [Link]
-
Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. SCIRP. Available from: [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. Available from: [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. National Institutes of Health. Available from: [Link]
-
5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. Available from: [Link]
-
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine. PubChem. Available from: [Link]
-
x Ray crystallography. National Institutes of Health. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. National Institutes of Health. Available from: [Link]
-
Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. National Institutes of Health. Available from: [Link]
-
and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. ACS Publications. Available from: [Link]
-
X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. Journal of Pharmaceutical Chemistry. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
-
X-RAY CRYSTAL STRUCTURE, MOLECULAR STRUCTURE, SPECTRAL AND ANTIMICROBIAL ACTIVITY OF t-(3)-BENZYL-r-(2),c-(6)-DIPHENYL PIPERIDIN-4-ONE-OXIME. ResearchGate. Available from: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound, CasNo.62458-96-2 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 5. chemscene.com [chemscene.com]
- 6. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.vensel.org [pubs.vensel.org]
- 10. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 11. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Comprehensive Technical Guide to 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: This guide provides an in-depth technical analysis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates its core chemical structure, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on its role as a versatile synthetic intermediate and a privileged scaffold for the development of targeted therapeutics, particularly kinase inhibitors. We will explore its chemical reactivity, derivatization potential, and showcase its application in the discovery of novel drug candidates, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable molecule.
Physicochemical and Structural Properties
The title compound, identified by CAS Number 62458-96-2, is built upon the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine fused heterocyclic system.[1][2][3] This core structure is a recurring motif in modern drug discovery, particularly in the design of kinase inhibitors, due to its rigid, three-dimensional shape and its ability to form key hydrogen bond interactions with target proteins.[4][5] The N7 position is substituted with a benzyl group, which enhances lipophilicity and can participate in hydrophobic or π-stacking interactions within a protein's binding pocket.
Core Structure Analysis
The fundamental scaffold is a fusion of a tetrahydropyridine ring and a pyrimidinone ring. This arrangement creates a conformationally constrained system that is advantageous for achieving high binding affinity and selectivity in drug design. The pyrimidinone moiety contains hydrogen bond donors and acceptors crucial for molecular recognition, while the tetrahydropyridine ring allows for substitution vectors to explore different regions of a target's active site.
Caption: Chemical Structure of the Topic Compound.
Key Identifiers and Properties
The fundamental properties of the molecule are summarized below, providing essential information for handling, characterization, and experimental design.
| Property | Value | Reference |
| CAS Number | 62458-96-2 | [1][6][3] |
| Molecular Formula | C₁₄H₁₅N₃O | [1][2][3] |
| Molecular Weight | 241.29 g/mol | [1][2] |
| Appearance | White solid | [7] |
| Melting Point | ~198 °C | [3] |
| Boiling Point | 406.5±55.0 °C (Predicted) | [3] |
| SMILES | O=C1C2=C(CN(CC3=CC=CC=C3)CC2)N=CN1 | [1] |
| Synonyms | This compound; Pyrido[3,4-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-7-(phenylmethyl)- | [1][3] |
Computational Data
In silico predictions offer valuable insights into the molecule's behavior in biological systems, aiding in early-stage drug development assessments.
| Descriptor | Value | Significance | Reference |
| Topological Polar Surface Area (TPSA) | 48.99 Ų | Predicts membrane permeability and drug transport characteristics. | [1] |
| LogP (Octanol-Water Partition Coeff.) | 1.3282 | Indicates moderate lipophilicity, balancing solubility and permeability. | [1] |
| Hydrogen Bond Donors | 1 | The N-H group on the pyrimidinone ring. | [1] |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and two pyrimidine nitrogens. | [1] |
| Rotatable Bonds | 2 | Provides conformational flexibility, primarily from the benzyl group. | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a condensation reaction, a robust and well-documented method in heterocyclic chemistry.
Retrosynthetic Analysis and Strategy
The most logical retrosynthetic disconnection breaks the pyrimidinone ring, revealing two key precursors: a cyclic β-ketoester and a simple urea or formamidine equivalent. This approach leverages commercially available or readily synthesized piperidine derivatives. The benzyl group is installed early as a protecting group on the piperidine nitrogen, a stable and effective strategy.
Caption: Retrosynthetic approach for the target compound.
Recommended Synthetic Protocol
This protocol is synthesized from published methods and represents a reliable route to the target compound with good yield.[7][8]
Reaction: Condensation of ethyl 1-benzyl-4-piperidone-3-carboxylate with formamidine acetate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 1-benzyl-4-piperidone-3-carboxylate hydrochloride (1 equivalent) and formamidine acetate (1.5 equivalents) in absolute ethanol (approx. 0.2 M concentration), add sodium ethoxide (2.5 equivalents). The use of sodium ethoxide is critical; it acts as a base to deprotonate the starting material and catalyze the condensation.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Precipitation: To the resulting residue, add water. The change in solvent polarity is designed to precipitate the organic product while keeping inorganic salts dissolved. Slowly acidify the aqueous suspension to a pH of ~6-7 with dropwise addition of acetic acid. This step protonates the pyrimidine ring, further decreasing its aqueous solubility and ensuring maximum product precipitation.
-
Purification: Collect the resulting white solid by filtration. Wash the filter cake thoroughly with water to remove residual salts, followed by a cold, non-polar solvent like diethyl ether to remove organic impurities.
-
Drying: Dry the purified solid under vacuum to afford this compound as a white solid. A typical yield for this procedure is approximately 75-85%.[7]
Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
-
¹H-NMR: Expect characteristic peaks for the aromatic protons of the benzyl group (7.2-7.4 ppm), a singlet for the pyrimidine C2-H, and several multiplets for the diastereotopic methylene protons of the tetrahydropyridine ring.[7]
-
LC-MS: Provides confirmation of the molecular weight with the observation of the [M+H]⁺ ion at m/z 242.[7]
-
FT-IR: Look for characteristic absorption bands for the N-H stretch, C=O stretch (amide), and aromatic C-H stretches.
Chemical Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its potential for chemical modification. The core scaffold can be readily functionalized to generate libraries of analogues for structure-activity relationship (SAR) studies.
Activation of the C4-Position
The most pivotal transformation is the conversion of the C4-carbonyl group into a more versatile leaving group, typically a chloride. This activation step is the gateway to introducing a wide array of substituents at this position via nucleophilic aromatic substitution.
Protocol: Synthesis of 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine [9]
-
Reaction Setup: Suspend this compound (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). POCl₃ serves as both the reagent and the solvent. The reaction is typically performed neat.
-
Reaction Execution: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen).
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic process and must be done with extreme care.
-
Neutralization & Extraction: Basify the acidic aqueous solution with a saturated sodium bicarbonate solution or aqueous ammonia until pH > 8. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro derivative, which can often be used in the next step without further purification.[9]
Derivatization Workflow
The resulting 4-chloro intermediate is a highly valuable building block. It readily undergoes substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the systematic exploration of the chemical space around the scaffold.
Caption: Workflow for generating derivative libraries.
Significance in Medicinal Chemistry and Drug Discovery
The tetrahydropyrido[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
Case Study: Erk2 Kinase Inhibitors
Extracellular signal-regulated kinase 2 (Erk2) is a key component of the MAPK signaling pathway, which is often dysregulated in cancer. Several research programs have identified potent Erk2 inhibitors based on the tetrahydropyrido[3,4-d]pyrimidine scaffold.[4][5] In these inhibitors, the pyrimidine core typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site, while substituents at the C4-position and on the tetrahydropyridine ring engage with other regions to confer potency and selectivity.[4][5]
Case Study: Axl Receptor Tyrosine Kinase Inhibitors
Axl is a member of the TAM family of receptor tyrosine kinases and is implicated in cancer progression, metastasis, and drug resistance. A recent study detailed the discovery of novel and selective Axl inhibitors using a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core.[10] The development process involved optimizing substituents on the scaffold to achieve high potency against Axl while minimizing activity against related kinases like Mer, thereby reducing the potential for off-target toxicity.[10]
Broader Therapeutic Potential
The versatility of the pyrimidine and fused pyrimidine scaffolds extends beyond kinase inhibition. Different derivatives have shown a wide array of biological activities, including:
-
Anti-inflammatory and Antioxidant Effects [12]
This broad biological profile underscores the immense potential of the this compound core as a starting point for diverse drug discovery campaigns.
Conclusion
This compound is more than a simple chemical compound; it is a strategic platform for innovation in drug development. Its straightforward and high-yielding synthesis, combined with its exceptional capacity for chemical derivatization at the C4-position, makes it an invaluable tool for researchers. Its proven success as a core scaffold in the development of potent kinase inhibitors highlights its significance and solidifies its role as a key building block in the ongoing quest for novel and effective therapeutics. This guide provides the foundational knowledge for scientists to harness the full potential of this versatile molecule.
References
-
7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. Molbase. [Link]
-
7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Chemdad. [Link]
-
Synthesis of 7-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. ResearchGate. [Link]
-
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine. PubChem. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link]
-
Therapeutic potential of heterocyclic pyrimidine scaffolds. PubMed Central. [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
-
Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, CasNo.62458-96-2 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]
- 7. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 7-BENZYL-5,6,7,8-TETRAHYDRO4-CHLORO-PYRIDO[3,4-D]PYRIMIDINE HYDROCHLORIDE | 192869-80-0 [chemicalbook.com]
- 10. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Abstract
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide delves into the mechanistic underpinnings of this scaffold, with a specific focus on the derivative this compound. While direct, extensive research on this specific molecule is emerging, a wealth of data on closely related analogs allows for a robust, evidence-based postulation of its mechanism of action. This document synthesizes the existing knowledge on the broader class of tetrahydropyridopyrimidines, detailing their established roles as kinase inhibitors and exploring the likely impact of the 7-benzyl substitution. We will dissect key signaling pathways, propose a primary mechanism of action, and provide detailed experimental protocols for validation, offering a comprehensive resource for researchers in drug discovery and development.
The Privileged Scaffold: An Introduction to Tetrahydropyridopyrimidines
The fusion of a pyrimidine ring with a tetrahydropyridine moiety creates the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, a heterocyclic system that has garnered significant attention for its therapeutic potential.[1][2] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[3][4] This versatility stems from the scaffold's three-dimensional structure, which allows for precise orientation of substituents to engage with various enzymatic pockets and cellular receptors. The success of drugs like Adagrasib, a KRAS G12C inhibitor built upon this core, underscores the scaffold's importance in developing targeted therapies.[2][5]
The subject of this guide, this compound, incorporates this key scaffold. The critical distinguishing feature is the benzyl group attached to the nitrogen at the 7-position. This substitution is not merely a structural footnote; it is a deliberate modification that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity.
Caption: Core structure and key substituent of the topic compound.
Established Mechanisms of the Tetrahydropyridopyrimidine Core
To understand the probable mechanism of this compound, we must first examine the well-documented activities of its parent scaffold.
Inhibition of the MAPK/Erk Signaling Pathway
A prominent and well-characterized mechanism for this class of compounds is the inhibition of extracellular signal-regulated kinase (Erk), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK/Erk pathway is a central regulator of cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers.
Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been identified as potent and selective inhibitors of Erk2.[6][7] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates, such as RSK (Ribosomal S6 Kinase).[6][7] By blocking this pathway, these inhibitors can effectively halt the uncontrolled proliferation of cancer cells.
Caption: Inhibition of the MAPK/Erk signaling pathway.
Other Known Kinase Targets
Beyond Erk, the versatile tetrahydropyridopyrimidine scaffold has been successfully adapted to target other kinases involved in oncogenesis. For instance, derivatives have been developed as potent inhibitors of:
-
Receptor Tyrosine Kinases (RTKs): Including VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[8]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[9]
-
Topoisomerase II: Some tetrahydropyridopyrimidine derivatives have been shown to inhibit human topoisomerase II, an enzyme that alters DNA topology and is a validated target for cancer therapy.[10]
Postulated Mechanism of Action for this compound
Based on the robust evidence for the scaffold's activity as a kinase inhibitor, particularly against Erk2, the most probable primary mechanism of action for this compound is the inhibition of a protein kinase within a key oncogenic signaling pathway .
The N7-benzyl group is a critical determinant of target specificity. This relatively large, hydrophobic moiety will occupy a specific region of the target's binding pocket. In many kinase inhibitors, such groups extend into a hydrophobic region near the ATP-binding site, often referred to as the "back pocket," which can confer selectivity. Therefore, it is hypothesized that the benzyl group of this compound plays a crucial role in anchoring it within the active site of a kinase like Erk2 , or potentially another kinase with a complementary hydrophobic pocket.
Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesis that this compound acts as a kinase inhibitor, a series of well-defined experiments are required. The following protocols provide a self-validating system to determine the mechanism of action.
Caption: A logical workflow for mechanistic validation.
Protocol: In Vitro Erk2 Kinase Inhibition Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of Erk2 and to calculate its half-maximal inhibitory concentration (IC50).
Methodology:
-
Reagents and Materials: Recombinant human Erk2 enzyme, ATP, myelin basic protein (MBP) as a substrate, radioactive [γ-³²P]ATP, kinase assay buffer, 96-well filter plates, scintillation counter.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions.
-
Assay Procedure: a. To each well of a 96-well plate, add 10 µL of the diluted compound. Include DMSO-only wells as a negative control. b. Add 20 µL of a solution containing Erk2 enzyme and MBP substrate in kinase buffer. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³²P]ATP. e. Allow the reaction to proceed for 30 minutes at 30°C. f. Stop the reaction by adding phosphoric acid. g. Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP substrate. h. Wash the plate multiple times to remove unincorporated [γ-³²P]ATP. i. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Western Blot for Phospho-RSK
Objective: To confirm that the compound inhibits Erk signaling in a cellular context by measuring the phosphorylation of its direct downstream target, RSK.
Methodology:
-
Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., HepG2) to 70-80% confluency. b. Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO-treated control. c. Stimulate the MAPK pathway with a growth factor (e.g., EGF) for 15 minutes.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
Western Blotting: a. Separate 20-30 µg of protein per sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with primary antibodies against phospho-RSK (p-RSK) and total RSK. A loading control antibody (e.g., β-actin) should also be used. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-RSK/total RSK ratio would confirm target engagement and pathway inhibition.
Quantitative Data Summary
The results from the proposed experiments should be summarized to allow for clear interpretation and comparison.
| Assay Type | Endpoint Measured | Expected Result for Active Compound |
| In Vitro Kinase Assay | IC50 (Erk2) | < 1 µM |
| Western Blot | p-RSK levels | Dose-dependent decrease |
| Cell Proliferation Assay | GI50 | Potent growth inhibition in Erk-dependent cell lines |
Conclusion
While the precise molecular target of this compound has not yet been definitively elucidated in published literature, a strong, evidence-based hypothesis points towards the inhibition of a protein kinase, with Erk2 being a primary candidate . The foundational 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has a proven track record of engaging the ATP-binding site of numerous kinases, and the N7-benzyl substitution is well-suited to enhance this interaction and confer selectivity. The provided experimental framework offers a clear and robust path to validating this hypothesis, from direct enzyme inhibition to cellular pathway modulation and phenotypic outcomes. Further investigation into this and related compounds is warranted and holds significant promise for the development of novel targeted therapies.
References
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022-10-21) PMC - NIH. [Link]
-
7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. MoleculeR. [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023-11-28) Science. [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals. [Link]
-
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. ACS Publications. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014-05-13) PubMed. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]
- Aminopyrimidines useful as kinase inhibitors.
-
5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]
-
5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY | Request PDF. ResearchGate. [Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. [Link]
-
8-(3-chloro-4-methoxybenzyl)-8H-pyrido[2,3-d]pyrimidin-7-one derivatives as potent and selective phosphodiesterase 5 inhibitors. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2007056163A2 - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
- 10. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Deconvoluting the Mechanism: A Technical Guide to Identifying the Biological Target of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] This is particularly true in phenotype-based discovery, where a compound elicits a desirable biological response, but its direct molecular target remains unknown.[3][4][5] This guide provides a comprehensive, multi-pronged strategy for the target deconvolution of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one, a heterocyclic scaffold with potential pharmacological activity. We will detail an integrated workflow that combines computational prediction, direct biochemical capture, and in-cellulo target engagement confirmation, providing researchers with a robust framework for moving from a bioactive compound to a validated target. The protocols and rationale described herein are designed to ensure scientific rigor and reproducibility, forming a self-validating system for confident target identification.
Introduction: The Challenge and the Strategy
The journey from a hit compound to a clinical candidate hinges on understanding its mechanism of action (MoA).[6] Without knowing the direct protein target, optimizing potency, selectivity, and safety profiles becomes an exercise in serendipity rather than rational design. The compound in focus, this compound, belongs to the broad class of pyrimidine-based heterocycles, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Notably, the related tetrahydropyridopyrimidine scaffold has been successfully developed into potent and selective inhibitors of kinases like Erk2, suggesting the kinome as a plausible target space for our compound.[9]
Our strategy is built on a logical progression from hypothesis generation to definitive validation, minimizing resource expenditure while maximizing the probability of success. This funneling approach, illustrated below, ensures that each subsequent, more intensive experimental stage is informed by the last.
Figure 1: A multi-phase strategy for target identification.
Phase 1: In Silico Target Prediction
Before committing to wet-lab experiments, computational methods can efficiently scan vast biological target landscapes to generate initial hypotheses.[10][11] Techniques like reverse docking and pharmacophore modeling leverage the compound's 3D structure to predict potential binding partners.[3][11] This approach is cost-effective and can rapidly narrow the field of potential targets.
The core principle is based on the assumption that compounds with similar structures or properties may interact with the same targets.[12] Given that related scaffolds inhibit kinases, a primary focus of our in silico screen will be the human kinome.
Experimental Protocol: Reverse Molecular Docking
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D format (e.g., .sdf or .mol2).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Target Library Preparation:
-
Download the 3D structures of a curated protein target library from a database like the Protein Data Bank (PDB). For this project, a library of all available human kinase crystal structures should be prioritized.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states, using tools like UCSF Chimera or Schrödinger's Protein Preparation Wizard.[13]
-
-
Docking Simulation:
-
Analysis and Hit Selection:
-
Rank the protein targets based on their docking scores.
-
Visually inspect the top-ranked poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are plausible.
-
Prioritize targets that appear in clusters (e.g., multiple members of the same kinase family) as these represent more robust predictions.
-
Figure 2: Workflow for in silico target prediction via reverse docking.
Data Presentation: Hypothetical Docking Results
| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |
| 1 | ERK2 | 4QTB | -9.8 | H-bond with hinge region Met108 |
| 2 | CDK2 | 1HCK | -9.5 | H-bond with Leu83 |
| 3 | p38α (MAPK14) | 3HEC | -9.1 | Pi-stacking with Phe169 |
| 4 | GSK3B | 1Q3D | -8.9 | H-bond with Val135 |
| 5 | AURKA | 4J8N | -8.7 | Hydrophobic interaction in back pocket |
Table 1: Example output from a virtual screening campaign against a kinase library. Scores are illustrative. A lower score indicates a more favorable predicted binding affinity.
Phase 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
While computational methods provide hypotheses, direct biochemical methods are required to physically isolate binding partners from a complex biological mixture.[12] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for this purpose.[14][15] The principle involves immobilizing the small molecule (the "bait") on a solid support and using it to "fish" for its protein targets from a cell lysate.[1][16]
Causality Behind Experimental Choices
The success of AC-MS hinges on minimizing non-specific binding. To achieve this, several controls are essential:
-
Competition Control: Pre-incubating the lysate with an excess of the free, non-immobilized compound. True binding partners will be occupied by the free compound and will not bind to the affinity matrix.
-
Control Matrix: Using beads that have been derivatized with the linker but not the compound to identify proteins that bind non-specifically to the matrix itself.
Figure 3: Workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Protocol: On-Bead Affinity Matrix Pulldown
-
Bait Preparation:
-
Synthesize a derivative of this compound containing a linker (e.g., a short PEG chain ending in a carboxylic acid or amine). The linker position must be chosen carefully to avoid disrupting the key binding pharmacophore.
-
Covalently attach the linker-modified compound to an activated solid support (e.g., NHS-activated agarose beads).[16]
-
-
Lysate Preparation:
-
Culture and harvest cells from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed).
-
Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS in a buffered solution with protease and phosphatase inhibitors).
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Control Arm: In a parallel tube, incubate lysate pre-treated with a 100-fold molar excess of free compound.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing:
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound. This step is critical for a clean result.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads, either by boiling in SDS-PAGE loading buffer (for on-bead digestion) or using a competitive eluent.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel trypsin digestion of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database. Proteins significantly depleted in the competition control arm are considered high-confidence hits.
-
Phase 3: Cellular Thermal Shift Assay (CETSA)
While AC-MS identifies proteins that can bind the compound in vitro, it does not confirm that this interaction occurs in the complex environment of a living cell.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify direct target engagement in intact cells or cell lysates.[17][18] The principle is that when a small molecule binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[19][20]
Experimental Protocol: CETSA Melt Curve and ITDRF
This protocol is divided into two parts: determining the melt curve and then performing an isothermal dose-response fingerprint (ITDRF) to assess potency.[17]
Part A: Melt Curve
-
Cell Treatment: Treat intact cells in culture with either the compound (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating: Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Detection: Collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody. A shift in the melt curve to higher temperatures in the compound-treated sample indicates stabilization and target engagement.[19]
Part B: Isothermal Dose-Response Fingerprint (ITDRF)
-
Determine Tagg: From the melt curve, identify a temperature at which the protein is significantly denatured in the vehicle-treated sample but not completely absent (e.g., ~60-70% precipitation). This is the aggregation temperature (Tagg) for the ITDRF experiment.
-
Dose-Response Treatment: Treat intact cells with a serial dilution of the compound (e.g., from 0.1 nM to 100 µM).
-
Isothermal Heating: Heat all samples at the predetermined Tagg for 3 minutes.
-
Lysis, Separation, and Detection: Follow steps 4-6 from the Melt Curve protocol. The resulting blot will show increased protein stability (more soluble protein) with increasing compound concentration, allowing for the calculation of an EC50 for target engagement.
Figure 4: The principle of the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Illustrative CETSA Results
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Cmpd) |
| 46 | 100% | 100% |
| 50 | 95% | 98% |
| 54 | 78% | 92% |
| 58 | 45% | 85% |
| 62 | 15% | 68% |
| 66 | 5% | 35% |
Table 2: Example CETSA melt curve data for a candidate target. The compound-treated sample shows a significant rightward shift, indicating thermal stabilization.
Orthogonal Validation and Kinome Profiling
The convergence of evidence from multiple, independent methods is the cornerstone of target validation.[21][22] If in silico, AC-MS, and CETSA all point towards a specific kinase, the final step is to confirm functional modulation. This can be achieved with a downstream enzymatic assay, for example, by measuring the phosphorylation of a known substrate of that kinase in cells treated with the compound.
For compounds that may inhibit kinases, a broad kinome profiling service is an invaluable orthogonal approach.[23][24] These services test the compound against a large panel of hundreds of purified kinases in biochemical assays.[25][26][27] This provides a comprehensive view of the compound's selectivity profile, identifying both the primary target(s) and potential off-targets that could lead to toxicity.[28] A highly selective inhibitor profile that aligns with previous results provides very strong evidence for the identified target.
Conclusion
The identification of the biological target for this compound is an achievable goal through the systematic application of modern chemical biology techniques. The integrated workflow presented here—beginning with broad, computational hypothesis generation, followed by direct biochemical capture of binding partners, and culminating in the definitive confirmation of intracellular target engagement—provides a robust and self-validating pathway. By explaining the causality behind each experimental choice and emphasizing the need for orthogonal validation, this guide equips researchers to confidently deconvolute the compound's mechanism of action, paving the way for rational drug development.
References
-
A, A., A, A., & A, A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. [Link]
-
Iwata, H., Mizutani, S., & Yamanishi, Y. (2020). An in silico Approach for Integrating Phenotypic and Target-based Approaches in Drug Discovery - PMC. National Institutes of Health. [Link]
-
PamGene. (n.d.). KinomePro. Pamgene. [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Sakamoto, S., & Yamaoka, T. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed. [Link]
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Terstiege, I., & Schenone, M. (2011). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]
-
Iwata, H., Mizutani, S., & Yamanishi, Y. (2020). The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery. ResearchGate. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
-
Al-Sanea, M. M., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.. [Link]
-
Abu-Farha, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
-
Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Crespo-Ortiz, M. P., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Springer. [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]
-
Crespo-Ortiz, M. P., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. PubMed. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Almeida, M. R. P., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]
-
Muchiri, R. N., & van Breemen, R. B. (2021). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. ResearchGate. [Link]
-
Author. (2024). Design and prediction of novel heterocycle derivatives via in silico. ResearchGate. [Link]
-
Prudent, M., et al. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers. [Link]
-
Author. (2024). In silico and In Vitro Prediction of New Synthesized N-heterocyclic Compounds as Anti-SARS-CoV-2. ResearchGate. [Link]
-
Author. (2024). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. ResearchGate. [Link]
-
Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]
-
Williams, P. D. (1990). The role of pharmacological profiling in safety assessment. PubMed. [Link]
-
Kumar, A., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. PubMed Central. [Link]
-
Keshk, R. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and prediction of novel heterocycle derivatives via in silico. [wisdomlib.org]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. annualreviews.org [annualreviews.org]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 23. KinomePro - Pamgene [pamgene.com]
- 24. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 25. assayquant.com [assayquant.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 28. The role of pharmacological profiling in safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold
The fused heterocyclic system of pyrido[3,4-d]pyrimidine represents a "privileged scaffold" in medicinal chemistry and drug development. Its rigid, nitrogen-rich structure is adept at forming key interactions with a variety of biological targets. Consequently, derivatives of this core are investigated for a wide range of therapeutic applications, including as potent and selective kinase inhibitors for oncology, antagonists for neurological disorders, and anti-inflammatory agents.[1][2][3] The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine variant, in particular, serves as the foundational core for notable drugs like Adagrasib, a selective KRAS G12C inhibitor used in cancer therapy.[4]
This guide provides a detailed, technically-grounded exploration of a key synthetic pathway to a versatile intermediate: This compound (CAS 62458-96-2).[5][6][7] We will dissect the strategic considerations, reaction mechanisms, and a detailed experimental protocol for its preparation, aimed at researchers and scientists in the field of synthetic and medicinal chemistry.
Part 1: Strategic Retrosynthesis and Core Pathway
The synthesis of the target molecule hinges on the construction of the pyrimidinone ring onto a pre-functionalized piperidine framework. A logical retrosynthetic analysis reveals the most efficient approach: a cyclocondensation reaction between a piperidine-based β-ketoester and a suitable C1-N-C-N synthon.
Caption: Retrosynthetic analysis of the target compound.
This analysis identifies Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as the critical starting material. The benzyl group on the piperidine nitrogen (N7) serves as a stable protecting group that can be removed in later stages if desired. The key synthetic transformation is the reaction of this β-ketoester with formamidine , which provides the necessary atoms to form the pyrimidinone ring. This approach is a classic and robust method for constructing pyrimidine systems.
Part 2: The Primary Synthetic Pathway: A Mechanistic Overview
The core of the synthesis is the base-catalyzed condensation of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with formamidine.
Caption: Overall schematic of the primary synthesis pathway.
Causality Behind Experimental Choices
-
Base Catalyst (Sodium Ethoxide): The reaction requires a strong base for two primary reasons. First, it deprotonates the formamidine salt (e.g., acetate or hydrochloride) to generate the free base, which is the active nucleophile. Second, it can facilitate the formation of the enolate of the β-ketoester, promoting the initial condensation step. Sodium ethoxide is chosen as it is compatible with the ethanol solvent, preventing unwanted transesterification side reactions.
-
Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves the starting materials and the sodium ethoxide base. Its boiling point allows the reaction to be conducted at reflux, providing sufficient thermal energy to overcome the activation barrier of the cyclization and dehydration steps.
-
Formamidine: As opposed to urea, which would lead to the corresponding 2,4-dione derivative, formamidine possesses the correct oxidation state to yield the desired 4(3H)-one product, with a hydrogen atom at the C2 position of the pyrimidine ring.[2]
Part 3: Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical literature for this class of reaction.[2][8]
Step 1: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 275.34 | 10.0 g | 36.3 | Starting Material |
| Formamidine Acetate | 104.11 | 5.67 g | 54.5 | Pyrimidine Source |
| Sodium Ethoxide | 68.05 | 4.94 g | 72.6 | Base Catalyst |
| Anhydrous Ethanol | 46.07 | 200 mL | - | Solvent |
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (200 mL) under a nitrogen atmosphere.
-
Base Addition: Carefully add sodium ethoxide (4.94 g, 72.6 mmol) in portions to the ethanol. Stir until the base is fully dissolved.
-
Reagent Addition: Add formamidine acetate (5.67 g, 54.5 mmol) to the solution, followed by the dropwise addition of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (10.0 g, 36.3 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Cooling and Neutralization: Once the reaction is complete, cool the mixture in an ice bath to 0-5 °C. Slowly add glacial acetic acid to neutralize the excess sodium ethoxide until the pH is approximately 7.
-
Workup - Isolation: A white precipitate will form upon neutralization. Continue stirring the suspension in the cold for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water (2 x 30 mL) followed by cold ethanol (2 x 20 mL) to remove residual salts and impurities. Dry the solid under vacuum to afford the title compound.
-
Characterization: The product is expected as a white solid.[9] Expected LC-MS analysis should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 242.1.[9]
Part 4: Reaction Mechanism
The formation of the pyrimidinone ring proceeds through a well-established addition-elimination mechanism.
Caption: Key mechanistic steps of the cyclocondensation reaction.
-
Nucleophilic Attack: The free formamidine, generated in situ, acts as a potent nucleophile. One of its nitrogen atoms attacks the more electrophilic ketone carbonyl (C3) of the β-ketoester.
-
Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the amidine intermediate onto the ester carbonyl carbon.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol. This is the driving force for the cyclization and is an irreversible step under these conditions.
-
Tautomerization/Dehydration: A final dehydration step and tautomerization lead to the stable, aromatic pyrimidinone ring system, yielding the final product.
Conclusion and Broader Impact
The synthetic pathway detailed herein provides a reliable and scalable method for producing this compound. This compound is not merely a synthetic curiosity but a valuable building block for the construction of more complex, biologically active molecules.[4] The benzyl protecting group can be readily removed via catalytic hydrogenation to reveal a secondary amine at the N7 position, which serves as a handle for further diversification through reactions like amidation or reductive amination. This versatility makes the title compound a cornerstone intermediate for libraries of potential drug candidates targeting a host of diseases.[10]
References
- 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. (n.d.). Google Patents.
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents . (2013). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Kuznetsov, A. Yu., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . Chemistry of Heterocyclic Compounds, 43(10), 1323-1328. Retrieved January 7, 2026, from [Link]
-
Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II . (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors and apoptotic inducers . National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors . (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
This compound CAS NO.62458-96-2 . (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
-
7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride . (n.d.). Chemdad. Retrieved January 7, 2026, from [Link]
-
Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) . (2025). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 . Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676. Retrieved January 7, 2026, from [Link]
-
Varikuppla, P., & Mittapelli, V. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY . RASĀYAN Journal of Chemistry, 18(4). Retrieved January 7, 2026, from [Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors . (2025). PubMed Central. Retrieved January 7, 2026, from [Link]
Sources
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound, CasNo.62458-96-2 Shanghai AngewChem Co., Ltd. China (Mainland) [angewchem.lookchem.com]
- 8. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 10. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one literature review
An In-Depth Technical Guide to 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Introduction: The Prominence of the Pyrido[3,4-d]pyrimidine Scaffold
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer both structural versatility and potent biological activity. Among these, fused heterocyclic systems have proven to be particularly fruitful. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, a fusion of a pyrimidine and a piperidine ring, has emerged as a privileged scaffold.[1] Its structural rigidity, combined with multiple sites for chemical modification, makes it an attractive starting point for the development of targeted therapeutics.[2][3] This framework is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including the inhibition of critical cellular signaling pathways.[4][5]
This guide focuses on a specific, yet foundational, derivative: This compound . The introduction of the benzyl group at the N-7 position of the piperidine ring significantly influences the molecule's spatial conformation and physicochemical properties, serving as a crucial building block for a new generation of kinase inhibitors and other therapeutic agents. This document provides a comprehensive overview of its synthesis, chemical properties, and burgeoning biological significance, tailored for researchers and professionals in drug discovery and development.
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These parameters influence solubility, permeability, and metabolic stability, which are key components of its pharmacokinetic profile.[6][7]
| Property | Value | Source |
| CAS Number | 62458-96-2 | [8][9] |
| Molecular Formula | C₁₄H₁₅N₃O | [8][9] |
| Molecular Weight | 241.29 g/mol | [8][9] |
| Topological Polar Surface Area (TPSA) | 48.99 Ų | [9] |
| LogP | 1.3282 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Rotatable Bonds | 2 | [9] |
Chemical Synthesis: A Strategic Approach
The construction of the this compound core is typically achieved through a multicomponent condensation reaction. This approach is favored for its efficiency, allowing for the assembly of the complex bicyclic system from readily available starting materials.
General Synthetic Pathway
A common and effective method involves the condensation of a substituted piperidine derivative with a reagent that provides the necessary atoms to form the pyrimidine ring. A well-documented route utilizes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with amidines or similar reagents.[4] Another approach involves the reaction of ethyl 1-benzyl-3-oxa-4-piperidinecarboxylate with urea in the presence of a strong base.[10]
Caption: General workflow for the synthesis of pyridyl-substituted derivatives.[4]
Detailed Experimental Protocol: Synthesis of 2-Pyridyl Derivatives
The following protocol, adapted from the work of Kuznetsov and Chapyshev, details the synthesis of 2-pyridyl-substituted derivatives, which showcases the versatility of the core synthesis.[4]
Step 1: Condensation
-
Reagents: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (starting keto ester), pyridyl-2-carboxamidine, and a suitable solvent like ethanol.
-
Procedure:
-
To a solution of the keto ester in ethanol, add the pyridyl-2-carboxamidine.
-
The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization. The causality here is that the elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the pyrimidine ring after the initial condensation.
-
Upon completion, the mixture is cooled, and the product, 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, often precipitates and can be collected by filtration.[4]
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity.
Step 2: Further Functionalization (Example) The resulting pyrimidinone can be further modified. For instance, to introduce substituents at the 4-position:
-
Reagents: The pyrimidinone product, trifluoromethanesulfonic anhydride, and a secondary amine.
-
Procedure:
-
The pyrimidinone is first treated with trifluoromethanesulfonic anhydride to activate the 4-oxo group, converting it into a better leaving group (a triflate). This activation is crucial for the subsequent nucleophilic substitution.
-
The activated intermediate is then reacted with a secondary amine in a solvent like dioxane. The amine displaces the triflate group to yield the 4-amino-substituted derivative.[4]
-
The final product is isolated by extraction and purified by chromatography.
-
Biological Activity and Therapeutic Potential
The tetrahydropyrido[3,4-d]pyrimidine scaffold is a cornerstone for inhibitors targeting various protein kinases and signaling pathways implicated in diseases like cancer and autoimmune disorders.[11][12]
Targeting the KRAS Oncogene
Mutations in the KRAS oncogene are prevalent in many aggressive cancers, including pancreatic, lung, and colorectal cancers.[13] The 7-benzyl-tetrahydropyrido[3,4-d]pyrimidine core has been identified as a valuable scaffold for developing novel KRAS-G12D inhibitors.[14]
-
Mechanism of Action: These inhibitors are designed to bind to the so-called "switch II" pocket of the KRAS protein, an allosteric site. By binding here, they lock the protein in its inactive, GDP-bound state, preventing it from activating downstream pro-proliferative signaling pathways like the MAPK/ERK pathway.[5][11]
-
Structure-Activity Relationship (SAR): Studies have shown that modifications to the scaffold are critical for potency and selectivity. For instance, compound 10c from a recent study, which features a protonated 3,8-diazabicyclo[3.2.1]octane moiety, demonstrated selective anti-proliferative activity in KRAS-G12D mutated pancreatic cancer cells (Panc1).[14] Molecular docking revealed that this specific group forms crucial hydrogen bonds with key residues (Asp12 and Gly60) in the target pocket.[14]
Caption: Inhibition of the KRAS signaling pathway by a pyrido[3,4-d]pyrimidine-based inhibitor.
Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1 is a negative regulator of T-cell activation, making it an attractive immuno-oncology target.[12] Inhibiting HPK1 can enhance the anti-tumor immune response. A recent patent application described a series of novel tetrahydropyrido[3,4-d]pyrimidines as potent HPK1 inhibitors for treating cancer and autoimmune diseases.[12][15] While the specific 7-benzyl derivative is not highlighted as the final compound, its core structure is central to the claimed inventions, underscoring its role as a foundational element for HPK1 inhibitor design.
Cytotoxic and Anti-Angiogenic Activity
Derivatives of the related tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine scaffold, which also incorporate a 7-benzyl group, have been synthesized and evaluated for anticancer activity.[16] These compounds displayed significant cytotoxicity against a panel of cancer cell lines.
| Compound | MCF-7 IC₅₀ (µg/mL) | HUVEC IC₅₀ (µg/mL) | Notes |
| 11n | 3.12 | 2.81 | Highly active; induced apoptosis and inhibited VEGFR-2 phosphorylation.[16] |
| 11l | 3.51 | 2.93 | Methyl substituent at meta/para position on phenyl ring showed high activity.[16] |
| Sorafenib (Ref.) | 3.98 | 3.16 | Reference drug.[16] |
These results indicate that the core scaffold can be modified to create potent anti-angiogenic agents that inhibit key regulators of blood vessel formation in tumors, such as VEGFR-2.[16]
Protocol for Biological Evaluation: MTT Cytotoxicity Assay
To assess the anticancer potential of newly synthesized derivatives, a standard MTT assay is employed. This protocol provides a self-validating system to quantify cellular metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture:
-
Plate cancer cells (e.g., MCF-7, Panc1) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. This waiting period is critical to ensure cells are in a healthy, exponential growth phase before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., 7-benzyl-tetrahydropyrido[3,4-d]pyrimidine derivatives) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
This compound is more than just a chemical entity; it is a versatile and powerful scaffold with significant therapeutic potential. Its straightforward and adaptable synthesis allows for the creation of diverse chemical libraries. The demonstrated activity of its derivatives against high-value oncology targets like KRAS and HPK1 confirms its status as a privileged structure in modern drug discovery.[12][14]
Future research should focus on:
-
Expansion of SAR: Systematically exploring substitutions at the C-2 and C-4 positions of the pyrimidine ring and on the N-7 benzyl group to optimize potency and selectivity.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, aiming for better oral bioavailability and metabolic stability.[6][17]
-
Exploration of New Targets: Screening derivatives against a wider panel of kinases and other enzyme families to uncover novel therapeutic applications beyond oncology.
The this compound core represents a validated and promising starting point for the development of next-generation targeted therapies, offering hope for treating some of the most challenging human diseases.
References
- Unknown. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. Google Patents.
- Kuznetsov, A. Yu., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds, 43(10), 1323–1328.
- Synblock. (n.d.). CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one.
- Fathimoghadam, F., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-16.
- ChemScene. (n.d.). This compound.
- Zhang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2019-2033.
- Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768.
- Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate.
- Bennett, J. A. (2019). Pharmacokinetics.
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676.
- Unknown. (2024). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. ResearchGate.
- Unknown. (2024). Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 15(3), 318-319.
- Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(11), 2586.
- Reddy, T. S., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASĀYAN Journal of Chemistry, 18(4).
- Unknown. (n.d.). Tetrahydropyrido 3,4-d pyrimidine derivatives as kras inhibitors. Google Patents.
- Unknown. (2024). Novel Tetrahydropyrido[3,4- d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS Medicinal Chemistry Letters.
- Unknown. (n.d.). An Introduction to Pharmacokinetics.
- Shargel, L., & Yu, A. B. C. (n.d.). Chapter e5: Clinical Pharmacokinetics and Pharmacodynamics. AccessPharmacy.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. mmv.org [mmv.org]
- 8. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 9. chemscene.com [chemscene.com]
- 10. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2023240189A1 - Tetrahydropyrido 3,4-d pyrimidine derivatives as kras inhibitors - Google Patents [patents.google.com]
- 14. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Tetrahydropyrido[3,4- d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
A Technical Guide to the Therapeutic Potential of the 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This technical guide focuses on a key derivative, 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, and explores its potential as a foundational structure in the development of novel therapeutics. While direct pharmacological data on this specific molecule is limited, its structural analogues and derivatives have demonstrated promising activity across several therapeutic areas, most notably in oncology. This document will delve into the synthesis of this core structure, its chemical properties, and, most importantly, the therapeutic applications of its derivatives, providing a forward-looking perspective for drug discovery and development.
Introduction: The Pyrido[3,4-d]pyrimidine Scaffold
Fused pyrimidine systems are a cornerstone of modern pharmacology, recognized for their ability to interact with a wide array of biological targets. The pyridopyrimidine family, which integrates a pyridine ring with a pyrimidine ring, has yielded compounds with applications ranging from anticancer to antimicrobial and anti-inflammatory agents.[1] The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine variant, in particular, offers a three-dimensional structure that can be strategically modified to achieve high-affinity and selective binding to protein targets.
The subject of this guide, this compound, serves as a crucial chemical intermediate and a core structure for further derivatization. Its chemical properties, including a molecular formula of C₁₄H₁₅N₃O and a molecular weight of 241.29 g/mol , make it an accessible starting point for synthetic exploration.[2][3]
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with urea in the presence of a base like sodium methoxide.[4] The hydrochloride salt of the compound is also frequently used in synthetic protocols.[5][6]
Example Synthetic Protocol:
A general procedure for the synthesis of the hydrochloride salt is as follows:
-
To a solution of the appropriate piperidine precursor in a suitable solvent (e.g., methanol), add urea and a base (e.g., sodium methoxide).
-
Heat the reaction mixture under reflux for a specified period.
-
Upon completion, cool the mixture and acidify to precipitate the product.
-
The crude product can then be purified by recrystallization or column chromatography to yield the desired this compound.[5]
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of the core scaffold.
Potential Therapeutic Applications: Insights from Derivatives
While this compound itself is primarily a building block, its derivatives have shown significant potential in several key therapeutic areas.
Oncology
The most prominent application of the tetrahydropyrido[3,4-d]pyrimidine scaffold is in the development of anticancer agents. Derivatives have been designed to target various components of cancer cell signaling pathways.
Kinases are a major class of drug targets in oncology due to their central role in cell growth, proliferation, and survival. The tetrahydropyrido[3,4-d]pyrimidine core has proven to be an effective scaffold for developing potent and selective kinase inhibitors.
-
Erk2 Inhibition: A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of extracellular signal-regulated kinase 2 (Erk2).[7] These compounds demonstrated the ability to reduce levels of phospho-RSK in both cell-based assays and tumor xenografts, indicating their potential to interfere with the MAPK/ERK pathway, which is often dysregulated in cancer.[7][8]
-
Axl Inhibition: The Axl receptor tyrosine kinase is another important target in cancer, implicated in tumor growth, metastasis, and drug resistance. Novel 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as selective Axl inhibitors, showing promising pharmacokinetic profiles in preclinical models.[9]
-
HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A recent patent application describes a series of tetrahydropyrido[3,4-d]pyrimidines as potent HPK1 inhibitors, with potential applications in treating cancer as well as inflammatory and autoimmune diseases.[10]
The diagram below illustrates the central role of these kinases in cancer cell signaling and the points of intervention for tetrahydropyrido[3,4-d]pyrimidine derivatives.
Caption: Inhibition of key oncogenic kinases by tetrahydropyrido[3,4-d]pyrimidine derivatives.
Structurally related compounds, such as thieno[2,3-d]pyrimidine derivatives bearing a 7-benzyl group, have been synthesized and evaluated for their anticancer activity. One study reported a series of these compounds with potent cytotoxic effects against a panel of cancer cell lines, including MCF-7 (breast), PC-3 (prostate), HEPG-2 (liver), and SW-480 (colon).[11] Notably, some of these derivatives also exhibited anti-angiogenic activity against human umbilical vein endothelial cells (HUVEC), suggesting a dual mechanism of action.[11]
Table 1: Cytotoxicity Data for a Representative Thieno[2,3-d]pyrimidine Derivative (Compound 11n) [11]
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 2.67 |
| SW-480 | 6.84 |
| HEPG-2 | 7.20 |
| HUVEC | 2.09 |
Antimicrobial and Other Potential Applications
The broader class of fused pyrimidines, including thienopyrimidine analogues of the core scaffold, has been investigated for a range of other biological activities. These include:
-
Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal strains.[1][12] For instance, certain N-benzyl-thieno[2,3-d]pyrimidine-carboxamides have demonstrated good activity against S. aureus and B. subtilis.[13]
-
Anti-inflammatory and Analgesic Effects: Some related tetrahydropyrido[4,3-d]pyrimidine compounds have been noted for their potential anti-inflammatory and analgesic properties.[14]
-
Antiviral and Anticonvulsant Potential: The thienopyrimidine system, a close structural relative, has been associated with anticonvulsant and antiviral activities.[12][14]
These findings suggest that the this compound scaffold could be a versatile starting point for developing agents against infectious diseases and neurological disorders.
Experimental Protocols for Evaluation
To assess the therapeutic potential of novel derivatives based on this scaffold, a series of standardized in vitro assays are essential.
Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., Erk2, Axl) and a suitable substrate (e.g., a generic peptide substrate) are prepared in kinase assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Reaction Initiation: The kinase, substrate, and test compound are combined in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays that measure the remaining ATP.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Conclusion and Future Directions
The this compound core structure represents a valuable scaffold in medicinal chemistry. While it may primarily serve as a synthetic intermediate, the potent and diverse biological activities of its derivatives highlight its significant therapeutic potential. The demonstrated success in developing kinase inhibitors for oncology underscores the promise of this chemical class. Future research should focus on:
-
Expanding the diversity of substitutions on the core ring to explore new structure-activity relationships.
-
Screening derivatives against a wider range of biological targets , including those relevant to inflammatory, infectious, and neurological diseases.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.
By leveraging the structural insights and synthetic accessibility of this scaffold, researchers can continue to develop novel and effective therapeutic agents for a variety of unmet medical needs.
References
- Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
- 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis.
- 7-Benzyl-3-(4-chlorophenyl)-2-isobutylamino-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one. NIH.
- 62458-96-2 | this compound. ChemScene.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed.
- CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one. Synblock.
- Therapeutic potential of heterocyclic pyrimidine scaffolds. PubMed Central.
- 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2. ChemicalBook.
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI.
- 7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Chemdad.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central.
- TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS.
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia.
- Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. LookChem.
- 2-(7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)ethanamine. Echemi.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
Sources
- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 4. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 6. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS - Google Patents [patents.google.com]
- 11. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Benzyl-3-(4-chlorophenyl)-2-isobutylamino-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 14. Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | lookchem [lookchem.com]
A Senior Application Scientist's In-Depth Technical Guide to the Molecular Modeling of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
For: Researchers, scientists, and drug development professionals.
Abstract
The 5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in cellular signaling pathways. This guide presents a comprehensive, field-proven molecular modeling workflow for a specific derivative, 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one. While direct experimental data on this particular molecule's biological targets are nascent, its structural similarity to known kinase inhibitors, such as those for Cyclin-Dependent Kinase 4/6 (CDK4/6) and Polo-like Kinase 1 (Plk1), provides a robust starting point for computational investigation.[1][2][3][4][5][6][7][8] This whitepaper details a multi-stage computational approach, commencing with pharmacophore modeling to identify essential chemical features for potent kinase inhibition, followed by molecular docking to predict binding modes and affinities, and culminating in molecular dynamics simulations to assess the stability of the ligand-protein complex. Each protocol is presented as a self-validating system, grounded in established methodologies and supported by authoritative references, to empower researchers in their exploration of this promising compound.
Introduction: The Therapeutic Potential of the Tetrahydropyridopyrimidinone Core
The tetrahydropyridopyrimidinone core is a recurring motif in the design of kinase inhibitors.[9] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[9] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases has revolutionized cancer therapy.[6][9] Compounds bearing the tetrahydropyridopyrimidinone scaffold have demonstrated inhibitory activity against a range of therapeutically relevant targets, including but not limited to Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), Autotaxin (ATX), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase II.[10][11][12][13]
Given the structural alerts within this compound (herein referred to as Compound X), a logical and promising avenue of investigation is its potential as a kinase inhibitor. The benzyl group can engage in hydrophobic and aromatic interactions, while the pyrimidinone core provides hydrogen bond donors and acceptors crucial for anchoring within an ATP-binding pocket. This guide, therefore, will focus on a systematic in-silico evaluation of Compound X against two high-value cancer targets: CDK4/6 and Plk1.
Strategic Workflow for Molecular Modeling
A robust molecular modeling cascade is essential for generating credible and actionable insights. Our approach is designed to progressively refine our understanding of the interaction between Compound X and its putative kinase targets.
Caption: A multi-phase molecular modeling workflow.
Phase 1: Pharmacophore Modeling - Defining the "Must-Have" Features
Pharmacophore modeling identifies the spatial arrangement of essential chemical features that a molecule must possess to bind to a specific target.[14][15][16] This approach is invaluable, especially when a library of known active compounds is available.[16] For our investigation, we will derive pharmacophore models from co-crystallized structures of known inhibitors for CDK4/6 and Plk1.
Rationale for Pharmacophore-Guided Investigation
By understanding the key interactions that drive the binding of established inhibitors, we can assess whether Compound X possesses the necessary features to engage with the kinase active site effectively. A strong alignment of Compound X with a validated pharmacophore model provides a compelling rationale for proceeding with more computationally intensive methods.[15]
Step-by-Step Protocol for Pharmacophore Model Generation
-
Target Selection and Data Curation:
-
Identify high-resolution crystal structures of CDK4/6 and Plk1 in complex with potent inhibitors from the Protein Data Bank (PDB).
-
For CDK4/6, suitable PDB entries include those with approved drugs like Palbociclib, Ribociclib, or Abemaciclib.[1][2][6]
-
For Plk1, structures with inhibitors like BI2536 or Onvansertib are appropriate choices.[3]
-
Ensure the selected structures have a resolution of at least 2.5 Å.
-
-
Pharmacophore Feature Identification:
-
Utilize software such as Discovery Studio, MOE, or the open-source platform PharmaGist.
-
Define the key interaction features based on the bound ligand:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable features
-
-
Exclude volumes can be added to represent regions of steric hindrance.[14]
-
-
Model Generation and Validation:
-
Generate a set of pharmacophore hypotheses from the curated data.
-
Validate the models using a test set of known active and inactive compounds (decoys). A good model should have a high predictive ability, distinguishing actives from inactives.[14]
-
Expected Outcome and Interpretation
The output will be a 3D arrangement of chemical features. We will then attempt to fit the 3D conformation of Compound X to these models. A low root-mean-square deviation (RMSD) value upon fitting indicates a high degree of compatibility and suggests that Compound X is a viable candidate for that particular kinase.
Phase 2: Molecular Docking - Predicting the Handshake
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[17][18] This technique is central to structure-based drug design, providing insights into the specific atomic interactions that stabilize the ligand-protein complex.[9][17]
The Centrality of Docking in Target Validation
Docking allows us to visualize the binding mode of Compound X within the ATP-binding pocket of CDK4/6 and Plk1. The predicted binding affinity (scoring function) provides a quantitative estimate of the ligand's potency, enabling us to rank its potential against different targets.[18]
Detailed Protocol for Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking engine.[19][20][21][22][23]
Software Requirements:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or UCSF Chimera for visualization
Step-by-Step Workflow:
-
Receptor Preparation:
-
Download the PDB file for the chosen kinase (e.g., CDK6 or Plk1).
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in the PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of Compound X using a chemical drawing tool like ChemDraw or an online server.
-
Perform energy minimization using a force field like MMFF94.
-
Open the ligand file in ADT.
-
Detect the aromatic carbons and set the torsional degrees of freedom.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
In ADT, define a grid box that encompasses the entire ATP-binding site. The dimensions of the grid box are crucial for a comprehensive search.[19]
-
Center the grid box on the position of the co-crystallized ligand if available.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Execute the Vina docking run from the command line.
-
-
Analysis of Results:
-
Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity in kcal/mol.
-
Visualize the top-ranked poses in PyMOL or Chimera to analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) with the protein residues.[19]
-
Quantitative Data Summary
| Parameter | Description | Expected Value Range for a Promising Hit |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -7.0 to -12.0 |
| RMSD from Crystal Pose (Å) | If a reference ligand is available, this measures the accuracy of the docking pose. | < 2.0 Å |
Phase 3: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie
While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[24][25][26] MD simulations are crucial for validating the docking poses and gaining a deeper understanding of the binding mechanism.[24][27]
The Imperative of Dynamic Validation
A favorable docking score does not guarantee a stable interaction. MD simulations allow us to observe the conformational changes in both the ligand and the protein, ensuring that the key interactions predicted by docking are maintained in a more realistic, solvated environment.[26]
Protocol for MD Simulation using GROMACS
GROMACS is a high-performance, open-source MD simulation package.[28][29][30][31][32] The following protocol outlines a standard workflow for a protein-ligand complex simulation.[33]
Caption: A standard workflow for GROMACS MD simulation.
Step-by-Step Workflow:
-
System Preparation:
-
Start with the best-ranked docked pose of the Compound X-kinase complex.
-
Choose a suitable force field (e.g., AMBER or CHARMM).
-
Generate the ligand topology and parameters using a server like CGenFF or ACPYPE.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or inappropriate geometries.
-
-
Equilibration:
-
Perform a short (e.g., 1 ns) NVT (constant number of particles, volume, and temperature) equilibration to stabilize the system's temperature.
-
Follow with a longer (e.g., 5-10 ns) NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD Run:
-
Run the production MD simulation for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex adequately.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate:
-
Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.
-
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.
-
-
Key Metrics for Stability Assessment
| Metric | Indication of a Stable Complex |
| Ligand RMSD | A low and stable RMSD (typically < 3 Å) throughout the simulation. |
| Protein Backbone RMSD | Convergence to a stable value after an initial equilibration period. |
| Key Hydrogen Bonds | High occupancy (> 70%) of the hydrogen bonds predicted by docking. |
Conclusion and Future Directions
This in-depth technical guide provides a comprehensive and actionable framework for the molecular modeling of this compound. By systematically applying pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about its potential as a kinase inhibitor, specifically targeting CDK4/6 and Plk1. The insights gleaned from this computational workflow can guide the synthesis of new analogs, prioritize compounds for in vitro testing, and ultimately accelerate the drug discovery process. The self-validating nature of the described protocols ensures a high degree of confidence in the generated results, paving the way for the rational design of novel therapeutics based on the versatile tetrahydropyridopyrimidinone scaffold.
References
- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- EMBL-EBI.
- Gromacs.org. Tutorials and Webinars.
- GROMACS Tutorials. Protein-Ligand Complex.
- PubMed. (n.d.). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2.
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
- MD Tutorials. (n.d.). Protein-Ligand Complex.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). Drug design and molecular docking simulations of Polo-like kinase 1 inhibitors based on QSAR study.
- ACS Publications. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Angelo Raymond Rossi. (n.d.).
- ChemRxiv. (n.d.).
- ResearchGate. (2018).
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- Taylor & Francis Online. (n.d.).
- SpringerLink. (2023).
- YouTube. (2025).
- GROMACS tutorials. (n.d.). Welcome to the GROMACS tutorials!.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
- MDPI. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.
- Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- ResearchGate. (n.d.). Design of Targeted Inhibitors of Polo-like Kinase 1 (Plk1) | Request PDF.
- YouTube. (2020).
- PubMed Central. (2022). The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study.
- MDPI. (n.d.). Leveraging the Fragment Molecular Orbital Method to Explore the PLK1 Kinase Binding Site and Polo-Box Domain for Potent Small-Molecule Drug Design.
- National Institutes of Health. (2024). Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study.
- Taylor & Francis Online. (2024). Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ACS Publications. (2023).
- YouTube. (2025).
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.
- Mol-Instincts. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis.
- PubMed. (2025).
- PubMed. (2018).
- ChemScene. (n.d.). 62458-96-2 | this compound.
- ChemicalBook. (2025). 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2.
- MDPI. (n.d.).
- PubMed. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.
- Echemi. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE.
- PubMed Central. (n.d.). Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review.
- Guidechem. (n.d.). 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1h,3h)-dione.
- PubMed. (2025).
- PubMed. (2021). The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis.
- Synblock. (n.d.). CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one.
- Achmem. (n.d.). 7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one.
- BLDpharm. (n.d.). 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diol.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 10. yangresearchlab.org [yangresearchlab.org]
- 11. Molecular docking-based design of novel tricyclic tetrahydropyridothienopyrimidinone derivatives as AChE/MAO-B dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. m.youtube.com [m.youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. youtube.com [youtube.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 29. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]
- 30. mdtutorials.com [mdtutorials.com]
- 31. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 32. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 33. Protein-Ligand Complex [mdtutorials.com]
An In-depth Technical Guide to the Physicochemical Properties of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry, particularly as a scaffold for the development of novel therapeutics. Its partially saturated pyridopyrimidinone core is a key structural motif in various biologically active molecules, including kinase inhibitors.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination. The synthesis, structural elucidation, solubility, thermal stability, and chromatographic behavior are discussed in detail to provide a robust resource for researchers in the field.
Compound Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.
-
IUPAC Name: this compound
Structural Formula:
Caption: 2D Structure of the title compound.
Synthesis and Spectroscopic Characterization
The compound is synthesized via the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with formamidine acetate in the presence of a base like sodium methanolate.[6] The reaction proceeds at ambient temperature, and the product can be isolated as a white solid upon workup.[6]
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural confirmation. An experimental spectrum in CDCl₃ at 500 MHz shows the following key signals: a broad singlet at δ 12.61 ppm corresponding to the pyrimidinone N-H proton, a singlet at δ 7.99 ppm for the pyrimidine C-H proton, a multiplet between δ 7.38-7.26 ppm for the five protons of the benzyl group, and a series of multiplets at δ 3.73, 3.50, 2.74, and 2.66 ppm for the eight protons of the tetrahydropyridine ring.[6]
-
Mass Spectrometry (MS): Low-resolution mass spectrometry (LC/MS) analysis shows a protonated molecular ion ([M+H]⁺) at m/z 242.06, which is consistent with the calculated molecular weight of 241.29 g/mol .[6] High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition.
Physicochemical Properties
A summary of the available and predicted physicochemical properties is presented in Table 1. It is crucial to note that many of these values are computationally predicted and should be confirmed by experimental determination for any critical application.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 241.29 g/mol | Calculated |
| Melting Point | 198 °C (hydrochloride salt) | Predicted[3] |
| Boiling Point | 406.5 ± 55.0 °C | Predicted[3] |
| Density | 1.27 g/cm³ | Predicted[3] |
| pKa | 7.77 ± 0.20 | Predicted[3] |
| LogP | 1.3282 | Predicted[2] |
| Topological Polar Surface Area (TPSA) | 48.99 Ų | Calculated[2] |
| Hydrogen Bond Donors | 1 | Calculated[2] |
| Hydrogen Bond Acceptors | 3 | Calculated[2] |
| Rotatable Bonds | 2 | Calculated[2] |
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of key physicochemical properties.
Solubility Determination
Aqueous solubility is a critical determinant of a compound's suitability for biological testing and its potential for oral bioavailability. Both kinetic and thermodynamic solubility should be assessed.
This method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Sources
- 1. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 6. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore detailed synthetic methodologies, and discuss the broader therapeutic relevance of the pyrido[3,4-d]pyrimidine scaffold, grounding our discussion in established scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Nomenclature
The compound at the core of this guide is systematically identified by the IUPAC name This compound .[1][2] It is also commonly referred to by its CAS Registry Number: 62458-96-2 .[1][2][3][4][5]
To facilitate a clear understanding of its structure, a diagram is provided below.
Caption: General synthetic workflow for 2-substituted derivatives of this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation of a common synthetic route.
Step 1: Synthesis of the Piperidine Precursor
The synthesis often commences with the preparation of a suitable N-benzylated piperidine derivative. For instance, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate serves as a key intermediate. [6] Step 2: Cyclocondensation Reaction
-
To a solution of the piperidine precursor in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Introduce the appropriate amidine hydrochloride (e.g., formamidine hydrochloride for the unsubstituted 2-position).
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an acid (e.g., acetic acid) and concentrate under reduced pressure. [3]6. The crude product can then be purified by recrystallization or column chromatography to yield the desired this compound. [3] Self-Validating System: The identity and purity of the final compound should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC). The expected spectral data should be compared with literature values or theoretical predictions.
The Pyrido[3,4-d]pyrimidine Scaffold in Drug Discovery
The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities. [7]This heterocyclic system is a key component in numerous compounds designed to interact with various biological targets, particularly protein kinases. [8]
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. [8]The pyrido[3,4-d]pyrimidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase, a potential target for cancer therapy. [8]The pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for many kinase inhibitors. [8]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 4. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 5. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one: A Core Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one, a key heterocyclic compound. Rather than possessing significant intrinsic biological activity, this molecule is more critically recognized as a foundational scaffold and synthetic intermediate in the development of highly potent and selective therapeutic agents. Its robust structure allows for strategic chemical modifications, leading to derivatives with significant activity against challenging disease targets, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis, characterization, and strategic importance of this versatile building block.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. This compound is most commonly identified by its CAS number 62458-96-2.[1][2] A summary of its key identifiers and physicochemical properties is provided below.
| Identifier | Value | Source(s) |
| IUPAC Name | 7-benzyl-3,5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | N/A |
| CAS Number | 62458-96-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅N₃O | [1][3] |
| Molecular Weight | 241.29 g/mol | [1] |
| Synonyms | Pyrido[3,4-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-7-(phenylmethyl)-; 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol | [1] |
| MDL Number | MFCD09030048 | [1] |
| Melting Point | 198 °C (as hydrochloride salt) | [3] |
| Boiling Point | 406.5 ± 55.0 °C (Predicted) | [3] |
The Strategic Role in Medicinal Chemistry: A Privileged Scaffold
The true value of this compound lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets through strategic modifications. The tetrahydropyridopyrimidine core is a recurring motif in a multitude of kinase inhibitors and other targeted therapies.[4][5]
The N-benzyl group serves a crucial function as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during subsequent synthetic steps. More importantly, it directs the initial synthesis and provides a stable, characterizable intermediate. While the benzyl group is often removed and replaced in later-stage drug candidates, its presence in this foundational molecule is key to building more complex and potent derivatives.
Derivatives of this core structure have been investigated as potent inhibitors of several key signaling proteins implicated in cancer, including:
-
Extracellular signal-regulated kinase 2 (Erk2): A critical node in the MAPK/Erk signaling pathway that regulates cell proliferation and survival.[4]
-
KRAS-G12C: A mutated oncogene long considered "undruggable," for which tetrahydropyridopyrimidine-based covalent inhibitors have shown significant promise.
The general strategy involves using the this compound core and performing substitutions at the C2 and C4 positions of the pyrimidine ring to achieve desired potency and selectivity against the target protein.
Targeted Signaling Pathway: The MAPK/Erk Cascade
Many derivatives synthesized from the title compound are designed to inhibit kinases within the Ras-Raf-MEK-Erk (MAPK) pathway. This pathway is a central signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, driving fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers.
Caption: The MAPK/Erk signaling cascade and point of intervention.
Synthesis and Characterization
The synthesis of this compound is well-established, typically proceeding from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. The following protocol is a representative example of its synthesis.
Experimental Protocol: Synthesis
This protocol describes the cyclization reaction to form the pyrimidinone ring. The self-validating nature of this protocol lies in the in-process checks and final characterization to confirm the identity and purity of the product.
Step 1: Reaction Setup
-
To a solution of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in a suitable solvent like methanol, add formamide.
-
Cool the mixture to 0 °C in an ice bath. This is a crucial step to control the initial reaction rate upon addition of the base.
-
Slowly add a strong base, such as sodium methoxide. The exotherm should be carefully managed.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
Step 2: In-Process Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A successful reaction will show the consumption of the starting material and the appearance of a new spot corresponding to the product. An LC-MS check would show a peak with an m/z of 242.06 [M+H]⁺.[2]
Step 3: Work-up and Isolation
-
After completion, cool the reaction mixture to 0 °C.
-
Carefully add water and then slowly add acetic acid to neutralize the excess base, bringing the pH to near neutral.
-
Most of the organic solvent (e.g., methanol) is removed under reduced pressure.
-
The resulting aqueous suspension will contain the precipitated product.
-
Collect the solid product by filtration, wash thoroughly with water to remove salts and residual reagents, and dry under vacuum.
Caption: Synthetic workflow for the target compound.
Characterization Data
Confirmation of the structure and purity of the final compound is essential.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule.
-
Expected m/z: 242.06 ([M+H]⁺)[2]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule. The following data has been reported for the hydrochloride salt in CDCl₃.[2]
-
δ 12.61 (br s, 1H): This broad singlet corresponds to the proton on the pyrimidinone nitrogen (N-H).
-
δ 7.99 (s, 1H): This singlet is characteristic of the proton on the pyrimidine ring (C2-H).
-
δ 7.38-7.26 (m, 5H): This multiplet represents the five protons of the benzyl group's phenyl ring.
-
δ 3.73 (m, 2H): This multiplet is assigned to the benzylic methylene protons (-CH₂-Ph).
-
δ 3.50 (m, 2H), 2.74 (m, 2H), 2.66 (m, 2H): These multiplets correspond to the three sets of methylene protons in the tetrahydropyridine ring.
-
Conclusion and Future Outlook
This compound is a cornerstone intermediate in medicinal chemistry. While it does not typically exhibit potent biological effects itself, its robust and versatile structure makes it an ideal starting point for the synthesis of highly specific and potent drug candidates. The ability to readily modify the pyrimidine ring at the C2 and C4 positions has enabled the development of inhibitors for challenging targets like Erk2 and mutant KRAS. As the demand for targeted therapies continues to grow, the strategic use of such privileged scaffolds will remain a critical component of modern drug discovery, allowing for the rapid generation and optimization of novel therapeutic agents.
References
-
7-Benzyl-3-(4-chlorophenyl)-2-isobutylamino-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025, May 8). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024, August 1). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. (n.d.). Chemdad. Retrieved January 7, 2026, from [Link]
-
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a new scaffold that provides rapid access to antimicrotubule agents: synthesis and evaluation of antiproliferative activity against select cancer cell lines. (2010, April 22). PubMed. Retrieved January 7, 2026, from [Link]
-
(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
The Synergistic Effect of N2 and N7 Modifications on the Inhibitory Efficacy of mRNA Cap Analogues. (2024, May 14). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. (2021, February 16). PubMed. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014, May 12). PubMed. Retrieved January 7, 2026, from [Link]
-
5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (2025, September 20). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor. (2025, March 27). PubMed. Retrieved January 7, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Robust, High-Throughput In Vitro Kinase Assay Protocol for Characterizing Novel Inhibitors such as 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Eleanor Vance
Introduction: The Pursuit of Kinase Inhibitor Potency and Selectivity
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1][2] The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with derivatives showing activity against targets like Erk2 and LIM Kinases.[3][4] The compound 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one belongs to this promising class of molecules.
A critical step in the early-stage drug discovery process is the precise determination of a compound's inhibitory potency (commonly expressed as the IC50 value) against its target kinase.[5] This application note provides a comprehensive, field-proven protocol for determining the in vitro potency of novel compounds like this compound.
To provide a concrete and actionable example, this guide will detail the evaluation of our test compound against Aurora Kinase A , a key serine/threonine kinase involved in mitotic progression and a well-established cancer drug target.[6][7] We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based system ideal for high-throughput screening (HTS) and inhibitor profiling.[8][9][10]
Assay Principle: Quantifying Kinase Activity through ADP Production
The ADP-Glo™ Kinase Assay is a universal platform that measures the activity of any ADP-generating enzyme.[9][11] The assay quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction, which is directly proportional to the kinase's activity.[10][12]
The protocol is a simple, two-step "add-mix-measure" process performed in a multiwell plate format:[13][14]
-
Kinase Reaction & ATP Depletion: The kinase (Aurora A), its substrate, ATP, and the inhibitor are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the reaction and, crucially, to deplete all remaining unconsumed ATP.[13]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[8][13]
The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase.[10] By measuring the reduction in signal in the presence of the inhibitor, we can accurately calculate its potency.
Experimental Workflow and Design
A logical workflow is essential for reproducible results. The diagram below outlines the key stages of the experiment, from reagent preparation to data analysis.
Caption: High-level workflow for IC50 determination using the ADP-Glo™ assay.
Detailed Materials and Protocol
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage |
| ADP-Glo™ Kinase Assay | Promega, V9101 | -20°C |
| Aurora A Kinase Enzyme System | Promega, V1931 | -80°C |
| Test Compound (e.g., 7-Benzyl...) | User-Synthesized/Sourced | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich, D2650 | RT |
| Assay Plates, White, 384-well | Corning, 3572 | RT |
| Nuclease-Free Water | Thermo Fisher, AM9937 | RT |
Reagent Preparation
-
Causality: Proper reagent preparation is foundational. Concentrations must be precise, especially the ATP concentration, as it directly impacts the IC50 value for ATP-competitive inhibitors.[15] We will use an ATP concentration close to the known Km of Aurora A (~25 µM) for physiological relevance.[7]
-
1X Kinase Buffer: Prepare as per the manufacturer's recommendation (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[7]
-
Test Compound Stock & Dilutions:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a serial dilution series in 100% DMSO to create inhibitor source plates. A common scheme is an 11-point, 3-fold dilution series starting from 1 mM. This will yield a final assay concentration range from ~10 µM down to low nM.
-
-
Enzyme Working Solution (2.5X):
-
Carefully thaw the Aurora A enzyme on ice.
-
Dilute the enzyme in 1X Kinase Buffer to a final concentration of 12.5 ng/µL (This is an example; optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP-to-ADP conversion in the reaction).
-
-
Substrate/ATP Working Solution (2.5X):
-
Prepare a solution in 1X Kinase Buffer containing 2.5 µM peptide substrate (e.g., Kemptide) and 62.5 µM ATP. This will result in a final assay concentration of 1 µM substrate and 25 µM ATP.
-
Assay Procedure (384-well format)
-
Plate Setup:
-
Add 1 µL of each serially diluted test compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well white assay plate.
-
-
Add Kinase:
-
Add 10 µL of the Enzyme Working Solution (2.5X) to all wells except the "No Enzyme" control wells. Add 10 µL of 1X Kinase Buffer to these wells instead.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the Substrate/ATP Working Solution (2.5X) to all wells to start the reaction. The total reaction volume is now 21 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. Ensure the reaction stays within the linear range (typically <30% ATP consumption).[15]
-
-
Terminate Reaction and Deplete ATP:
-
Generate Luminescent Signal:
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer (e.g., BMG LABTECH PHERAstar or similar).
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data will be in Relative Light Units (RLU). The following controls are essential for data normalization:
-
High (0% Inhibition) Control: Full kinase activity (Enzyme + Substrate + ATP + DMSO vehicle).
-
Low (100% Inhibition) Control: No kinase activity (No Enzyme + Substrate + ATP + DMSO vehicle).
The percent inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Low) / (RLU_High - RLU_Low))
IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce the kinase activity by 50%.[5]
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism.[17]
Caption: Logical flow for calculating the IC50 value from raw luminescence data.
Representative Data Table
Below is a table of hypothetical results for our test compound against Aurora A.
| Compound | Target Kinase | IC50 (nM) | Hill Slope | R² |
| This compound | Aurora A | 85.2 | -1.1 | 0.992 |
| Staurosporine (Control) | Aurora A | 6.5 | -1.0 | 0.995 |
Trustworthiness & Self-Validation
To ensure the integrity of your results:
-
Z'-Factor: Calculate the Z'-factor for your assay plate controls. A value > 0.5 indicates a robust and reliable assay suitable for HTS.
-
Control Compound: Always include a known inhibitor of your target kinase (e.g., Staurosporine or a specific Aurora A inhibitor like Alisertib) as a positive control to validate assay performance.[7]
-
DMSO Tolerance: Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not inhibit the kinase (typically ≤ 1%).
-
Reproducibility: Repeat IC50 determinations on separate days with freshly prepared reagents to ensure the value is reproducible.
Conclusion
This application note provides a detailed, robust, and high-throughput method for determining the in vitro IC50 of novel kinase inhibitors, using this compound and Aurora Kinase A as a representative example. The luminescence-based ADP-Glo™ assay offers a sensitive, reliable, and universal platform for kinase inhibitor profiling. By adhering to the principles of careful reagent preparation, appropriate controls, and rigorous data analysis, researchers can generate high-quality, reproducible potency data essential for advancing drug discovery programs.
References
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link][9]
-
BPS Bioscience. (n.d.). AURORA A Kinase Enzyme System Datasheet. Retrieved from [Link][6]
-
Drug Target Review. (2018). Application note: Promega’s ADP-Glo™ assay. Retrieved from [Link][12]
-
Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(13), 2843-2848. Retrieved from [Link][3]
-
Gullixson, C., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(26), 3661-3670. Retrieved from [Link][18]
-
Bihrer, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. Retrieved from [Link][5]
-
Papageorgiou, A., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. MethodsX, 2, 320-327. Retrieved from [Link][17]
Sources
- 1. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. eastport.cz [eastport.cz]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ADP-Glo™ Kinase Assay [promega.jp]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. carnabio.com [carnabio.com]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterization of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one as a Potential Kinase Inhibitor in Cancer Cell Line Models
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern oncology, the quest for selective and potent small-molecule inhibitors remains a paramount objective. Within this pursuit, certain chemical structures, often termed "privileged scaffolds," emerge as versatile frameworks capable of binding to multiple, distinct biological targets. The tetrahydropyrido[3,4-d]pyrimidine core is one such scaffold, demonstrating remarkable utility in the development of kinase inhibitors. Derivatives of this structure have been shown to potently inhibit a range of critical oncogenic kinases, including KRAS, Epidermal Growth Factor Receptor (EGFR), Extracellular signal-regulated kinase (Erk), and Cyclin-Dependent Kinases (CDKs).[1][2][3][4] These kinases are central nodes in signaling pathways that govern cell proliferation, survival, and differentiation, making them high-value targets for cancer therapeutics.
This document focuses on a specific analog, 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one (Molecular Formula: C₁₄H₁₅N₃O, Molecular Weight: 241.29[5]), and provides a comprehensive guide for its characterization. We will outline a tiered experimental workflow designed to assess its cytotoxic potential, elucidate its mechanism of action on the cell cycle and apoptosis, and validate its impact on key cancer-related signaling pathways. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to evaluate novel compounds within this promising chemical class.
Hypothesized Mechanism of Action: A Multi-Kinase Inhibitor Profile
Based on extensive research into the broader pyrido[3,4-d]pyrimidine family, it is hypothesized that this compound functions as an ATP-competitive kinase inhibitor. The planar heterocyclic core likely engages with the adenine region of the ATP-binding pocket, while the benzyl group can be oriented to achieve selectivity and potency through interactions with surrounding hydrophobic residues.
The compound's potential impact spans several critical cancer signaling pathways:
-
RAS/MAPK Pathway: By targeting kinases like KRAS or the downstream effector Erk2, the compound could disrupt the signal transduction cascade that promotes uncontrolled cell division.[1][6]
-
PI3K/AKT Pathway: Inhibition of PI3K isoforms could block signals that promote cell survival and resistance to apoptosis.[7]
-
Cell Cycle Regulation: Direct inhibition of CDKs would lead to cell cycle arrest, preventing cancer cells from completing the division process.[4]
These interconnected pathways represent the most probable targets for the compound, leading to the observable anticancer effects of apoptosis and cell cycle arrest.[2][8]
Caption: Hypothesized targets of the tetrahydropyrido[3,4-d]pyrimidine scaffold.
Experimental Workflow: A Tiered Approach to Characterization
A systematic, multi-tiered approach is essential for efficiently characterizing a novel compound. This workflow begins with broad screening for activity and progressively narrows the focus to specific mechanistic questions.
Caption: A logical workflow for characterizing novel anticancer compounds.
Tier 1 Protocol: Antiproliferative Activity Screening
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound across a panel of cancer cell lines. This value establishes the compound's potency and guides the concentrations used in subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method based on the reduction of tetrazolium salt by metabolically active cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., Panc-1 for KRAS mutation, A549 for wild-type KRAS, MCF-7 for breast cancer[1][9]) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Rationale: This density ensures cells are in a logarithmic growth phase and provides a sufficient signal window for the assay.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin[2]).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours. Rationale: A 72-hour incubation period allows for multiple cell doubling times, providing a robust measure of antiproliferative effects, not just acute toxicity.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Data Presentation: IC₅₀ Values (µM)
| Cell Line | Oncogenic Driver | 7-Benzyl-5,6,7,8-tetrahydropyrido... | Doxorubicin (Reference) |
| Panc-1 | KRAS G12D | Experimental Value | Experimental Value |
| A549 | KRAS WT | Experimental Value | Experimental Value |
| MCF-7 | ER+, PIK3CA mut | Experimental Value | Experimental Value |
| PC-3 | PTEN null | Experimental Value | Experimental Value |
Tier 2 Protocols: Elucidating the Mechanism of Action
Objective: To determine whether the compound induces cell death (apoptosis/necrosis) or halts cell division (cell cycle arrest). These assays are critical for understanding the cellular consequences of drug treatment.
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations corresponding to 1x and 2x the predetermined IC₅₀ for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Rationale: Fixation permeabilizes the cell membrane for PI entry and preserves the cellular DNA content.
-
Store cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Rationale: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA, providing an accurate measure of DNA content per cell.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11] An accumulation of cells in a specific phase suggests cell cycle arrest.
-
Protocol: Apoptosis Detection via Annexin V & PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x IC₅₀ for 24-48 hours.
-
Harvesting and Staining:
-
Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Resuspend cells in 1x Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature. Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. PI is excluded from live cells but can enter late apoptotic/necrotic cells with compromised membranes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry. The results will differentiate four populations:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.[8]
-
Tier 3 Protocol: Target Pathway Validation
Objective: To confirm that the compound inhibits its hypothesized molecular targets within the cancer cells. Western blotting allows for the visualization of changes in the levels and phosphorylation status of key signaling proteins.
Protocol: Western Blot Analysis of Signaling Pathways
-
Protein Lysate Preparation:
-
Seed cells in 6-well or 10 cm plates and treat with the compound (1x and 2x IC₅₀) for a shorter duration (e.g., 2, 6, or 24 hours) to capture signaling events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of target proteins, which is often transient.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider based on the hypothesized targets include:
-
MAPK Pathway: Phospho-Erk1/2 (Thr202/Tyr204), Total Erk1/2.
-
PI3K/AKT Pathway: Phospho-AKT (Ser473), Total AKT.
-
Apoptosis Marker: Cleaved PARP, Cleaved Caspase-3.[2]
-
Cell Cycle Marker: Cyclin B1, Phospho-Histone H3 (Ser10).
-
Loading Control: β-Actin, GAPDH.
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system. A decrease in the ratio of a phosphorylated protein to its total form indicates successful target inhibition. An increase in cleaved PARP or cleaved Caspase-3 confirms apoptosis.
-
References
-
Zhang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link][1][12]
-
Al-Ghorbani, M., et al. (2022). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Oregon Health & Science University. [Link][13]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link][9]
-
Gaber, A. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. National Institutes of Health. [Link][2]
-
Wang, X., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. American Chemical Society Publications. [Link][14]
-
Abdel-Maksoud, M. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Lirias. [Link][15]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Taylor & Francis Online. [Link][16]
-
Gaber, A. A., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. PubMed. [Link][8]
-
Abdel-Maksoud, M. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link][17]
-
Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link][3]
-
Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link][6]
-
Saeed, B. A., et al. (2025). Effect of compound 7f on cell cycle distribution in A549 cells. ResearchGate. [Link][10]
-
Gucký, T., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. [Link][4]
-
Lim, W. M., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. [Link][11]
-
He, S., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. PubMed. [Link][7]
Sources
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. yangresearchlab.org [yangresearchlab.org]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one for Erk2 inhibition studies
An In-Depth Technical Guide for Erk2 Inhibition Studies Using 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, translating extracellular signals into critical cellular responses like proliferation, differentiation, and survival.[1][2] Extracellular signal-regulated kinase 2 (ERK2), a serine/threonine kinase also known as MAPK1, is a pivotal node in this cascade.[3] Its activation, through phosphorylation by MEK1/2, is essential for the downstream signaling that drives these processes.[4]
In many human cancers, this pathway is constitutively active due to mutations in upstream components like RAS or BRAF, leading to uncontrolled cell growth and tumor progression.[1][5][6] This makes the MAPK/ERK pathway, and specifically ERK2, a prime target for therapeutic intervention.[3][7] While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical success, the emergence of resistance has driven the development of direct ERK1/2 inhibitors.[8][9]
This guide focuses on a specific chemical scaffold, the tetrahydropyrido[3,4-d]pyrimidines, which have been identified as potent and selective inhibitors of Erk2.[8][10] We will use This compound as a representative compound to detail the essential protocols for characterizing its inhibitory activity, from direct enzymatic assays to cell-based functional assessments.
The ERK2 Signaling Cascade: A Visualization
The following diagram illustrates the canonical ERK signaling pathway, highlighting the central role of ERK2 and the point of intervention for inhibitors like this compound. Dysregulation at any upstream point, such as activating mutations in Ras or B-Raf, can lead to hyperactivation of ERK2.[1]
Caption: The MAPK/ERK signaling cascade, initiated by growth factors and culminating in the regulation of gene expression.
Part 1: Biochemical Characterization of ERK2 Inhibition
The first critical step is to determine the direct inhibitory effect of the compound on purified ERK2 enzyme activity. This is typically achieved using an in vitro kinase assay to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[11][12] The assay is performed in two steps: first, the kinase reaction proceeds, generating ADP. Second, the remaining ATP is depleted, and the ADP is converted into a luminescent signal by a series of enzymatic reactions. The light output is directly proportional to the kinase activity.[12]
Experimental Workflow: In Vitro IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of an ERK2 inhibitor using a luminescence-based kinase assay.
Detailed Protocol: In Vitro ERK2 Kinase Assay
Materials:
-
Recombinant active ERK2 enzyme (e.g., Promega, Carna Biosciences)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[12]
-
This compound (Test Compound)
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these into the Kinase Assay Buffer to create a 4x final concentration.
-
Rationale: Serial dilutions allow for the generation of a dose-response curve. A 4x concentration is prepared for a 1:4 final dilution in the assay well.
-
-
Reaction Mixture Preparation: Prepare a 2x Enzyme/Substrate mixture in Kinase Assay Buffer containing the appropriate concentration of active ERK2 and MBP.
-
Rationale: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Setup: To the wells of a white 384-well plate, add:
-
5 µL of 4x Test Compound dilution (or DMSO for vehicle control).
-
10 µL of 2x Enzyme/Substrate mixture.
-
-
Kinase Reaction Initiation: Add 5 µL of a 4x ATP solution to each well to initiate the reaction. The final volume will be 20 µL.
-
Rationale: The ATP concentration should be near the Kₘ for ATP for competitive inhibitors to ensure accurate IC₅₀ determination.
-
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data with the "high" signal (vehicle control, 0% inhibition) and "low" signal (no enzyme, 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
-
Expected Results & Selectivity Profiling
Tetrahydropyridopyrimidine-based inhibitors have been reported with potent ERK2 activity.[10] It is reasonable to expect an IC₅₀ value in the low nanomolar to micromolar range for a promising compound.
Table 1: Representative Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) [Hypothetical] | Fold Selectivity (vs. ERK2) |
|---|---|---|
| ERK2 | 15 | 1x |
| ERK1 | 25 | ~1.7x |
| p38α | >10,000 | >667x |
| JNK1 | >10,000 | >667x |
| CDK2 | 1,500 | 100x |
Rationale: Kinase inhibitor development aims for high selectivity to minimize off-target effects.[13][14] Profiling against a panel of related kinases (e.g., other MAPKs like p38, JNK) and common off-targets (e.g., CDKs) is crucial to establish a selectivity window.[13] Cellular assays can also be used to confirm this selectivity.[15]
Part 2: Cellular Assays for Target Engagement and Functional Effects
While an in vitro assay confirms direct enzyme inhibition, it is critical to demonstrate that the compound can enter cells, engage its target (ERK2), and exert a functional downstream effect.
A. Western Blot Analysis of ERK Phosphorylation
Principle: The activity of ERK2 is regulated by its phosphorylation at specific threonine and tyrosine residues (Thr185/Tyr187 for ERK2).[4] A direct-acting ERK inhibitor will not prevent this upstream phosphorylation by MEK but will block the kinase activity of the phosphorylated ERK2. However, in a cellular context with intact feedback loops, inhibiting ERK activity often leads to a feedback activation of the pathway, resulting in an increase in phosphorylated ERK (p-ERK). A more reliable measure of target engagement is the inhibition of the phosphorylation of a direct ERK substrate, such as RSK. For the purpose of a standard initial screen, we will detail the protocol for measuring p-ERK levels, which remains a common method.
Detailed Protocol:
-
Cell Culture and Seeding: Culture a cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation) in appropriate media. Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins during lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[16] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[17][18]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed for total ERK1/2 and a loading control like GAPDH or β-actin.[16][17]
-
Rationale: Comparing the phospho-protein signal to the total protein signal is essential to determine if changes are due to inhibition of phosphorylation or changes in overall protein expression.
-
B. Cell Proliferation Assay (MTT Assay)
Principle: Since the ERK pathway is a primary driver of cell proliferation, an effective ERK2 inhibitor is expected to reduce the growth rate of cancer cells. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A375) into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[20][21]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[20]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by viable cells.[19][21]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[21] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound as a potential ERK2 inhibitor. By systematically determining its biochemical potency (IC₅₀), confirming its ability to modulate the ERK signaling pathway in a cellular context, and assessing its functional impact on cancer cell proliferation, researchers can build a robust data package.
Further studies should include comprehensive kinase selectivity profiling across a large panel, evaluation in different cancer cell lines to understand the impact of various genetic backgrounds, and eventual progression to in vivo xenograft models to assess efficacy and tolerability in a whole-organism setting. The tetrahydropyridopyrimidine scaffold represents a promising starting point for the development of next-generation ERK inhibitors for cancer therapy.[9][10]
References
-
Title: ERKs in Cancer: Friends or Foes? Source: Cancer Research (AACR Journals) URL: [Link]
-
Title: What are ERK2 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors Source: PMC - NIH URL: [Link]
-
Title: ERK2 Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma Source: NIH URL: [Link]
-
Title: ERK2 Kinase Enzyme System Datasheet Source: SignalChem URL: [Link]
-
Title: Isoform-selective activity-based profiling of ERK signaling Source: PMC - PubMed Central URL: [Link]
-
Title: ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer Source: PMC - PubMed Central URL: [Link]
-
Title: Phenotypic profiling and selectivity optimization of ERK inhibitors using a high-throughput imaged-based cell cycle assay Source: AACR Journals URL: [Link]
-
Title: Western blot band for Erk and phopho(p)-Erk Source: ResearchGate URL: [Link]
-
Title: ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? Source: Frontiers in Cell and Developmental Biology URL: [Link]
-
Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv URL: [Link]
-
Title: Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 Source: PubMed URL: [Link]
-
Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL: [Link]
-
Title: Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 Source: ResearchGate URL: [Link]
-
Title: Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy Source: PubMed Central URL: [Link]
-
Title: ERK2 Inhibitors May Provide Treatment for Cancer Source: PMC - NIH URL: [Link]
Sources
- 1. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ERK2 Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK2 Inhibitors May Provide Treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. promega.com [promega.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 19. broadpharm.com [broadpharm.com]
- 20. atcc.org [atcc.org]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening with 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries to identify modulators of biological targets using 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one as a reference compound. The tetrahydropyridopyrimidine scaffold has been identified in the discovery of kinase inhibitors, notably targeting extracellular signal-regulated kinase (Erk2)[1]. Consequently, this guide will focus on a kinase inhibitor screening workflow as a primary application. The protocols detailed herein are designed to be robust, reproducible, and scalable for large-scale screening campaigns in a drug discovery setting.[2][3][4] We will cover assay development, primary screening, hit confirmation, and essential counterscreening methodologies to eliminate common sources of assay artifacts and false positives.[5][6][7]
Introduction: The Tetrahydropyridopyrimidine Scaffold and its Therapeutic Potential
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this structure have been explored for a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][9][10] A key publication has detailed the discovery of potent and selective Erk2 inhibitors based on this scaffold through high-throughput screening and structure-based drug design.[1] Erk2 is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers. This precedent strongly suggests that this compound is a promising candidate for kinase-directed drug discovery programs.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[3][4][11][12] The primary objective of an HTS campaign is to efficiently and accurately identify compounds with the desired biological activity, which can then be advanced into lead optimization.[13][14] This application note will provide a detailed framework for a kinase-targeted HTS campaign using the titular compound as a potential reference inhibitor.
Assay Development and Miniaturization for Kinase Screening
The success of any HTS campaign hinges on the development of a robust and reliable assay.[13][15] For kinase targets, a variety of assay formats are available, with the choice depending on the specific kinase, available reagents, and detection instrumentation.[16][17]
Choosing the Right Kinase Assay Technology
Several HTS-compatible kinase assay technologies are available, each with its own set of advantages and disadvantages. Common formats include:
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect kinase activity.[11] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are particularly popular due to their high sensitivity and reduced interference from fluorescent compounds.[17][18]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in a kinase reaction as a luminescent signal.[19] They are highly sensitive and have a broad dynamic range.
-
Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³³P]ATP) to directly measure the phosphorylation of a substrate.[20][21] While highly accurate and less prone to certain types of interference, they require specialized handling and disposal of radioactive materials.
For this application note, we will focus on a luminescence-based ADP detection assay due to its widespread use, high sensitivity, and non-radioactive nature.
Assay Miniaturization and Optimization
To ensure cost-effectiveness and high throughput, assays are typically miniaturized to 384- or 1536-well plate formats.[2][3][22] Key parameters to optimize during assay development include:
-
Enzyme and Substrate Concentrations: Determine the optimal concentrations of the kinase and its substrate to achieve a robust signal window and linear reaction kinetics.
-
ATP Concentration: The concentration of ATP is critical, especially when screening for ATP-competitive inhibitors.[21][23] Screening at the Kₘ of ATP for the kinase is a common starting point to identify inhibitors of varying potencies.
-
Reaction Time and Temperature: Optimize the incubation time and temperature to ensure the reaction proceeds within the linear range.
-
DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that does not adversely affect assay performance, typically keeping it below 1%.[24]
| Parameter | Recommended Range | Purpose |
| Plate Format | 384- or 1536-well | Increase throughput and reduce reagent costs. |
| Final Assay Volume | 5-20 µL | Miniaturization for HTS. |
| Kinase Concentration | Enzyme-dependent (e.g., 1-10 nM) | Achieve a robust signal-to-background ratio. |
| Substrate Concentration | At or near Kₘ | Ensure sensitive detection of inhibition. |
| ATP Concentration | At or near Kₘ | Facilitate the identification of ATP-competitive inhibitors.[21][23] |
| Final DMSO Concentration | ≤ 1% | Minimize solvent effects on enzyme activity.[24] |
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising hits for further investigation.[3][25]
Caption: High-throughput screening workflow from primary screen to validated hits.
Primary Screening Protocol (Luminescence-Based Kinase Assay)
This protocol is a template and should be optimized for the specific kinase of interest.
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds from the library plates into 384-well assay plates. Also, plate positive control (e.g., a known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase Addition: Add 5 µL of the kinase solution (pre-diluted in assay buffer) to all wells of the assay plate.
-
Initiation of Reaction: Add 5 µL of the substrate and ATP solution (pre-mixed in assay buffer) to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add 10 µL of the ADP detection reagent (e.g., ADP-Glo™) to all wells. Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Signal Readout: Read the luminescence signal on a compatible plate reader.
Data Analysis and Hit Identification
The quality of the HTS data is assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[26][27][28][29][30]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and suitable for HTS.[29][30] |
| 0 to 0.5 | Acceptable | The assay may require further optimization.[29] |
| < 0 | Poor | The assay is not suitable for screening.[29] |
Hits are typically identified as compounds that produce a signal inhibition greater than a predefined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).
Hit Confirmation and Counterscreening
Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity and rule out non-specific effects.[25]
Dose-Response Confirmation
Primary hits are re-tested in a dose-response format (e.g., 10-point concentration curve) to determine their potency (IC₅₀ value). This confirms the activity of the compound and establishes a structure-activity relationship for related analogs.
Counterscreening to Eliminate False Positives
Counterscreens are essential for identifying compounds that interfere with the assay technology rather than the biological target.[5][6][7]
Caption: A funnel diagram illustrating the counterscreening workflow.
Key Counterscreens for Luminescence-Based Assays:
-
Luciferase Inhibition Assay: This is a critical counterscreen for assays that use luciferase as a reporter enzyme.[5][6] The assay is run in the absence of the primary kinase target to identify compounds that directly inhibit the luciferase enzyme.
-
ATP Depletion Assay: Some compounds may interfere with ATP levels in the assay. An ATP depletion assay can identify such compounds.
-
Compound Auto-luminescence: Test compounds are screened in the absence of any assay reagents to identify those that are inherently luminescent and would thus interfere with the signal readout.
Orthogonal and Selectivity Assays
To further validate hits, it is advisable to test them in an orthogonal assay that uses a different detection technology (e.g., a TR-FRET assay if the primary screen was luminescence-based). This helps to ensure that the observed activity is not an artifact of the primary assay format. Additionally, profiling hits against a panel of related kinases can determine their selectivity, which is a crucial parameter for a potential therapeutic agent.[21][31]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and workflows outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to identify and validate compounds with this scaffold. By adhering to rigorous assay development, validation, and counterscreening practices, researchers can increase the likelihood of identifying high-quality, specific, and potent modulators of kinase activity, thereby accelerating the drug discovery process.
References
-
Anilocus. (n.d.). High-throughput screening (HTS) - Biotech Encyclopedia. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]
-
Norecopa. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). PMC. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics, 37(18), 2978–2984. Retrieved from [Link]
-
The Importance Of HTS Assay Development In Drug Discovery. (2025). Top blog online. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC. Retrieved from [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research, 30(3), 1037. Retrieved from [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. Retrieved from [Link]
-
Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. (2014). PubMed. Retrieved from [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). PMC. Retrieved from [Link]
-
Origin and evolution of high throughput screening. (2007). PMC. Retrieved from [Link]
-
HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Assay Guidance Manual [Internet]. (n.d.). PubMed. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). PubMed. Retrieved from [Link]
-
Therapeutic potential of heterocyclic pyrimidine scaffolds. (2018). PMC. Retrieved from [Link]
-
Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. Retrieved from [Link]
-
Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. (n.d.). lookchem. Retrieved from [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC. Retrieved from [Link]
-
7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. (n.d.). Molbase. Retrieved from [Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed Central. Retrieved from [Link]
Sources
- 1. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening (HTS) - Biotech Encyclopedia [anilocus.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. The Importance Of HTS Assay Development In Drug Discovery | Top blog online [creativeeventsph.com]
- 14. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 15. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 16. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 24. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. academic.oup.com [academic.oup.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. assay.dev [assay.dev]
- 31. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. Its rigid, three-dimensional structure provides a versatile platform for the strategic placement of functional groups to optimize interactions with biological targets. The 7-benzyl substituent is a common feature in many active compounds within this class, often contributing to crucial binding interactions, such as cation-π stacking, within the active sites of enzymes.[1]
This guide provides a comprehensive overview of the derivatization strategies for the 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one scaffold. The protocols outlined herein are designed to enable researchers to systematically explore the structure-activity relationships (SAR) of this compound class, with a focus on key modification points: the pyrimidinone ring (C2, N3, and C4 positions) and the N7-benzyl group.
I. Synthesis of the Core Scaffold
The foundational step in any SAR study is the efficient synthesis of the core molecule. The this compound scaffold is typically prepared via a condensation reaction between a substituted piperidine derivative and a urea or a related synthon.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of the parent scaffold.[2]
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
-
Urea
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq) in methanol, add urea (2.0-2.5 eq) and sodium methoxide (4.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 65-75°C) and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to pH 5-6 with HCl (e.g., 2M solution).
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
II. Derivatization Strategies for SAR Exploration
The following sections detail protocols for modifying the core scaffold at key positions to probe the SAR. A systematic approach to these modifications will provide valuable insights into the pharmacophoric requirements for biological activity.
graph Derivatization_Strategy {
layout=neato;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, fontcolor="#202124", color="#5F6368"];
Core [label="7-Benzyl-5,6,7,8-tetrahydropyrido-\n[3,4-d]pyrimidin-4(3H)-one", pos="0,0!"];
C2 [label="C2 Position\n(e.g., Amidines, Suzuki Coupling)", pos="-3,2!"];
N3 [label="N3 Position\n(Alkylation, Acylation)", pos="0,3!"];
C4 [label="C4 Position\n(Nucleophilic Substitution)", pos="3,2!"];
N7 [label="N7-Benzyl Group\n(Ring Substitution, Bioisosteres)", pos="0,-3!"];
Core -> C2 [label="Derivatization"];
Core -> N3 [label="Derivatization"];
Core -> C4 [label="Derivatization"];
Core -> N7 [label="Derivatization"];
}
Figure 2: Logic flow of SAR exploration.
Table 1: SAR of 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines as EGFR Kinase Inhibitors
(Data adapted from Rewcastle et al., J. Med. Chem. 1997)[1]
Compound 7-Substituent EGFR IC₅₀ (nM) 1 -F 0.5 2 -NH(CH₂)₃N(CH₃)₂ 1.0 3 -NH(CH₂)₃-morpholino 0.5 4 -NH(CH₂)₂(OH) 10
This data suggests that substitution at the 7-position is well-tolerated, and the introduction of weakly basic side chains can maintain high potency.
Table 2: SAR of N⁴-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines as RTK Inhibitors
(Data adapted from Kumar et al., J. Med. Chem. 2011)[3]
Compound 7-Substituent PDGFRβ IC₅₀ (µM) VEGFR-2 IC₅₀ (µM) 5 7-(2',4'-dichlorobenzyl) 0.05 0.1 6 7-(2',5'-dimethoxybenzyl) 0.1 0.5 7 7-(3'-methoxybenzyl) 0.5 1.0
This data highlights the significant impact of substitutions on the N7-benzyl ring on the inhibitory activity against receptor tyrosine kinases.
IV. Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and derivatization strategies detailed in this application note provide a robust framework for conducting comprehensive SAR studies. By systematically exploring the chemical space around this privileged core, researchers can elucidate the key structural features required for potent and selective biological activity, paving the way for the discovery of new drug candidates.
References
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3935. [Link]
-
Kumar, A., et al. (2011). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 540-544. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
Kuznetsov, A. Y., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds, 43(10), 1323-1328. [Link]
Sources
- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 3. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Experimental Evaluation of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Introduction: Scaffolding for Discovery
The tetrahydropyridopyrimidine core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1] Derivatives of the parent pyrido[3,4-d]pyrimidine scaffold have demonstrated significant potential as inhibitors of key therapeutic targets, including Cyclin-Dependent Kinases (CDKs), Extracellular signal-Regulated Kinase 2 (Erk2), and Poly(ADP-ribose) polymerase (PARP).[2][3][4] This has positioned the scaffold as a promising starting point for the development of novel therapeutics, particularly in oncology.[5][6]
This document provides a comprehensive experimental design for the characterization of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (hereafter referred to as the "Test Compound"). The objective is to create a logical, phased approach to systematically elucidate its biological activity, mechanism of action, and preliminary drug-like properties. This framework is designed for researchers in drug discovery, guiding the progression from initial compound validation to robust preclinical assessment.
Global Experimental Strategy: A Phased Approach
A successful preclinical evaluation campaign requires a structured progression from broad, high-throughput screening to more focused, mechanism-of-action studies. This ensures that resources are allocated efficiently and that critical go/no-go decisions are based on a comprehensive dataset. The workflow below outlines this phased strategy.
Caption: High-level workflow for the characterization of the Test Compound.
Phase I: Foundational Compound Validation
Rationale: Before committing to extensive biological screening, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of the Test Compound. This foundational step prevents the misinterpretation of biological data that could arise from impurities or poor solubility.
Table 1: Physicochemical Properties of the Test Compound
| Property | Value | Reference |
| CAS Number | 62458-96-2 | [7][8] |
| Molecular Formula | C₁₄H₁₅N₃O | [7][8] |
| Molecular Weight | 241.29 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 48.99 Ų | [8] |
| Predicted LogP | 1.3282 | [8] |
Protocol 3.1: Synthesis and Quality Control
-
Synthesis: Synthesize the Test Compound according to established literature methods. A common route involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with urea or other amidine precursors.[9][10]
-
Purity Assessment (HPLC):
-
Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol).
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Monitor the eluent using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).
-
Self-Validation: The purity should be ≥95% for use in biological assays, with no single impurity representing >1% of the total area.
-
-
Identity Confirmation (NMR, MS):
-
Solubility Assessment:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Determine the aqueous solubility in phosphate-buffered saline (PBS) at pH 7.4 using methods like nephelometry or shake-flask. This is critical for designing buffer conditions in subsequent biochemical assays.
-
Phase II: Primary Biological Screening
Rationale: Based on the known activities of the pyrido[3,4-d]pyrimidine scaffold, the most logical starting points for screening are kinase and PARP enzyme families.[2][11][12] A parallel screen for antiproliferative activity across a panel of cancer cell lines provides a broader, unbiased assessment of its potential.
Protocol 4.1: Kinase Inhibition Profiling
-
Assay Principle: Utilize a universal kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the Test Compound indicates inhibition.
-
Screening Panel: Screen the Test Compound at a single high concentration (e.g., 10 µM) against a diverse panel of kinases.
Table 2: Suggested Primary Kinase Screening Panel
Kinase Family Specific Kinases Rationale CDKs CDK1, CDK2, CDK4, CDK9 Scaffold is a known CDK inhibitor class.[2][12][13] MAPK Pathway Erk2, MEK1 Scaffold has shown activity against Erk2.[4] Other Ser/Thr Akt1, GSK3β Broadly relevant kinases in cancer signaling. | Tyrosine Kinases | EGFR, Src, Abl | Representative members of a major kinase class. |
-
Step-by-Step Protocol (General):
-
Dispense the kinase, substrate, and ATP solution into a 384-well plate.
-
Add the Test Compound (10 µM final concentration) or vehicle control (DMSO).
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to the vehicle control.
-
Self-Validation: A "hit" is typically defined as >50% inhibition at the screening concentration.
-
Protocol 4.2: PARP Inhibition Profiling
Rationale: Some PARP inhibitors function by blocking the enzyme's catalytic activity, while others are more effective because they "trap" the PARP enzyme on DNA, a highly cytotoxic event.[14] It is crucial to test for both mechanisms.
Caption: Dual mechanisms of PARP inhibition.
-
Protocol 4.2.1: PARP1 Catalytic Activity Assay (Chemiluminescent):
-
Assay Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.[11]
-
Coat a 96-well plate with histones.
-
Add activated DNA, biotinylated NAD+, and PARP1 enzyme.
-
Add the Test Compound (e.g., 1 µM final concentration) or a known inhibitor (e.g., Olaparib) as a positive control.
-
Incubate for 1 hour.
-
Wash and add Streptavidin-HRP.
-
Add a chemiluminescent substrate and read the signal. A reduction in signal indicates inhibition.
-
-
Protocol 4.2.2: PARP1 Trapping Assay (Fluorescence Polarization):
-
Assay Principle: This assay measures the binding of PARP1 to a fluorescently labeled DNA probe. Trapping inhibitors prevent the dissociation of PARP1, resulting in a sustained high fluorescence polarization (FP) signal.[14][15]
-
Combine PARP1 enzyme and a fluorescent DNA probe in a low-volume 384-well plate.
-
Add the Test Compound or vehicle control.
-
Add NAD+ to initiate the PARylation and subsequent release of PARP1 in the control wells.
-
Read FP at time zero and after a 30-60 minute incubation.
-
Self-Validation: A trapping compound will maintain a high FP signal in the presence of NAD+, while a non-trapper or catalytic-only inhibitor will show a decrease in FP similar to the vehicle control.
-
Protocol 4.3: Antiproliferative Activity Screening
-
Assay Principle: Use a cell viability assay like CellTiter-Glo® to measure ATP levels as an indicator of metabolically active cells. A decrease in luminescence indicates cytotoxicity or cytostasis.
-
Cell Line Panel: Select a diverse panel of human cancer cell lines. Including cell lines with known genetic backgrounds (e.g., BRCA mutations) is critical if PARP inhibition is a suspected mechanism.[11]
Table 3: Suggested Antiproliferative Screening Panel
Cell Line Cancer Type Noteworthy Feature Rationale MCF-7 Breast ER+, Wild-type BRCA General epithelial cancer model.[5] MDA-MB-468 Breast Triple-Negative Model for aggressive breast cancer.[5] UO-31 Renal - Cell line where pyrido[3,4-d]pyrimidines have shown activity.[5] HCT-116 Colon Wild-type p53 Common colon cancer model. CAPAN-1 Pancreatic BRCA2 mutant Hypersensitive to PARP inhibitors. | A549 | Lung | KRAS mutant | Common lung cancer model. |
-
Step-by-Step Protocol:
-
Seed cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Treat cells with the Test Compound at a single concentration (e.g., 10 or 25 µM).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent, lyse cells by shaking, and incubate for 10 minutes.
-
Read luminescence. Calculate percent growth inhibition relative to vehicle-treated cells.
-
Phase III: Hit Validation and Mechanism of Action (MoA)
Rationale: Any "hits" identified in Phase II must be validated through dose-response studies to determine their potency (IC₅₀). Further cellular assays can then confirm that the biochemical inhibition observed translates to the desired effect in a biological system.
Protocol 5.1: IC₅₀ Determination
-
Procedure: For any assay in Phase II where the Test Compound showed significant activity (>50% inhibition), perform a dose-response experiment.
-
Prepare a serial dilution of the Test Compound (e.g., 8-10 points, starting from 50 µM down to nM concentrations).
-
Perform the relevant biochemical (kinase, PARP) or cellular (antiproliferative) assay as described previously.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol 5.2: Cellular Target Engagement via Western Blot
Rationale: This protocol confirms that the compound engages its intended target within the cell, leading to the expected downstream signaling changes.
-
If the hit is a CDK inhibitor (e.g., CDK2):
-
Treat a sensitive cell line (e.g., HCT-116) with the Test Compound at 1x, 5x, and 10x its antiproliferative IC₅₀ for 2-4 hours.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies against phospho-Rb (a direct substrate of CDK2) and total Rb as a loading control.
-
Expected Result: A potent CDK inhibitor should show a dose-dependent decrease in the phospho-Rb signal.
-
-
If the hit is a PARP inhibitor:
-
Treat a sensitive cell line (e.g., CAPAN-1) with a DNA damaging agent (e.g., H₂O₂) in the presence or absence of the Test Compound for 1 hour.
-
Lyse the cells and probe with an antibody against poly-ADP-ribose (PAR).
-
Expected Result: The DNA damaging agent will induce a strong PAR signal. The Test Compound should block this signal in a dose-dependent manner.
-
Phase IV: Early ADME/Tox Profiling
Rationale: Assessing the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties of a compound early is essential to identify potential liabilities that would prevent its development into a drug.[16][17] This "fail early, fail cheap" strategy is a cornerstone of modern drug discovery.[18]
Table 4: Recommended In Vitro ADME/Tox Panel
| Assay | Purpose | Methodology | Desirable Outcome |
| Metabolic Stability | Predicts in vivo half-life | Incubation with human liver microsomes; measure parent compound disappearance over time.[17] | t₁/₂ > 30 minutes |
| Caco-2 Permeability | Predicts oral absorption | Measure compound transport across a Caco-2 cell monolayer.[17][19] | P_app > 2 x 10⁻⁶ cm/s |
| CYP450 Inhibition | Assesses risk of drug-drug interactions | Incubate with recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9) and a probe substrate.[16][17] | IC₅₀ > 10 µM |
| Plasma Protein Binding | Determines free fraction of drug | Equilibrium dialysis against human plasma.[19] | Moderate binding (avoid >99.5%) |
| Hepatotoxicity | Assesses liver cell toxicity | Incubate with HepG2 cells and measure cell viability.[16] | IC₅₀ > 50 µM |
Data Interpretation and Hit-to-Lead Progression
Rationale: The culmination of this experimental cascade is a decision point. The data must be integrated to determine if the Test Compound warrants further investment as a lead candidate for chemical optimization.
Caption: Decision-making flowchart for hit-to-lead progression.
A promising hit candidate for progression would ideally exhibit:
-
Potent biochemical activity: IC₅₀ < 1 µM against the primary target.
-
On-target cellular activity: A clear correlation between biochemical and antiproliferative IC₅₀ values, with cellular potency < 10 µM.
-
Selectivity: Minimal activity against other screened targets, indicating a specific mechanism of action.
-
Favorable ADME/Tox profile: Good metabolic stability, no significant CYP inhibition, and low cytotoxicity in non-cancerous cells.
If the Test Compound meets these criteria, it becomes a valuable starting point for a medicinal chemistry program focused on optimizing potency, selectivity, and drug-like properties.
References
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Published by NIH. [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
-
Tre-Hardy, J., et al. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research. Published by AACR Journals. [Link]
-
Hardcastle, I. R., et al. (2002). Structure-based design of cyclin-dependent kinase inhibitors. Annual reports in medicinal chemistry. Published on PubMed. [Link]
-
Molbase. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. Retrieved from [Link]
-
Zientara-Rytter, K., et al. (2023). Design of a small molecule screening assay to detect DNA trapping of PARP1/2. Cancer Research. Published by AACR Journals. [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Gangjee, A., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm. Published by NIH. [Link]
-
Griffin, R. J., et al. (2007). Design and synthesis of inhibitors of cyclin-dependent kinases as potential antitumor agents. Cancer Research. Published by AACR Journals. [Link]
-
Dhoro, F., et al. (2020). In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. Infection and Drug Resistance. Published by NIH. [Link]
-
Kuznetsov, A. Yu., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds. Published on ResearchGate. [Link]
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Published on PubMed. [Link]
-
Zhao, Z., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry. Published by NIH. [Link]
-
George, G., et al. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. Published by ACS Publications. [Link]
-
Dhoro, F., et al. (2020). In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. Infection and Drug Resistance. Published by Dove Medical Press. [Link]
-
Ramachandran, S., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters. Published by NIH. [Link]
-
He, S., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology. Published by NIH. [Link]
-
van der Velden, J. L. J., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. Published by NIH. [Link]
-
Fares, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Scientific Reports. Published by NIH. [Link]
-
Al-Ostath, A. I., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. Published by RSC Publishing. [Link]
-
Oregon Health & Science University. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]
-
Wallace, E. M., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. Published on PubMed. [Link]
-
Kumar, V., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. International Journal of Medicinal Chemistry. Published by NIH. [Link]
-
LookChem. (n.d.). Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. Retrieved from [Link]
-
Keshk, R. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Published by NIH. [Link]
-
Patel, N. B., & Shaikh, F. M. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-based design of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 8. chemscene.com [chemscene.com]
- 9. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. PARP assay kits [bioscience.co.uk]
- 12. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. cellgs.com [cellgs.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Preclinical Evaluation of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Precision Oncology
The therapeutic landscape for cancers with specific DNA repair defects has been revolutionized by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] These agents exploit the concept of synthetic lethality, a phenomenon where the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In tumors with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks that cannot be effectively repaired, resulting in cancer cell death.[3][4]
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is a novel small molecule with a chemical scaffold suggestive of PARP inhibition. Its preclinical development necessitates a rigorous evaluation in relevant animal models to establish its efficacy, delineate its pharmacokinetic and pharmacodynamic profiles, and identify potential therapeutic combinations. This guide provides a comprehensive overview of the key animal model studies and detailed protocols for the preclinical assessment of this promising compound.
The Rationale for Animal Models in PARP Inhibitor Development
Animal models are indispensable for the preclinical evaluation of novel anti-cancer agents like this compound. They provide a complex biological system to assess a drug's therapeutic potential and potential toxicities before human clinical trials.[5] For PARP inhibitors, animal models are crucial for:
-
Demonstrating Single-Agent Efficacy: Confirming anti-tumor activity in models with known DNA repair deficiencies (e.g., BRCA mutations).
-
Evaluating Combination Therapies: Assessing synergistic effects with DNA-damaging agents like chemotherapy and radiation.[6][7]
-
Understanding Resistance Mechanisms: Investigating how tumors may become resistant to PARP inhibition.[8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determining the relationship between drug exposure and target engagement (PARP inhibition) in vivo.
Choosing the Right Animal Model: A Critical Decision
The selection of an appropriate animal model is paramount for obtaining clinically relevant data. Several types of models are commonly employed in the study of PARP inhibitors:
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutations) are subcutaneously or orthotopically implanted into immunodeficient mice. | Relatively simple and cost-effective to establish; reproducible tumor growth.[5] | May not fully recapitulate the heterogeneity of human tumors. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. | Better preserve the histological and genetic characteristics of the original human tumor.[9] | More expensive and time-consuming to develop; variable tumor take rates. |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to carry specific genetic mutations (e.g., Brca1 deletion) that predispose them to developing tumors. | Tumors arise in a natural microenvironment with an intact immune system, allowing for the study of immuno-oncology combinations.[10][11] | Can be complex to generate and maintain; tumor latency can be variable. |
| Syngeneic Models | Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the evaluation of immunomodulatory effects of the drug.[12] | Limited availability of models with specific DNA repair defects. |
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.
Caption: A generalized workflow for the preclinical in vivo assessment of a novel PARP inhibitor.
Detailed Protocols
Protocol 1: Establishing a Cell Line-Derived Xenograft (CDX) Model
This protocol describes the subcutaneous implantation of a human cancer cell line with a known BRCA mutation into immunodeficient mice.
Materials:
-
BRCA-deficient human cancer cell line (e.g., HCC1937 - BRCA1 mutant breast cancer)
-
Immunodeficient mice (e.g., female NOD/SCID or NSG, 6-8 weeks old)
-
Growth medium for the cell line
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, trypsin-EDTA, and cell culture flasks
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry supplies compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations until a sufficient number of cells are available.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS, detach using trypsin-EDTA, and neutralize with growth medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in a small volume of medium, and count the cells using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion (should be >90%).
-
Preparation of Injection Suspension: Centrifuge the required number of cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5-10 x 107 cells/mL. Keep the suspension on ice.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the flank of the mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment groups.[13][14]
Protocol 2: Single-Agent Efficacy Study
This protocol outlines a typical efficacy study of this compound in a CDX model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers, analytical balance
Procedure:
-
Group Allocation: Randomize tumor-bearing mice into at least two groups:
-
Vehicle control
-
This compound (at a predetermined dose, e.g., based on MTD studies)
-
-
Drug Administration: Administer the compound or vehicle daily (or as determined by PK studies) via the appropriate route (e.g., oral gavage).
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Record body weight at each measurement to monitor for toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. Humane endpoints should be strictly followed.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment and control groups.
-
Protocol 3: Pharmacodynamic (PD) Assay for PARP Inhibition
This protocol is for assessing the extent of PARP inhibition in tumor tissue following treatment.
Materials:
-
Tumor-bearing mice treated with the compound or vehicle
-
Anesthesia and surgical tools for tumor excision
-
Flash-freezing supplies (liquid nitrogen)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
ELISA-based PARP activity assay kit or antibodies for Western blotting (anti-PAR antibody)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Sample Collection: At a specified time point after the final dose (e.g., 2-24 hours), euthanize the mice and excise the tumors.
-
Tissue Processing:
-
Wash the tumors in cold PBS.
-
Immediately flash-freeze a portion of the tumor in liquid nitrogen for subsequent analysis.
-
-
Lysate Preparation:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant (lysate).
-
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
PAR Level Measurement:
-
Using an ELISA-based assay or Western blotting, quantify the levels of poly(ADP-ribose) (PAR) in the tumor lysates.
-
Normalize PAR levels to the total protein concentration.
-
-
Data Analysis: Compare the PAR levels in the treated group to the vehicle control group to determine the percentage of PARP inhibition.[13]
Data Presentation and Interpretation
The following table provides an example of how to summarize efficacy data from a preclinical study.
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | N/A | 1500 ± 150 | 0 | +2.5 |
| This compound | 50 mg/kg, daily, p.o. | 450 ± 75 | 70 | -1.8 |
| Carboplatin | 30 mg/kg, weekly, i.p. | 800 ± 100 | 47 | -5.0 |
| Combination | Compound (50 mg/kg, daily) + Carboplatin (30 mg/kg, weekly) | 150 ± 40 | 90 | -7.2 |
Conclusion and Future Directions
The successful preclinical evaluation of this compound in relevant animal models is a critical step in its development as a potential cancer therapeutic. The protocols and guidelines presented here provide a framework for robustly assessing its efficacy and mechanism of action. Future studies should aim to explore its activity in a broader range of models, including those with different genetic backgrounds and resistance mechanisms, as well as in combination with other targeted therapies and immunotherapies.[12]
References
- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research.
- Calabrese, C. R., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics, 6(3), 945–956.
- Yap, T. A., et al. (2021). Development of Next-Generation Poly(ADP-Ribose) Polymerase 1-Selective Inhibitors. American journal of clinical oncology.
- Calabrese, C. R., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics.
- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3(1), 329-348.
- Calabrese, C. R., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics.
- Wainwright, S. M., et al. (2015). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Clinical Cancer Research, 21(24), 5535–5544.
- Menear, K. A., et al. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313–320.
- Plummer, R. (2007). Current Development of Clinical Inhibitors of Poly(ADP-Ribose) Polymerase in Oncology. Clinical Cancer Research, 13(21), 6252–6260.
- Stringer, J. R., et al. (2020). The PARP inhibitor, olaparib, depletes the ovarian reserve in mice: implications for fertility preservation. Human Reproduction, 35(8), 1872–1886.
- Gelmon, K. A., et al. (2011). PARP inhibitors: its role in treatment of cancer. Therapeutic Advances in Medical Oncology, 3(6), 283–297.
- An, M., et al. (2021). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Theranostics, 11(13), 6337–6351.
- Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 10(10), e0140939.
- Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(24), 5545–5556.
- Wen, S., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Breast Cancer Research, 16(3), R53.
- Marcato, T., et al. (2025). The PARP inhibitor talazoparib synergizes with reovirus to induce cancer killing and tumour control in vivo in mouse models.
- Rottenberg, S., et al. (2012). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. Proceedings of the National Academy of Sciences, 109(48), 19685–19690.
- Lheureux, S., et al. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Clinical Cancer Research, 17(4), 786–797.
- Balasubramaniam, S., et al. (2017). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Dove Medical Press.
- D'Andrea, A. D. (2018). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Therapeutic Advances in Medical Oncology, 10, 1758835918785316.
- Wang, J., et al. (2017). Preclinical evaluation of the PARP inhibitor rucaparib in combination with PD-1 and PD-L1 inhibition in a syngeneic BRCA1 mutant ovarian cancer model.
- Lee, E. K., et al. (2021).
- Rucaparib Shows Efficacy Across Tumors Associated With Different Genetic Alter
- Pharmacologic studies with 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. (1967). Journal of Pharmacology and Experimental Therapeutics, 158(2), 286-93.
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(13), 2843–2847.
- 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2. (2025). ChemicalBook.
- 62458-96-2 | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H). (n.d.). ChemScene.
- 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. (n.d.). Mol-Instincts.
- Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407–8424.
- Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). Scientific Reports.
- Słoczyńska, K., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725.
- Zorrilla, E. P., et al. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1133–1142.
- Baindur, N., et al. (1988). A photoaffinity label for the D-1 dopamine receptor, (RS)-7-[125I]Iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5- tetrahydro-1H-3-benzazepine, selectively identifies the ligand binding subunits of the receptor. Journal of Medicinal Chemistry, 31(11), 2069–2071.
Sources
- 1. Development of Next-Generation Poly(ADP-Ribose) Polymerase 1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. annualreviews.org [annualreviews.org]
- 9. mdlinx.com [mdlinx.com]
- 10. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 11. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dose-response curve analysis
Application Note & Protocol
Topic: Comprehensive Dose-Response Analysis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one as a Novel PARP1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for characterizing the potency of this compound, a novel compound with a scaffold suggestive of Poly(ADP-ribose) Polymerase (PARP) inhibition. We present detailed protocols for both a direct biochemical assay to determine its inhibitory effect on PARP1 enzymatic activity and a cell-based assay to assess its functional impact on cancer cell viability, particularly leveraging the principle of synthetic lethality. This document offers end-to-end workflows, from experimental design and execution to data analysis using nonlinear regression for robust IC50 determination.
Introduction: The Rationale for PARP1 Inhibition
Poly(ADP-ribose) Polymerase 1 (PARP1) is a cornerstone of the cellular DNA damage response (DDR) network.[1] Upon detecting single-strand DNA breaks (SSBs), PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[3]
In cancer therapy, inhibiting PARP1 has emerged as a powerful strategy, especially in tumors with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[4] These tumors are deficient in homologous recombination (HR), a critical pathway for repairing double-strand DNA breaks (DSBs). When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[1] In HR-deficient cells, these DSBs cannot be effectively repaired, leading to genomic collapse and cell death—a concept known as synthetic lethality .[5]
The compound this compound possesses a heterocyclic core found in numerous kinase and DDR inhibitors. This application note presupposes its function as a novel PARP1 inhibitor and provides the rigorous methodologies required to validate this hypothesis and quantify its potency through dose-response analysis.
Foundational Concepts: From Enzymatic Inhibition to Cellular Potency
A thorough characterization of a novel inhibitor requires a dual approach: confirming direct target engagement and measuring its functional consequence in a biological system.
-
Biochemical IC50: This measures the concentration of the inhibitor required to reduce the enzymatic activity of purified PARP1 by 50%. It is a direct assessment of the compound's potency against its isolated target, free from the complexities of cellular systems. We will describe a chemiluminescent assay format, which is a common and robust method for this purpose.[2][6]
-
Cellular IC50: This measures the concentration of the inhibitor required to reduce a cellular response, such as viability or proliferation, by 50%. This value reflects not only the compound's intrinsic potency but also its ability to permeate cell membranes, its stability in culture medium, and its interaction with the cellular machinery. To demonstrate the principle of synthetic lethality, a BRCA-deficient cancer cell line is the ideal model system.[7]
The relationship between the inhibitor concentration and the measured response is typically sigmoidal when plotted on a semi-log scale. The inflection point of this curve represents the IC50 (or EC50), a critical parameter for compound ranking and characterization.[8][9]
Biochemical Assay: Direct Inhibition of PARP1 Enzymatic Activity
This protocol describes a chemiluminescent assay to determine the biochemical IC50 value of our test compound against purified human PARP1. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a microplate.[10]
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example |
| Recombinant Human PARP1 Enzyme | BPS Bioscience | 80501 |
| 96-Well White Plate | Corning | 3917 |
| Histone H1 | Sigma-Aldrich | H5505 |
| Activated DNA | BPS Bioscience | 80605 |
| PARP1 Assay Buffer (10x) | BPS Bioscience | 80602 |
| Biotinylated NAD+ | BPS Bioscience | 80581 |
| Streptavidin-HRP | Thermo Fisher | 21130 |
| Chemiluminescent Substrate | Thermo Fisher | 34580 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Olaparib (Positive Control) | Selleck Chemicals | S1060 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| Plate Luminometer | BMG LABTECH | CLARIOstar |
Experimental Workflow Diagram
Caption: Workflow for the biochemical PARP1 chemiluminescent assay.
Step-by-Step Protocol
Day 1: Plate Coating
-
Dilute Histone H1 to 10 µg/mL in sterile PBS.
-
Add 50 µL of the diluted histone solution to each well of a 96-well white plate.[10]
-
Seal the plate and incubate overnight at 4°C.
Day 2: Assay Execution
-
Plate Washing and Blocking:
-
Wash the plate three times with 200 µL/well of PBST (PBS + 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBST) and incubate for 90 minutes at room temperature.[10]
-
Wash the plate three times with PBST as before.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in assay buffer. A common 10-point, 3-fold dilution series starting from 10 µM is a good starting point. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]
-
Prepare dilutions for the positive control (e.g., Olaparib) and a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Reaction Setup:
-
Add 5 µL of each inhibitor dilution, positive control, or vehicle control to the appropriate wells in duplicate or triplicate.
-
Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP assay buffer with 1 mM DTT, following the manufacturer's recommendations (e.g., BPS Bioscience #80501).[10]
-
Add 45 µL of the Master Mix to all wells to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of Streptavidin-HRP (diluted 1:5000 in blocking buffer) to each well and incubate for 30 minutes at room temperature.[12]
-
Wash the plate thoroughly five times with PBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol and add 100 µL to each well.
-
Immediately measure the luminescence using a microplate reader.[6]
-
Cell-Based Assay: Synthetic Lethality in BRCA-Deficient Cells
This protocol measures the effect of the test compound on the viability of a cancer cell line with a BRCA1 or BRCA2 mutation, thereby assessing its functional potency in a relevant biological context.
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example |
| MDA-MB-436 Cell Line (BRCA1 deficient) | ATCC | HTB-130 |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-Well Clear-Bottom White Plates | Corning | 3610 |
| Test Compound & Controls | - | - |
Synthetic Lethality & Experimental Workflow
Caption: The principle of synthetic lethality and the cell-based assay workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture MDA-MB-436 cells according to standard protocols.
-
Harvest cells and perform a cell count. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well clear-bottom white plate.
-
Incubate overnight (18-24 hours) to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the test compound in culture medium from the 10 mM DMSO stock.
-
Remove the medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle-only and positive controls.[13]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. This duration is typically sufficient to observe effects on proliferation.
-
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.[7]
-
Data Analysis and Interpretation
Accurate determination of the IC50 value requires proper data normalization and the application of nonlinear regression analysis. Software such as GraphPad Prism is highly recommended for this purpose.[14][15]
Data Processing Workflow
Caption: Step-by-step workflow for dose-response data analysis.
Analysis Steps in GraphPad Prism
-
Enter Data: Create an XY data table. Enter your compound concentrations in the X column and the corresponding response values (e.g., luminescence) from your replicates into the Y columns.[16]
-
Transform X-axis: Click "Analyze" -> "Transform" and select "Transform X values using X=Log(X)". This is crucial for fitting a sigmoidal curve.[17]
-
Normalize Y-axis: With the transformed data sheet open, click "Analyze" -> "Normalize". Define 0% and 100% based on your controls (e.g., positive control for 0% and vehicle for 100%). This converts your data to "Percent Inhibition" or "Percent Viability".[14]
-
Fit the Curve: Click "Analyze" -> "Nonlinear regression (curve fit)".
-
Interpret the Results: The results table will provide the best-fit value for the IC50 , along with its 95% confidence interval and the R-squared value, which indicates the goodness of fit.
Data Presentation: Summarizing Results
Results should be presented clearly in both tabular and graphical formats.
Table 1: Hypothetical Potency Data for this compound
| Assay Type | Target/Cell Line | Parameter | Value | 95% Confidence Interval |
| Biochemical | Human PARP1 | IC50 | 14.5 nM | 11.2 – 18.7 nM |
| Cell-Based | MDA-MB-436 | IC50 | 45.8 nM | 38.9 – 54.1 nM |
| Control | Olaparib (PARP1) | IC50 | 5.2 nM | 4.1 – 6.6 nM |
Figure 1: Example Dose-Response Curves
(A properly generated graph from Prism would be inserted here, showing the normalized response vs. log[inhibitor] concentration, with the fitted sigmoidal curve and data points with error bars.)
Conclusion and Scientific Trustworthiness
This document outlines a self-validating system for the characterization of this compound. By integrating a direct biochemical assay with a functionally relevant cell-based assay, researchers can confidently determine the compound's potency and mechanism of action. The biochemical assay validates direct target engagement with PARP1, while the cell-based assay confirms that this inhibition translates into the desired biological outcome (synthetic lethality) in a cancer model. The rigorous data analysis workflow using four-parameter logistic regression ensures that the derived IC50 values are robust and statistically sound. Adherence to these protocols will generate high-quality, reproducible data suitable for lead optimization and further drug development.
References
-
BioAssay Systems. Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services. [Link]
-
Sebaugh, J. L. (2011). Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. PubMed. [Link]
-
Lyles, R. H., Poindexter, C., Evans, A., & Brown, D. (2008). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. [Link]
-
Cambridge Bioscience. PARP assay kits. [Link]
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
GraphPad. Prism 3 -- Analyzing Dose-Response Data. [Link]
-
BPS Bioscience. PARP Assays. [Link]
-
BPS Bioscience. PARP1 Chemiluminescent Assay Kit. [Link]
-
Studylib. Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide. [Link]
-
BioInfo Tips. (2023). How to plot a dose response curve using Graphpad Prism. YouTube. [Link]
-
GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
BellBrook Labs. Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. [Link]
-
CD BioSciences. Poly (ADP ribose) polymerase (PARP) Screening. [Link]
-
Lyles, R. H., et al. (2008). Nonlinear model-based estimates of IC50 for studies involving continuous therapeutic dose-response data. ResearchGate. [Link]
-
BPS Bioscience. PARP1 Chemiluminescent Assay Kit (384-well). [Link]
-
BPS Bioscience. PARP1 Chemiluminescent Assay Kit (96-well). [Link]
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Docking.org. [Link]
-
West Bioscience. PARP1 Chemiluminescent Assay Kit. [Link]
-
Marchand, C., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed Central. [Link]
-
Alfa Cytology. PARP Activity Assay Service. [Link]
-
EMD Millipore. PARP1 Enzyme Activity Assay (Fluorometric). [Link]
-
BMG LABTECH. PARP assay for inhibitors. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Poly (ADP ribose) polymerase (PARP) Screening, Enzyme Activity Screening | CD BioSciences [epigenhub.com]
- 3. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]
- 4. PARP assay kits [bioscience.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 15. studylib.net [studylib.net]
- 16. youtube.com [youtube.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Application Note & Protocol: Quantifying p-RSK Knockdown by Tetrahydropyridopyrimidines Using Western Blot
Introduction: Targeting the MAPK/RSK Signaling Axis in Drug Discovery
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras/ERK (MAPK) signaling pathway.[1][2] This pathway is a central regulator of a multitude of cellular processes, including cell proliferation, survival, and differentiation.[2] Dysregulation of the Ras/ERK/RSK cascade is a common feature in various human cancers, making its components attractive targets for therapeutic intervention.[3]
RSK activation is initiated by extracellular signals that trigger the MAPK cascade, leading to the phosphorylation and activation of RSK by ERK1/2.[2] Once activated, RSK phosphorylates a diverse array of substrates in both the cytoplasm and the nucleus, thereby modulating gene expression and protein synthesis.[3] The phosphorylation status of RSK (p-RSK) is a direct indicator of its activity and the upstream MAPK pathway's activation state.
Tetrahydropyridopyrimidines have emerged as a promising class of small molecule inhibitors targeting key nodes within the MAPK pathway. While some have been identified as direct inhibitors of kinases like Erk2, their application provides a valuable tool for studying the downstream consequences of pathway inhibition.[4] Specifically, by inhibiting Erk2, tetrahydropyridopyrimidines can effectively reduce the phosphorylation of RSK, leading to a "knockdown" of p-RSK levels. This application note provides a detailed protocol for utilizing Western blotting to quantify the dose-dependent knockdown of p-RSK in cultured cells treated with tetrahydropyridopyrimidine-based inhibitors.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Ras/ERK/RSK signaling pathway and the inhibitory action of tetrahydropyridopyrimidines on Erk2, leading to a reduction in p-RSK.
Sources
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 3. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Proliferative Activity of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one using a Cell-Based Proliferation Assay
Introduction: Targeting Cell Cycle Dysregulation in Oncology
Uncontrolled cell proliferation is a defining characteristic of cancer.[1] This aberrant growth is often driven by dysregulation of the cell cycle, a tightly orchestrated process governed by a family of enzymes known as cyclin-dependent kinases (CDKs). In numerous human tumors, the activity of CDKs is found to be overactive, or the proteins that inhibit them are non-functional, leading to relentless cell division.[2]
Specifically, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical checkpoint controlling the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[3][4] Hyperactivation of this pathway is a common feature in many cancers, making CDK4 and CDK6 prime targets for therapeutic intervention.[5][6] The development of small molecule inhibitors that selectively target CDK4/6 has emerged as a promising strategy in cancer therapy, with several inhibitors already approved for clinical use.[5]
This application note describes a detailed protocol for evaluating the anti-proliferative effects of a novel small molecule, 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one , a compound with a tetrahydropyridopyrimidine scaffold common to many kinase inhibitors. Given its structural characteristics, we hypothesize that this compound may exert its effects by inhibiting key regulators of the cell cycle, such as CDKs. We will utilize a robust and sensitive MTS-based cell proliferation assay to quantify the impact of this compound on cancer cell growth.
Scientific Principle of the MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[2][7] The assay utilizes a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is reduced by metabolically active cells. This bioreduction, carried out by dehydrogenase enzymes and dependent on cellular NADH and NADPH levels, converts the MTS into a soluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1] The absorbance of the formazan can be measured spectrophotometrically, providing a quantitative assessment of cell viability and, consequently, the anti-proliferative effect of a test compound.
Hypothesized Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway
We postulate that this compound may function as a CDK4/6 inhibitor. In a normal cell cycle, the binding of Cyclin D to CDK4/6 leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the cell to enter the S phase. By inhibiting CDK4/6, the compound would prevent Rb phosphorylation, keeping it bound to E2F and thereby arresting the cell cycle in the G1 phase, ultimately inhibiting proliferation.
Caption: Hypothesized inhibition of the Cyclin D-CDK4/6-Rb signaling pathway.
Experimental Protocol: MTS Assay for Cell Proliferation
This protocol provides a step-by-step guide for assessing the anti-proliferative activity of the test compound.
Materials and Reagents
-
Cell Line: A cancer cell line with a known dependency on the CDK4/6 pathway (e.g., MCF-7, a human breast adenocarcinoma cell line).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
MTS Reagent: A commercially available MTS solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega).
-
Vehicle Control: Sterile DMSO.
-
Positive Control: A known CDK4/6 inhibitor (e.g., Palbociclib).
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 490 nm.
-
Experimental Workflow
Caption: Step-by-step workflow for the MTS-based cell proliferation assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and enter a state of uniform growth.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compound, positive control, and vehicle control in culture medium. A common starting point for a novel compound is a broad concentration range (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Incubation with Compound:
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be sufficient for the compound to exert its anti-proliferative effects.
-
-
Addition of MTS Reagent:
-
Add 20 µL of the MTS reagent directly to each well.
-
-
Final Incubation:
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to yield a sufficient colorimetric signal without reaching saturation.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell proliferation by 50%. This can be determined by performing a non-linear regression analysis of the dose-response curve.
| Compound | IC₅₀ (µM) [Hypothetical Data] |
| This compound | 5.2 |
| Palbociclib (Positive Control) | 0.1 |
| Vehicle Control (DMSO) | > 100 |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and considerations are essential:
-
Vehicle Control: This is crucial to account for any effects of the solvent (DMSO) on cell viability.
-
Positive Control: A known inhibitor of the target pathway (e.g., Palbociclib for CDK4/6) validates that the assay system is responsive to inhibition.
-
Cell Seeding Density: Optimizing the initial cell number is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.[5]
-
Linearity of Response: It is important to establish a linear relationship between the number of cells seeded and the absorbance reading to ensure the assay is quantitative within the working range.[5]
-
Troubleshooting: High variability between replicate wells can be due to uneven cell seeding, edge effects in the 96-well plate, or pipetting errors.[8] Careful technique and proper plate mapping can mitigate these issues.
Conclusion
This application note provides a comprehensive framework for evaluating the anti-proliferative potential of this compound. By employing a standardized MTS assay and understanding the underlying principles of the hypothesized target pathway, researchers can generate robust and meaningful data. The successful inhibition of cell proliferation by this compound would warrant further investigation into its specific mechanism of action, including direct kinase assays and cell cycle analysis, to confirm its potential as a novel therapeutic agent.
References
-
CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
What are CDKs inhibitors and how do they work? Patsnap Synapse.[Link]
-
(A) Overview of the cyclin D-CDK4/6-INK4-Rb pathway. (B) CDK4/6... ResearchGate.[Link]
-
Targeting the Cyclin D-CDK 4/6-INK4-Rb pathway. ResearchGate.[Link]
-
Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. PMC - NIH.[Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B.[Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.[Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate.[Link]
-
Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncology Letters.[Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-Pronged Strategy for Target Identification and Validation of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey from a bioactive small molecule to a validated therapeutic candidate is contingent on a critical, yet often arduous, process: the identification and validation of its molecular target. This document provides a comprehensive, technically detailed guide for researchers working with novel compounds, using 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one as a case study. The tetrahydropyridopyrimidine scaffold is a known "privileged structure" in medicinal chemistry, with analogues reported as inhibitors of protein kinases and topoisomerases.[1][2] Lacking a predefined target, this compound serves as an ideal model for illustrating a robust, multi-assay workflow designed to deconvolve its mechanism of action. We will detail a logical, three-phase experimental strategy: (1) Unbiased target identification using Chemical Proteomics, (2) Confirmation of direct target engagement in a cellular context via the Cellular Thermal Shift Assay (CETSA), and (3) Functional validation of target modulation, exemplified by a kinase inhibition assay. This guide is designed to be more than a set of protocols; it is a strategic framework grounded in established scientific principles to empower researchers to confidently elucidate the molecular targets of their compounds of interest.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has re-emerged as a powerful engine for drug discovery, yielding compounds with desirable cellular effects. However, the utility of these "hits" is limited until their molecular mechanism of action is understood. Identifying the specific protein(s) a small molecule interacts with is paramount for several reasons: it provides a rationale for the observed biological activity, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential on- and off-target toxicities.[3]
The compound this compound belongs to a class of heterocycles that have been successfully developed as inhibitors for various enzyme classes. For instance, different derivatives of the tetrahydropyridopyrimidine scaffold have been reported as potent inhibitors of Extracellular Signal-Regulated Kinase 2 (Erk2) and the oncogenic KRAS-G12C mutant.[4][5] This precedent provides a strong rationale for investigating this compound's potential targets, but it does not replace the need for empirical validation.
This application note details a systematic approach to move from a bioactive compound with an unknown target to a validated ligand-target pair.
The Strategic Workflow: From Unbiased Discovery to Functional Validation
Our recommended workflow is a sequential process where the results of each stage inform the next, creating a self-validating system. This ensures a high degree of confidence in the final identified target.
Figure 1. A strategic workflow for target identification and validation.
Phase 1 Protocol: Unbiased Target Identification via Chemical Proteomics
Chemical proteomics is a powerful, unbiased method to identify the cellular targets of a bioactive compound.[6] The most direct approach is affinity-based protein profiling, where the small molecule is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[7] These captured proteins are then identified by mass spectrometry.
Causality and Experimental Choices
-
Immobilization Strategy: To create an effective affinity probe, the compound must be modified with a linker at a position that does not interfere with its binding to the target protein. For this compound, derivatization could be explored at positions on the benzyl group or the pyrimidinone ring that are predicted to be solvent-exposed and not involved in key binding interactions. A preliminary SAR study with simple analogs can help identify these non-critical positions.
-
Control for Non-Specific Binding: The primary challenge in affinity purification is distinguishing true interactors from proteins that bind non-specifically to the matrix or linker. A competitive elution strategy is a self-validating control. Here, the captured proteins are eluted with an excess of the free, unmodified compound. True binding partners will be displaced, while non-specific binders will remain attached to the beads.
Detailed Protocol: Affinity Purification coupled with Mass Spectrometry (AP-MS)
A. Preparation of Affinity and Control Resins
-
Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short PEG linker) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Coupling: Covalently couple the synthesized analog to an amine-reactive resin (e.g., NHS-activated agarose beads) according to the manufacturer's protocol. Block any remaining reactive sites.
-
Control Resin: Prepare a control resin by blocking the reactive sites on the same batch of beads without coupling the compound. This is crucial for identifying background binders.
B. Cell Lysis and Protein Extraction
-
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed) to ~80-90% confluency.
-
Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
C. Affinity Pulldown
-
Incubate ~5-10 mg of cell lysate with 50 µL of the affinity resin and control resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (at least 5 washes) to remove non-specific binders.
-
Perform competitive elution: Incubate the washed beads with a high concentration (e.g., 100 µM) of free this compound in lysis buffer for 1 hour at 4°C.
-
Collect the eluate. As a parallel control, elute proteins from another aliquot of beads with a denaturing buffer (e.g., SDS-PAGE sample buffer).
D. Protein Identification by LC-MS/MS
-
Concentrate and prepare the eluted proteins for mass spectrometry using standard protocols (e.g., in-solution trypsin digestion).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
E. Data Analysis
-
Filter the identified protein lists to remove common background contaminants.
-
Prioritize "hits" that are significantly enriched in the competitive elution sample compared to the control resin pulldown. Quantitative proteomics techniques like label-free quantification or SILAC can provide higher confidence.[8]
| Parameter | Experimental Condition | Rationale |
| Lysis Buffer | Non-denaturing (NP-40 based) | Preserves native protein conformations and interactions. |
| Incubation Time | 2-4 hours at 4°C | Allows sufficient time for binding equilibrium while minimizing protein degradation. |
| Washes | 5x with lysis buffer | Reduces non-specific protein binding to the resin. |
| Elution | Competitive (free compound) | Specifically elutes true binding partners, serving as an internal control. |
| MS Analysis | High-resolution LC-MS/MS | Provides accurate identification and potential for quantification of captured proteins. |
Phase 2 Protocol: Target Engagement Confirmation with CETSA
Once a list of putative targets is generated, it is crucial to confirm that the compound directly engages these targets within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[9] It is based on the principle that when a ligand binds to a protein, the resulting complex is often more resistant to thermal denaturation.[10]
Causality and Experimental Choices
-
Temperature Range: The optimal temperature range for denaturation must be empirically determined for each putative target protein. The goal is to find a range where a clear sigmoidal melting curve is observed.
-
Detection Method: Western blotting is a straightforward method for analyzing the soluble fraction of a specific target protein. For higher throughput, plate-based methods like AlphaLISA can be employed.[9]
-
Isothermal Dose-Response: To quantify the potency of target engagement in cells, an isothermal dose-response fingerprint (ITDRF) is performed. Cells are treated with varying concentrations of the compound and heated at a single, fixed temperature (chosen from the melting curve) to determine the concentration at which the compound provides maximal thermal stabilization.[11]
Detailed Protocol: CETSA with Western Blot Detection
A. Compound Treatment and Heating
-
Plate cells and grow to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at a desired concentration (e.g., 10 µM) for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).
B. Lysis and Fractionation
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
C. Protein Analysis
-
Measure the protein concentration of the soluble fractions.
-
Normalize the samples and analyze by SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.
-
Detect the signal using an appropriate method (e.g., chemiluminescence) and quantify the band intensities using densitometry software.
D. Data Analysis and Melting Curve Generation
-
For each temperature point, normalize the band intensity to the intensity of the non-heated (RT) sample.
-
Plot the normalized soluble protein fraction against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
| Parameter | Experimental Condition | Rationale |
| Cell State | Intact, live cells | Provides a physiologically relevant context for target engagement, accounting for cell permeability and metabolism. |
| Heating Time | 3 minutes | Sufficient to induce denaturation without causing widespread cellular damage unrelated to thermal unfolding. |
| Lysis Method | Freeze-thaw | A gentle lysis method that avoids detergents which might disrupt protein-ligand interactions post-heating. |
| Analysis | Western Blot | Allows for specific detection and quantification of the target protein of interest. |
Phase 3 Protocol: Functional Validation of Target Modulation
Confirming that the compound binds to a target is a critical step, but it is equally important to demonstrate that this binding event leads to a functional consequence (i.e., inhibition or activation of the target's activity). Given that the tetrahydropyridopyrimidine scaffold is common in kinase inhibitors, a kinase activity assay is a highly relevant example for this phase.[1][3]
Potential Targets and Signaling Pathways
-
Kinases: If the identified target is a kinase, such as Erk2, the compound is expected to inhibit its ability to phosphorylate downstream substrates. The Erk/MAPK pathway is a central signaling cascade controlling cell proliferation, differentiation, and survival.[12] Its dysregulation is a hallmark of many cancers.
-
Topoisomerases: If the target is Topoisomerase II, the compound might act as a "poison," stabilizing the transient DNA-enzyme cleavage complex, leading to double-strand breaks and apoptosis.[13][14]
Figure 2. A simplified diagram of the Erk/MAPK signaling cascade.
Causality and Experimental Choices
-
Assay Format: Luminescent kinase assays, such as ADP-Glo™ or Kinase-Glo™, are robust, sensitive, and amenable to high-throughput screening.[15][16] The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, providing a direct measure of enzyme activity. The signal is directly proportional to kinase activity.
-
ATP Concentration: When determining an IC50 value, it is crucial to perform the assay at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP. This ensures that the measured potency is relevant and not skewed by competition with excessively high ATP levels.
Detailed Protocol: Luminescent Kinase Assay (ADP-Glo™ Principle)
A. Reagent Preparation
-
Prepare a 2X solution of the purified target kinase (identified in Phase 1) in kinase reaction buffer.
-
Prepare a 2X solution of the specific kinase substrate (e.g., a peptide or protein like MBP for Erk2) in the same buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase buffer to create 4X compound solutions. A typical starting concentration range is 100 µM to 1 nM.
-
Prepare a 4X ATP solution in the kinase buffer.
B. Kinase Reaction
-
In a 384-well plate, add 5 µL of the 4X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 10 µL of the 2X kinase/substrate mix.
-
Initiate the reaction by adding 5 µL of the 4X ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
C. ADP Detection
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure light output by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
D. Data Analysis
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to the high (0% inhibition, DMSO) and low (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Experimental Condition | Rationale |
| Enzyme Source | Purified recombinant protein | Ensures a direct measure of the compound's effect on the target without confounding cellular factors. |
| ATP Concentration | At or near Km | Provides a physiologically relevant measure of inhibitor potency. |
| Detection Method | Luminescence (ADP-Glo™) | Offers high sensitivity, a large dynamic range, and is less prone to interference than fluorescence-based methods. |
| Controls | 0% and 100% inhibition | Essential for data normalization and calculating the IC50 value accurately. |
Conclusion
The framework presented in this application note provides a robust and logical pathway for the target validation of novel bioactive compounds like this compound. By integrating an unbiased discovery method (Chemical Proteomics) with rigorous biophysical (CETSA) and functional (e.g., Kinase Assay) validation steps, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This multi-pronged approach minimizes the risk of pursuing false positives and provides the high-quality, validated data necessary to advance a promising small molecule through the drug discovery pipeline.
References
-
Wikipedia. (n.d.). Type II topoisomerase. Retrieved from [Link]
-
Gao, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Retrieved from [Link]
-
Microbe Notes. (2023). Topoisomerase: Types, Structure, Functions, Mechanism. Retrieved from [Link]
-
Burden, D. A., & Osheroff, N. (1998). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 139-154. Retrieved from [Link]
-
Roca, J. (2009). Topoisomerase II: a fitted mechanism for the chromatin landscape. Nucleic Acids Research, 37(3), 757-767. Retrieved from [Link]
-
Rodriguez, R., & Barluenga, S. (2014). Biased and unbiased strategies to identify biologically active small molecules. Bioorganic & Medicinal Chemistry, 22(16), 4475-4482. Retrieved from [Link]
-
Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234. Retrieved from [Link]
-
Kamal, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 237-251. Retrieved from [Link]
-
Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
-
Vidugiriene, J., et al. (2014). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 12(3), 184-193. Retrieved from [Link]
-
Rodriguez, R., & Barluenga, S. (2014). Biased and unbiased strategies to identify biologically active small molecules. Bioorganic & Medicinal Chemistry, 22(16), 4475-4482. Retrieved from [Link]
-
S. M. Bauer, M. Köhn. (2019). Target identification for small bioactive molecules: finding the needle in the haystack. MedChemComm. Retrieved from [Link]
-
Tate, E. W., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-700. Retrieved from [Link]
-
Zhang, M., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(18), e4787. Retrieved from [Link]
-
Rossino, G., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 269, 116310. Retrieved from [Link]
-
Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2115-2123. Retrieved from [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]
-
Saccharomyces Genome Database. (n.d.). ERK1 and ERK2 cascade. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and Therapeutic Medicine, 19(3), 1997-2007. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. Retrieved from [Link]
-
Wang, Y., et al. (2014). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B, 4(2), 118-125. Retrieved from [Link]
-
Li, R., et al. (2022). Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation. Chemical Science, 13(39), 11572-11580. Retrieved from [Link]
-
Chemdad. (n.d.). 7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Retrieved from [Link]
-
Scientific Reports. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
Sources
- 1. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement Guide for 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Introduction: This guide is designed for researchers, scientists, and drug development professionals who are working with 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one and encountering challenges with its solubility. This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to address common solubility issues. As a Senior Application Scientist, the aim is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 62458-96-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₅N₃O | [1][3][4][5] |
| Molecular Weight | 241.29 g/mol | [1][3][4] |
| Predicted pKa | 7.77 ± 0.20 | [3] |
| LogP | 1.3282 | [1] |
The predicted pKa of 7.77 suggests that this compound is a weak base. The LogP value of 1.3282 indicates a moderate level of lipophilicity, which may contribute to poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of this compound is cloudy or shows precipitation. What is the first step to troubleshoot this?
A1: Cloudiness or precipitation in your stock solution is a clear indicator of poor solubility. The first and most straightforward approach is to attempt pH modification, especially given the compound's basic nature.[6][] By lowering the pH, you can protonate the molecule, increasing its polarity and, consequently, its aqueous solubility.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a slurry: Disperse a known amount of the compound in your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Initial pH measurement: Measure the initial pH of the slurry.
-
Titration: Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while continuously stirring and monitoring the pH.
-
Observation: Observe the solution for clarity. The point at which the solution becomes clear indicates the pH at which the compound is fully solubilized.
-
Final pH: Record the final pH. It is crucial to ensure this pH is compatible with your experimental system (e.g., cell culture, in vivo studies).
Causality: For a weakly basic compound, decreasing the pH below its pKa will lead to the protonation of the basic functional groups. This ionization increases the molecule's interaction with water, a polar solvent, thereby enhancing its solubility.[8]
Q2: I've tried adjusting the pH, but the required pH is too low for my downstream application. What other strategies can I employ?
A2: If pH adjustment is not a viable option, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar or poorly soluble compounds by reducing the polarity of the aqueous medium.[9][10][11][12][13][14][15]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow: Co-solvent Screening
The following workflow can be used to systematically screen for an effective co-solvent system.
Caption: A systematic approach to identifying an optimal co-solvent system.
Data Summary Table: Example Co-solvent Titration
| Co-solvent | Max Concentration without Precipitation | Observations |
| DMSO | 10% (v/v) | Precipitates at higher concentrations |
| Ethanol | 20% (v/v) | Remains clear up to 20% |
| PEG 400 | 30% (v/v) | Highest solubilization potential observed |
Important Considerations:
-
Toxicity: Always consider the potential toxicity of the co-solvent in your specific application.[10]
-
Precipitation upon dilution: Be aware that dilution of a co-solvent-based formulation with an aqueous medium can lead to precipitation.[10]
Q3: My compound is still not soluble enough, even with pH adjustment and co-solvents. Are there more advanced techniques I can use?
A3: When simpler methods are insufficient, more advanced formulation strategies can be employed. These include the use of surfactants, cyclodextrins, and the preparation of solid dispersions.
1. Surfactants:
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[16][17][18] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[17][18]
-
Common Surfactants: Polysorbates (Tween® series), Sorbitan esters (Span® series), Sodium dodecyl sulfate (SDS).
-
Mechanism: Above the critical micelle concentration (CMC), surfactants self-assemble into micelles, which can entrap hydrophobic drug molecules.[16]
2. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment.[20][21][22]
-
Types: Alpha-, beta-, and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[19][20]
-
Mechanism: The non-polar region of the drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, forming a more water-soluble complex.[19][20]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
3. Solid Dispersions:
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[23][24][25][26][27] This can enhance solubility by reducing particle size to a molecular level, improving wettability, and creating an amorphous form of the drug.[23][24]
-
Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods: Melting (fusion), solvent evaporation, and hot-melt extrusion.[23][27]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol).[23]
-
Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Solubility Testing: Assess the solubility of the resulting solid dispersion in your aqueous medium of choice and compare it to the unformulated compound.
Trustworthiness of the Protocol: This is a well-established method for preparing solid dispersions.[23][27] The key to success is ensuring complete dissolution of both the drug and the carrier in the initial solvent system.
Summary of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the drug.[6] | Simple, rapid, and cost-effective.[][8] | Only applicable to ionizable compounds; potential for precipitation upon pH change.[8] |
| Co-solvency | Reduces the polarity of the solvent system.[9][15] | Effective for many non-polar compounds; simple to formulate.[10] | Potential for toxicity and precipitation upon dilution.[10] |
| Surfactants | Micellar encapsulation of the drug.[16][17] | High solubilization capacity.[17] | Potential for toxicity and interference with biological assays.[16] |
| Cyclodextrins | Formation of inclusion complexes.[19][20][21] | Generally low toxicity; can improve stability.[19][20] | Can be expensive; potential for competitive displacement of the drug. |
| Solid Dispersions | Reduces particle size, improves wettability, creates amorphous form.[23][24] | Significant increase in dissolution rate and solubility.[23][24] | Can be complex to prepare; potential for physical instability (recrystallization).[24] |
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available at: [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. Available at: [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH. Available at: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024-10-30). Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019-06-30). Available at: [Link]
-
Cosolvency | PPTX - Slideshare. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]
-
A Review:Solid Dispersion, a Technique of Solubility Enhancement. Available at: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012-10-30). Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]
-
Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
Enhancing solubility of poorly soluble drugs using various techniques. (2024-09-28). Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (2025-07-30). Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]
-
pH adjustment: Significance and symbolism. (2025-12-07). Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023-03-13). Available at: [Link]
-
Various techniques for solubility enhancement: An overview - The Pharma Innovation. (2015-12-14). Available at: [Link]
-
solubility enhancement -by pH change & complexation | PPT - Slideshare. Available at: [Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY - ResearchGate. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR - Global Pharmaceutical Sciences Review. Available at: [Link]
-
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine - PubChem. Available at: [Link]
-
7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ijpbr.in [ijpbr.in]
- 11. Cosolvency | PPTX [slideshare.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. alzet.com [alzet.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gpsrjournal.com [gpsrjournal.com]
- 23. jddtonline.info [jddtonline.info]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. jopcr.com [jopcr.com]
- 27. japsonline.com [japsonline.com]
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one stability in DMSO
Introduction: The Challenge of Compound Integrity in DMSO
Researchers working with 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one, a member of the biologically significant pyridopyrimidine class of compounds[1], frequently rely on dimethyl sulfoxide (DMSO) for stock solution preparation due to its excellent solubilizing properties. However, the chemical stability of this and other small molecules in DMSO is not absolute and is influenced by a range of environmental factors during storage and handling. Inconsistent experimental outcomes, such as a loss of potency or variable results between assays, can often be traced back to the degradation of the compound in its stock solution.
This guide provides a comprehensive technical overview of the factors affecting the stability of this compound in DMSO. While specific, long-term degradation kinetics for this particular molecule are not extensively published, the principles outlined here are derived from extensive studies on large compound libraries and are directly applicable.[2][3] We will address common questions, provide a structured troubleshooting framework, and detail protocols for best practices in solution handling and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in DMSO?
A: There are four main environmental factors that can compromise the integrity of your compound:
-
Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups. Studies have shown that water is a more significant contributor to compound loss than oxygen.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at room temperature is highly discouraged and has been shown to lead to significant compound loss over time.[4]
-
Light: Many complex organic molecules are photosensitive. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions (photolysis).[5][6] The supplier for this compound specifically recommends protection from light.[6]
-
Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce atmospheric moisture into the stock solution when the vial is opened. While some studies show minimal impact from a limited number of cycles when performed correctly, frequent cycling is a major risk factor for introducing water and accelerating degradation.[2][7]
Q2: What is the recommended storage temperature for my DMSO stock solutions?
A: For long-term storage (months to years), stock solutions should be kept at -20°C or, ideally, -80°C. For short-term, active use (days to a week), storage at 4°C is acceptable, provided the solution is protected from light. A study demonstrated that 85% of compounds in a large library were stable for up to two years at 4°C when stored in a DMSO/water mixture, highlighting the general stability at refrigerated temperatures.[8][9] However, for maximum long-term stability of a pure DMSO stock, colder temperatures are always preferable.
Q3: How can I minimize the impact of freeze-thaw cycles?
A: The single most effective strategy is to create single-use aliquots. When you first prepare your stock solution, immediately divide it into smaller volumes in separate, tightly sealed vials. This allows you to thaw only the amount needed for a specific experiment, leaving the rest of the master stock untouched in the freezer. This practice drastically reduces the number of freeze-thaw cycles for the bulk of your compound and limits the introduction of water.
Q4: My experimental results are inconsistent. Could compound instability be the cause?
A: Absolutely. A gradual or sudden loss of compound concentration in your stock solution is a common cause of diminishing biological effects or poor reproducibility. If you suspect instability, you should perform a quality control check on your stock solution using an analytical method like HPLC, comparing its purity and concentration to a freshly prepared standard or a previously established baseline.
Q5: Does the grade of DMSO I use matter?
A: Yes, it is critical. Always use high-purity, anhydrous (<0.05% water) DMSO suitable for biological or spectroscopic applications. Lower-grade DMSO may contain impurities or a higher water content, which can directly react with your compound or catalyze its degradation.
Troubleshooting Guide: Investigating Compound Instability
If you suspect your compound is degrading, this guide will help you identify the likely cause.
| Observed Problem | Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Gradual loss of compound efficacy over several weeks or months. | Hydrolysis due to Water Contamination | The pyrimidinone core contains a lactam moiety, which can be susceptible to hydrolysis, especially in the presence of trace acidic or basic impurities catalyzed by water. Action: 1. Discard the old DMSO stock. 2. Purchase a new, sealed bottle of anhydrous, high-purity DMSO. 3. Prepare a fresh stock solution, ensuring you handle the DMSO quickly in a low-humidity environment. 4. Aliquot the new stock into single-use vials and store at -80°C under an inert gas like argon if possible. |
| Sudden loss of activity after a specific event or handling procedure. | Photodegradation | The aromatic rings (benzyl and pyrimidine) in the molecule are chromophores that can absorb light energy, potentially leading to bond cleavage or rearrangement. Action: 1. Review your handling procedures. Was the stock vial left on the benchtop under ambient or direct light for an extended period? 2. Always use amber-colored vials to store your stock solutions. 3. When working with the compound, wrap tubes in aluminum foil or work in a subdued lighting environment. |
| Inconsistent results between different aliquots of the same stock. | Improper Aliquoting or Storage | This may indicate that some aliquots were exposed to detrimental conditions while others were not. It could also be a sign of precipitation if the compound's solubility limit was exceeded. Action: 1. Visually inspect the thawed solution for any precipitate. If present, gently warm and vortex the solution to attempt redissolution before use. 2. Review your aliquoting procedure to ensure consistency. 3. Verify the temperature of your storage freezer to ensure it is maintaining the correct setpoint. |
Visual Guides: Workflows and Degradation Factors
The following diagrams illustrate key processes and concepts for maintaining compound stability.
Caption: Recommended workflow for preparing and handling DMSO stock solutions.
Caption: Key environmental factors leading to compound degradation in DMSO.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for conducting a forced degradation study to assess the stability of your compound under various stress conditions. Such studies are essential for developing stability-indicating analytical methods.[5][10][11]
Objective: To quantify the remaining percentage of this compound after exposure to stress conditions.
Materials:
-
This compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Amber and clear HPLC vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO. This will be your Master Stock .
-
Dilute a small amount of the Master Stock with ACN/Water (50:50) to a working concentration of ~50 µM. This is your T=0 Control Sample . Immediately analyze it via HPLC as described in step 3.
-
-
Application of Stress Conditions: [12][13]
-
Control: Dilute Master Stock in your assay buffer or chosen solvent and keep at 4°C in an amber vial.
-
Acid Hydrolysis: Mix 10 µL of Master Stock with 90 µL of 0.1 M HCl. Incubate at 40°C for 4 hours.
-
Base Hydrolysis: Mix 10 µL of Master Stock with 90 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours.
-
Oxidation: Mix 10 µL of Master Stock with 90 µL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Photostability: Place a diluted sample in a clear vial and expose it to direct light (e.g., a photostability chamber or benchtop light) for 24 hours. Keep a wrapped (dark) control sample next to it.
-
Thermal Stress: Incubate an aliquot of the Master Stock at 40°C in an amber vial for 1 week.
-
-
HPLC Analysis:
-
After the incubation period, neutralize the acidic and basic samples and dilute all stressed samples to the same final concentration as the T=0 Control Sample.
-
Suggested HPLC Conditions:
-
Column: C18 Reverse Phase
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or optimal wavelength for the compound).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound in the T=0 Control chromatogram.
-
For each stressed sample, integrate the peak area of the parent compound.
-
Calculate the percentage of compound remaining: % Remaining = (Peak Area of Stressed Sample / Peak Area of T=0 Control) * 100
-
Look for the appearance of new peaks in the chromatograms of the stressed samples; these are potential degradation products.
-
This analysis will reveal which conditions are most detrimental to your compound's stability and validates that your analytical method can separate the parent compound from its degradants.[14]
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, K., & Sze, S. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. ResearchGate. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Toth, J. E. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Various Authors. (n.d.). General search results on repository compound stability. Semantic Scholar. [Link]
-
Lee, G. J., et al. (2019). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. ResearchGate. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Toth, J. E. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. [Link]
-
Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Kumar, V., & Singh, S. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Chemdad. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE. [Link]
-
Molbase. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. [Link]
-
de Barcelos, M. C. S., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]
-
Raza, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]
-
Kuznetsov, A. Yu., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds. [Link]
-
PubChem. (n.d.). A-1210477. National Center for Biotechnology Information. [Link]
-
Reddy, G. J., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASĀYAN Journal of Chemistry. [Link]
-
PubChem. (n.d.). AZD4877. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-[4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl]-3-[[(2,4-dimethylphenyl)-methoxyphosphoryl]amino]pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. biomedres.us [biomedres.us]
- 12. mdpi.com [mdpi.com]
- 13. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Investigating Off-Target Effects of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Introduction
Welcome to the technical support center for 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. While the precise biological target of this specific molecule is not extensively defined in public literature, its core structure, the tetrahydropyrido[3,4-d]pyrimidine scaffold, is a well-established pharmacophore in the development of potent kinase inhibitors.[1][2][3][4]
This document provides a framework for understanding and troubleshooting potential off-target effects by contextualizing the compound within its most probable target class: protein kinases, particularly those in the MAPK signaling pathway such as ERK and upstream regulators like KRAS.[1][4][5] We will explore how to design robust experiments, interpret unexpected results, and validate that the observed phenotype is a true consequence of on-target activity.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with novel kinase inhibitors based on the tetrahydropyrido[3,4-d]pyrimidine scaffold.
Q1: What are the likely primary targets of this compound class?
A1: The tetrahydropyrido[3,4-d]pyrimidine core is featured in inhibitors developed for several critical oncology and immunology targets. The most prominent are components of the MAPK pathway, including Extracellular signal-regulated kinase (Erk2) and mutated forms of KRAS (G12C, G12D) .[1][4][5] Other reported targets for this scaffold include Hematopoietic Progenitor Kinase 1 (HPK1) and Epidermal Growth Factor Receptor (EGFR), although scaffold isomers are sometimes involved.[2][6][7][8] Given the high conservation of the ATP-binding site across the kinome, it is crucial to experimentally validate the primary target in your system.[9]
Q2: My cells show a phenotype inconsistent with the known function of the presumed target (e.g., paradoxical pathway activation). Could this be an off-target effect?
A2: Yes, this is a classic indicator of potential off-target activity.[9][10] Paradoxical activation of a signaling pathway can occur if the inhibitor affects a feedback loop or an upstream regulatory kinase.[11] For example, inhibiting a downstream kinase might relieve negative feedback on an upstream kinase, leading to its hyperactivation. It is also possible the compound inhibits a phosphatase, leading to a net increase in phosphorylation. A broad phospho-kinase antibody array can be an effective first step to identify such unexpected signaling events.
Q3: The compound is potent in a biochemical (enzymatic) assay but shows weak or no activity in my cell-based assay. What are the potential causes?
A3: This discrepancy is common and can stem from several factors unrelated to off-target effects, though they must be ruled out first.[12][13]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Drug Efflux: The compound could be a substrate for ABC transporters or other efflux pumps, actively removing it from the cytoplasm.
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
High Intracellular ATP: In biochemical assays, ATP concentrations can be set at or below the Km. In a cellular context, the high millimolar concentration of ATP can outcompete the inhibitor for binding to the target kinase, leading to a significant drop in apparent potency.[14][15]
Q4: How can I distinguish a true on-target effect from an off-target one?
A4: This is the central challenge of working with any small molecule inhibitor. A multi-pronged approach is necessary for validation:[12]
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings with a different inhibitor that targets the same protein but has a distinct chemical scaffold.[12] If both compounds produce the same phenotype, it strengthens the case for on-target activity.
-
Rescue Experiments: If possible, introduce a version of your target kinase that is mutated to be resistant to the inhibitor. If the cellular phenotype is reversed upon expression of the resistant mutant, it provides strong evidence for on-target action.
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that the compound is physically binding to the intended target inside the cell.[13]
-
Knockdown/Knockout Correlation: The phenotype observed with the inhibitor should phenocopy the effects of genetically silencing the target protein (e.g., using siRNA, shRNA, or CRISPR).
Part 2: Troubleshooting Guide for Unexpected Results
This section provides systematic workflows to diagnose and resolve common issues encountered during experiments.
Issue 1: High Cytotoxicity at Concentrations Needed for Target Inhibition
Your compound shows efficacy against its target, but this occurs at concentrations that also induce significant cell death, complicating data interpretation.
Potential Cause: The observed toxicity may be due to inhibition of one or more off-target kinases essential for cell survival.[16] Many kinase inhibitors exhibit promiscuity, and at higher concentrations, can inhibit dozens of kinases.[9]
Troubleshooting Workflow:
Caption: Workflow for diagnosing off-target cytotoxicity.
Issue 2: Inconsistent or Non-reproducible Phenotypic Results
Potential Cause: This can arise from compound instability, solubility issues, or off-target effects that are highly sensitive to minor variations in cell state or experimental conditions.
Troubleshooting Workflow:
-
Assess Compound Stability & Solubility:
-
Protocol: Prepare a fresh stock solution in a suitable solvent (e.g., DMSO). Create working dilutions in your final assay medium and visually inspect for precipitation over time (0, 2, 4, 24 hours) under a microscope.
-
Rationale: Compound crashing out of solution is a common cause of variability. The final DMSO concentration in cell-based assays should ideally be <0.5%.
-
-
Verify Cell Line Integrity:
-
Protocol: Use low-passage number cells. Perform routine mycoplasma testing and STR profiling to confirm cell line identity.
-
Rationale: Genetic drift or contamination can dramatically alter signaling pathways and cellular responses to inhibitors.
-
-
Control for Off-Target Pathway Activation:
-
Protocol: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and analyze both the intended target and key off-target pathways via Western blot. For an ERK inhibitor, probe for p-AKT, p-JNK, or other stress-activated kinases.
-
Rationale: The compound might induce a transient stress response or activate compensatory signaling pathways that confound the primary phenotype at later time points.[11]
-
Part 3: Data Interpretation & Key Experimental Protocols
Interpreting Kinase Selectivity Data
A critical step in characterizing any kinase inhibitor is to determine its selectivity profile. This is often done by screening the compound against a large panel of recombinant kinases.
Table 1: Representative Selectivity Profile for a Hypothetical Tetrahydropyrido[3,4-d]pyrimidine Inhibitor (Compound X)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | On-Target / Off-Target | Rationale for Concern |
| Erk2 | 98% | 15 | On-Target | Primary Target |
| Erk1 | 95% | 25 | On-Target | Expected, high homology with Erk2 |
| p38α | 75% | 250 | Off-Target | Potential for MAPK pathway crosstalk |
| JNK1 | 60% | 800 | Off-Target | Potential for stress pathway activation |
| GSK3β | 55% | >1000 | Off-Target | Implicated in numerous cellular processes |
| CDK2 | 40% | >2000 | Off-Target | Potential for cell cycle effects |
| SRC | 25% | >5000 | Off-Target | Low concern at therapeutic doses |
This is representative data and does not reflect actual results for the specific compound.
Interpretation:
-
High Potency On-Target: The compound is potent against Erk1/2.
-
Significant Off-Targets: At a concentration of 1 µM, the compound significantly inhibits other kinases like p38α and JNK1. If your cellular assays use 1 µM or higher, any observed phenotype could be a composite effect of inhibiting all three pathways.
-
Actionable Insight: To ensure on-target activity, experiments should be conducted at concentrations where Erk2 is inhibited but p38α and JNK1 are not (e.g., 50-100 nM).
Protocol: Western Blot for On-Target vs. Off-Target Pathway Modulation
This protocol allows for the simultaneous assessment of a presumed on-target pathway (MAPK/ERK) and a common off-target pathway (PI3K/AKT).
Workflow Diagram:
Sources
- 1. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Tetrahydropyrido[3,4- d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one Concentration in Cell Culture
Welcome to the technical support center for 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for optimizing the use of this compound in your cell culture experiments. As your dedicated application scientist, my goal is to equip you with the necessary knowledge to confidently design, execute, and interpret your studies.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the tetrahydropyridopyrimidine class. Compounds with this core structure have been identified as potent inhibitors of key cellular kinases, particularly those in the mitogen-activated protein kinase (MAPK) and cyclin-dependent kinase (CDK) pathways. Specifically, this class of inhibitors has shown activity against Extracellular signal-regulated kinase 2 (Erk2) and Cyclin-Dependent Kinase 4/6 (CDK4/6).
Inhibition of these kinases can have profound effects on cell fate, including:
-
Erk2 Inhibition: Disruption of the Ras-Raf-MEK-ERK signaling cascade, which is a central regulator of cell proliferation, differentiation, and survival.[1]
-
CDK4/6 Inhibition: Induction of G1 cell cycle arrest, leading to a halt in cell proliferation and potentially inducing a state of cellular senescence.
Understanding these potential mechanisms of action is crucial for designing your experiments and interpreting the observed phenotypic changes in your cell lines.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have before starting your experiments.
Q1: What is the likely mechanism of action of this compound?
Based on its chemical structure, this compound is predicted to function as an ATP-competitive kinase inhibitor. The tetrahydropyridopyrimidine scaffold is a known hinge-binding motif for several kinases. Published research on analogous compounds suggests that it likely targets kinases within the MAPK and CDK families, such as Erk2 and CDK4/6.[2][3] To confirm the specific target(s) in your cell system, it is recommended to perform downstream signaling analysis via Western blot.
Q2: How should I prepare and store the compound?
Proper handling and storage are critical for maintaining the integrity and activity of the compound.
-
Reconstitution: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and anhydrous to prevent compound degradation.
-
Storage:
-
Powder: Store the solid compound at room temperature, protected from light.[4]
-
Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are typically stable for up to one month at -20°C and up to six months at -80°C.[5]
-
-
Working Solution: When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]
Q3: What is a good starting concentration range for my experiments?
For a novel compound, it is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad, logarithmic dilution series is recommended for initial screening.[6] Based on data from structurally related tetrahydropyridopyrimidine kinase inhibitors, we suggest the following starting ranges:
| Assay Type | Suggested Concentration Range | Rationale |
| Initial Cell Viability Screening | 1 nM to 100 µM | A wide range is crucial to capture the full dose-response curve and determine the IC50 (half-maximal inhibitory concentration). |
| Target Engagement (Western Blot) | 0.1 µM to 10 µM | Based on the IC50 values of similar Erk2 and CDK4/6 inhibitors, this range is likely to show a dose-dependent decrease in the phosphorylation of downstream targets.[7][8] |
| Long-term Proliferation Assays | 0.5x to 5x the determined IC50 | Once the IC50 is established, using concentrations around this value will allow for the study of cytostatic or cytotoxic effects over an extended period. |
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: No Observable Effect on Cell Viability or Target Phosphorylation
Possible Cause 1: Inactive Compound
-
Explanation: The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution can lead to a loss of potency.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored as recommended (solid at RT, stock solution at -20°C or -80°C).
-
Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the solid compound.
-
Positive Control: Include a known inhibitor of the Erk or CDK pathway as a positive control to ensure your assay is working correctly.
-
Possible Cause 2: Insufficient Concentration or Incubation Time
-
Explanation: The concentrations tested may be too low to elicit a response in your specific cell line, or the incubation time may be too short for the compound to exert its effect.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider and higher range of concentrations (up to 100 µM for initial screening).
-
Time-Course Experiment: Perform a time-course experiment, assessing the compound's effect at multiple time points (e.g., 24, 48, and 72 hours).
-
Possible Cause 3: Cell Line Resistance
-
Explanation: The cell line you are using may have intrinsic or acquired resistance to the inhibitor's mechanism of action. For example, mutations downstream of the target kinase can render the cells insensitive to its inhibition.
-
Troubleshooting Steps:
-
Test a Sensitive Cell Line: If possible, include a cell line known to be sensitive to Erk or CDK4/6 inhibitors as a positive control.
-
Pathway Analysis: Analyze the mutational status of key genes in the MAPK and cell cycle pathways in your cell line of interest.
-
Issue 2: High Variability Between Replicate Wells
Possible Cause 1: Inconsistent Cell Seeding
-
Explanation: Uneven cell distribution in the microplate wells is a common source of variability in cell-based assays.
-
Troubleshooting Steps:
-
Ensure Single-Cell Suspension: After trypsinization, gently pipette the cell suspension up and down to break up any clumps before seeding.
-
Consistent Technique: Use a calibrated multichannel pipette and be consistent with your pipetting technique.
-
Avoid Edge Effects: The outermost wells of a microplate are prone to evaporation, which can affect cell growth. It is good practice to fill these wells with sterile PBS or media and not use them for experimental samples.[6]
-
Possible Cause 2: Compound Precipitation
-
Explanation: The compound may be precipitating out of the cell culture medium, especially at higher concentrations, leading to an inconsistent effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to the cells, visually inspect the diluted working solutions for any signs of precipitation.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your medium and observing it under a microscope for precipitates.
-
Issue 3: Unexpected Cell Death at Low Concentrations
Possible Cause 1: Off-Target Effects
-
Explanation: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to off-target toxicity.
-
Troubleshooting Steps:
-
Titrate to a Lower Concentration: The goal is to use the lowest effective concentration that inhibits the target of interest without causing widespread, non-specific toxicity.
-
Target-Specific Readouts: Use assays that are specific to the intended pathway (e.g., Western blot for p-Erk or p-Rb) to correlate with the observed phenotype.
-
Possible Cause 2: Solvent Toxicity
-
Explanation: Although DMSO is generally well-tolerated at low concentrations, some cell lines can be particularly sensitive.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as your compound-treated cells.
-
Lower DMSO Concentration: If you suspect solvent toxicity, try to prepare your stock solution at a higher concentration so that a smaller volume is needed for dilution, thereby reducing the final DMSO concentration.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of the compound in a chosen cell line (e.g., HepG2).
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of the compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is for assessing the inhibition of Erk2 or CDK4/6 phosphorylation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-Erk or anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total Protein:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Erk or anti-total-Rb).[9]
-
Visualizations
Signaling Pathway
Caption: Potential signaling pathways targeted by the inhibitor.
Experimental Workflow
Caption: General workflow for inhibitor concentration optimization.
References
-
SMALL MOLECULES - Captivate Bio. Available at: [Link]
-
Dual CDK4/CDK6 Inhibition Induces Cell-Cycle Arrest and Senescence in Neuroblastoma - Clinical Cancer Research. Available at: [Link]
-
Cell viability analysis in HepG2 and CaCo2 cells | PDF - Slideshare. Available at: [Link]
-
Western blot band for Erk and phopho(p) - ResearchGate. Available at: [Link]
-
2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins - Bio-protocol. Available at: [Link]
-
The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - Scientific Reports. Available at: [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. Available at: [Link]
-
Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase | Request PDF - ResearchGate. Available at: [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed. Available at: [Link]
-
ERK by Westerns - Protein and Proteomics - Protocol Online. Available at: [Link]
-
Western Blotting Guidebook - Azure Biosystems. Available at: [Link]
-
IC 50 Values of CDK4/6 Inhibitors | Download Table - ResearchGate. Available at: [Link]
-
Development of CDK4/6 Inhibitors | Encyclopedia MDPI. Available at: [Link]
-
Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2 - PubChem. Available at: [Link]
-
Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC - PubMed Central. Available at: [Link]
-
7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. Available at: [Link]
- CN112047939A - Tetrahydropyridopyrimidine compound with anti-tumor activity - Google Patents.
-
ERK activity and cell viability IC50. A, correlations between cell... - ResearchGate. Available at: [Link]
Sources
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reframeDB [reframedb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to resolve issues effectively.
Troubleshooting Guide: Impurities and Side Reactions
This section addresses specific experimental issues in a question-and-answer format. The primary synthetic route discussed is the condensation of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with a formylating agent like formamidine acetate.
Question 1: My reaction is complete by TLC, but after workup and purification, my yield is significantly lower than expected. What are the likely causes?
Answer:
Low isolated yield, despite apparent completion by Thin Layer Chromatography (TLC), often points to issues during the workup and purification stages or the formation of highly soluble byproducts.
Possible Causes & Solutions:
-
Product Solubility: The target molecule, this compound, has moderate polarity. During an aqueous workup, especially if the pH is not optimized, significant amounts of the product may remain in the aqueous layer.
-
Troubleshooting: Before discarding the aqueous layer, extract it multiple times with a more polar organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol. Check the extracts by TLC to see if you are recovering more product.
-
-
Precipitation Issues: The product is often isolated by precipitation after adjusting the pH of the reaction mixture.[1] If the pH is too acidic or too basic, or if the cooling is too rapid, precipitation may be incomplete.
-
Troubleshooting: Adjust the pH slowly to the point of maximum precipitation (often near neutral). Cool the mixture gradually (e.g., from room temperature to 0-5 °C over several hours) to allow for complete crystallization.
-
-
Formation of Water-Soluble Intermediates: Incomplete cyclization can lead to intermediates that have higher solubility in water and may be lost during extraction.
-
Troubleshooting: Ensure the reaction goes to full cyclization by extending the reaction time or moderately increasing the temperature. Monitor by a more sensitive technique like Liquid Chromatography-Mass Spectrometry (LC-MS) if possible.
-
Question 2: I'm observing a persistent impurity with a mass of [M+H]⁺ ≈ 270 in my LC-MS analysis. What could this be?
Answer:
An impurity with a mass-to-charge ratio (m/z) of approximately 270, which is 28 atomic mass units (amu) higher than your product's mass ([M+H]⁺ ≈ 242), strongly suggests the formation of an N-formylated byproduct .
Plausible Structure: 7-Benzyl-3-formyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
-
Causality: This impurity arises when the pyrimidinone nitrogen (at position 3) is formylated by a reactive formylating species in the reaction mixture. This is more likely if an excess of formamidine or a related reagent is used, or under prolonged heating, which can cause decomposition of formamidine acetate to formylating agents.
-
Confirmation:
-
LC-MS/MS: The impurity should show a fragmentation pattern that includes the loss of a formyl group (-28 Da).
-
¹H NMR: You would expect to see a new singlet in the downfield region (typically δ 8.0-8.5 ppm) corresponding to the formyl proton. The broad NH proton peak of the parent compound would be absent.
-
-
Prevention & Removal:
-
Stoichiometry Control: Use a precise stoichiometry of formamidine acetate (typically 1.1 to 1.5 equivalents). Avoid large excesses.
-
Temperature Management: Avoid excessive heating, as it can promote side reactions.[2]
-
Purification: This impurity has a polarity very similar to the final product, making it difficult to remove by standard silica gel chromatography. A careful optimization of the mobile phase (e.g., using a DCM/methanol gradient with a small amount of ammonia) or using reverse-phase chromatography may be necessary.[3]
-
Visualizing the Main Reaction and a Key Side Reaction
The following diagram illustrates the primary synthetic pathway and the formation of the N-formyl impurity.
Caption: Main synthesis and N-formylation side reaction.
Question 3: My crude product shows significant amounts of unreacted Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue in condensation reactions and can usually be resolved by adjusting reaction conditions or checking reagent quality.
Troubleshooting Steps:
-
Reagent Quality:
-
Formamidine Acetate: This reagent can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored material.
-
Base/Catalyst: If using a base like sodium methoxide, ensure it is not old or deactivated.[4]
-
Solvent: Ensure you are using anhydrous (dry) solvents, as water can interfere with the condensation steps.
-
-
Reaction Conditions:
-
Temperature: While excessive heat can cause side reactions, insufficient temperature will result in low conversion.[3] The optimal temperature often requires careful balancing. If your reaction is sluggish at 25 °C, consider moderately increasing the temperature to 40-60 °C while monitoring for byproduct formation by TLC/LC-MS.
-
Reaction Time: These reactions can sometimes be slower than anticipated. Extend the reaction time and monitor periodically (e.g., at 12, 24, and 36 hours) to determine the point of maximum conversion.
-
-
Order of Addition: In some cases, the order of reagent addition matters. A common procedure involves preparing a solution of the base (e.g., sodium methoxide in methanol), adding the formamidine acetate, and finally adding the keto-ester starting material.[1]
Impurity Profile Summary
The table below summarizes potential impurities, their likely origin, and key identifiers.
| Impurity Name | Plausible Structure Origin | Expected [M+H]⁺ (m/z) | Key Analytical Identifier |
| Starting Keto-ester | Unreacted starting material | 262.14 | Matches starting material standard by HPLC/LC-MS. |
| Hydrolyzed Keto-ester | Hydrolysis of the ethyl ester | 234.11 | Loss of 28 Da from starting material. More polar on TLC. |
| N-Formyl Product | Reaction with excess formylating agent | 270.13 | +28 Da from product. Downfield singlet in ¹H NMR. |
| Debenzylated Product | Hydrogenolysis if using Pd catalysts | 152.08 | Loss of 90 Da from product. Absence of benzyl peaks in NMR. |
| Oxidized Product | Air oxidation of the tetrahydropyridine ring | 240.11 | -2 Da from product. May form aromatic pyridone. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of this reaction? A1: A combination of TLC and LC-MS is ideal. TLC provides a quick visual check for the consumption of the starting keto-ester (which is typically more non-polar) and the appearance of the more polar product spot. LC-MS is invaluable for confirming the mass of the desired product and detecting any potential impurities, giving you a much clearer picture of the reaction's progress and cleanliness.[5]
Q2: What are the recommended conditions for purifying the final product? A2: Purification is most commonly achieved by either precipitation/recrystallization or column chromatography.
-
Recrystallization/Precipitation: After the reaction, the mixture is often cooled, and the pH is carefully adjusted with an acid (like acetic acid) to induce precipitation of the product as a solid.[1] The solid is then collected by filtration and washed.
-
Column Chromatography: If significant impurities are present, silica gel column chromatography is effective. A typical eluent system is a gradient of dichloromethane (DCM) and methanol. For example, starting with 100% DCM and gradually increasing the methanol concentration to 5-10%.[4]
Q3: Can I use urea instead of formamidine acetate for this synthesis? A3: Yes, urea can be used as the source for the pyrimidinone ring, often in the presence of a strong base like sodium ethoxide or sodium methoxide.[4] This is analogous to a Biginelli-type reaction. The reaction may require higher temperatures (e.g., refluxing in ethanol) and potentially longer reaction times compared to using formamidine.[2][4] Be aware that side reactions, such as the formation of linear ureides from incomplete cyclization, can occur.[3]
Q4: My NMR spectrum looks complex. Are there any specific peaks I should look for? A4: For the desired product, this compound, key ¹H NMR signals include:
-
A singlet for the pyrimidine proton (C2-H) around δ 7.9-8.1 ppm.
-
A multiplet for the five aromatic protons of the benzyl group between δ 7.2-7.4 ppm.
-
A singlet for the benzylic CH₂ protons around δ 3.7 ppm.
-
Several multiplets for the three CH₂ groups of the tetrahydropyridine ring, typically between δ 2.6-3.5 ppm.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O, often seen downfield (>10 ppm in DMSO-d₆).[1][4]
General Troubleshooting Workflow
This diagram provides a logical flow for addressing common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. (n.d.). WorldOfChemicals. Retrieved January 7, 2026, from [Link]
-
Kuznetsov, A. Yu., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds, 43(10), 1331-1336. Available from: [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (2018). International Journal of Research Trends and Innovation, 3(8), 123-130. Retrieved January 7, 2026, from [Link]
-
G, M., & S, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. Available from: [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). PharmTech. Retrieved January 7, 2026, from [Link]
-
Rao, R. N., & Kumar, A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 332-349. Available from: [Link]
Sources
- 1. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. ijrti.org [ijrti.org]
Technical Support Center: Navigating Metabolic Stability Challenges of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Welcome to the technical support resource for researchers working with 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one and its analogs. This guide is designed to provide in-depth, actionable advice for troubleshooting common metabolic stability issues encountered during preclinical development. As drug development professionals, we understand that overcoming metabolic liabilities is critical for advancing a lead candidate. This document provides not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental designs.
Introduction: The Metabolic Stability Hurdle
This compound (CAS 62458-96-2) is a heterocyclic scaffold of interest in medicinal chemistry.[1][2][3][4][5] A key challenge in its development is managing its metabolic fate. The presence of the N-benzyl group introduces a significant metabolic "soft spot," often leading to rapid clearance and poor pharmacokinetic profiles.[6][7] Understanding and mitigating these metabolic pathways is paramount.
The primary drivers of metabolism for many xenobiotics are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[8][9][10] These enzymes catalyze a variety of oxidative reactions, and the benzylic carbon—the carbon atom attached to both the nitrogen and the benzene ring—is particularly susceptible to hydroxylation due to a relatively weak C-H bond.[6][10] This initial oxidation is often the rate-limiting step in the compound's clearance.
This guide will walk you through common problems, from initial in vitro screening to metabolite characterization, providing troubleshooting steps and strategic advice.
Troubleshooting Guide: Question & Answer
Issue 1: My compound shows high intrinsic clearance in Human Liver Microsomes (HLM). What is the likely cause and how do I confirm it?
Answer:
An observation of high intrinsic clearance (Clint) in a liver microsomal stability assay is a strong indicator of rapid oxidative metabolism.[11] For the 7-benzyl-tetrahydropyridopyrimidinone scaffold, the most probable cause is CYP450-mediated oxidation at the benzylic carbon.[7][8]
Plausible Cause: Benzylic Oxidation
The N-benzyl group is a well-known site of metabolic attack. CYP enzymes can abstract a hydrogen atom from the benzylic methylene bridge (the -CH2- group), leading to the formation of a hydroxylated metabolite. This primary metabolite can then undergo further oxidation to a ketone or complete cleavage of the benzyl group (N-debenzylation).[6][7] This metabolic cascade is often efficient and results in rapid elimination of the parent compound.
Diagnostic Workflow:
To systematically diagnose this issue, follow this workflow:
-
Confirm the HLM Result: Ensure the initial result is robust. Run the assay with appropriate controls (e.g., a stable compound like Verapamil and a labile one like Propranolol) and without the NADPH cofactor. The reaction should be NADPH-dependent if it is CYP-mediated.
-
Conduct a Metabolite Identification (MetID) Study: The most direct way to confirm the site of metabolism is to identify the metabolites formed. An LC-MS/MS-based MetID study is the standard approach.[12]
-
Perform CYP Reaction Phenotyping: Identify which specific CYP isoforms are responsible for the metabolism. This is crucial for predicting potential drug-drug interactions (DDIs).[13][14][15]
Workflow for Investigating High Microsomal Clearance
Caption: Troubleshooting workflow for high microsomal clearance.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol provides a standard method to determine intrinsic clearance.
-
Preparation:
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Thaw pooled HLM (e.g., from a commercial supplier) on ice.
-
Pre-warm a 0.1 M phosphate buffer (pH 7.4) to 37°C.
-
-
Reaction Mixture Setup:
-
In a 96-well plate, prepare the main incubation mixture by diluting HLM into the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the HLM mixture to reach a final concentration of 1 µM. (Note: The final DMSO concentration should be ≤ 0.1%).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a pre-warmed NADPH regenerating solution (final concentration e.g., 1 mM NADPH). For "-NADPH" control wells, add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).
-
Centrifuge the quenched samples (e.g., 10 min at 4000 rpm) to precipitate the protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining vs. time.
-
The slope of the line gives the rate constant, k.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
| Parameter | Recommended Condition | Rationale |
| Test Compound Conc. | 0.5 - 1.0 µM | Should be below the Michaelis-Menten constant (Km) to ensure first-order kinetics. |
| HLM Protein Conc. | 0.2 - 1.0 mg/mL | Balances metabolic activity with minimizing non-specific binding. |
| Cofactor | NADPH Regenerating System | Ensures a constant supply of NADPH for CYP enzyme activity. |
| Incubation Temp. | 37°C | Mimics physiological temperature for optimal enzyme function. |
| Quenching Solvent | Acetonitrile or Methanol | Efficiently precipitates proteins and stops the enzymatic reaction.[16] |
Table 1. Recommended conditions for an HLM stability assay.
Issue 2: My MetID analysis shows a major M+16 peak. How do I confirm its structure and what other metabolites should I look for?
Answer:
An "M+16" peak corresponds to the addition of an oxygen atom (mass of ~16 Da), which is the hallmark of a mono-hydroxylation event.[12] Given the structure, this is almost certainly the benzylic alcohol.
Metabolite Confirmation Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement of the metabolite. This will confirm the elemental formula (C14H15N3O2 ) and rule out other possibilities.[12]
-
Tandem MS (MS/MS) Fragmentation: Fragment both the parent compound and the M+16 metabolite. A key diagnostic fragmentation for N-benzyl compounds is the loss of the benzyl group or related fragments. For the parent, you would expect to see a fragment corresponding to the tropylium ion (C7H7+, m/z 91). For the hydroxylated metabolite, you would expect to see a fragment at m/z 107 (hydroxytropylium ion). A shared fragmentation pattern for the core scaffold confirms the modification is on the benzyl group.
-
Chemical Synthesis: The definitive confirmation is to synthesize the suspected metabolite (7-(hydroxy(phenyl)methyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one) and compare its retention time and MS/MS fragmentation pattern to the metabolite produced in the assay.
Potential Secondary Metabolites:
Be on the lookout for further biotransformations:
-
M+14 Peak: This corresponds to the oxidation of the benzylic alcohol to a ketone (loss of 2 hydrogens, addition of one oxygen relative to parent).
-
N-Debenzylation: Cleavage of the C-N bond would result in the core tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one scaffold. The other product, benzaldehyde, can be further oxidized to benzoic acid.[17][18]
-
Arene Oxidation: Hydroxylation on the phenyl ring is also possible, though typically slower than benzylic oxidation. This would also produce an M+16 peak, but it would have a different retention time and fragmentation pattern.
Predicted Metabolic Pathway
Caption: Predicted primary metabolic pathways for the compound.
Issue 3: My compound is moderately stable in microsomes but shows high clearance in hepatocytes. What could be the reason?
Answer:
This discrepancy suggests the involvement of metabolic pathways that are not present or fully active in microsomes.[11][19] Microsomes are vesicles of the endoplasmic reticulum and primarily contain Phase I enzymes like CYPs.[11][20] Hepatocytes are intact liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[19][20]
Plausible Causes:
-
Phase II Conjugation: The primary hydroxylated metabolite formed by CYPs is an ideal substrate for Phase II enzymes, which attach polar groups to facilitate excretion.[21] The most common pathways are:
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the newly formed hydroxyl group.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfo group.[21]
-
-
Non-CYP Oxidative Enzymes: Other enzymes present in the cell cytosol (which is part of the S9 fraction but not microsomes) could be involved, such as Aldehyde Oxidase (AOX).[13][19]
Diagnostic Workflow:
-
Analyze Hepatocyte MetID Data: Re-examine the metabolite data from your hepatocyte assay. Look for metabolites corresponding to glucuronide (M+176) or sulfate (M+80) conjugates of the hydroxylated metabolite.
-
Use a Broader Enzyme Fraction: Perform the stability assay using liver S9 fractions, which contain both microsomal and cytosolic enzymes.[20] If clearance is high in S9 but low in microsomes, a cytosolic enzyme is likely involved.
-
Enzyme Phenotyping for Phase II: Use recombinant UGT or SULT enzymes to see if they can metabolize your primary hydroxylated metabolite.[19]
Frequently Asked Questions (FAQs)
Q1: What are "metabolic soft spots"? A metabolic soft spot is a position on a molecule that is particularly susceptible to metabolism. Identifying these sites early is crucial as it allows medicinal chemists to make structural modifications to improve the compound's stability and pharmacokinetic profile.[12] For the topic compound, the benzylic carbon is the primary soft spot.
Q2: How can I improve the metabolic stability of this compound series? Once you've confirmed benzylic oxidation is the main clearance pathway, several strategies can be employed:
-
Blocking the Site: Introducing substituents at the benzylic position can sterically hinder the CYP enzyme's access. For example, replacing the two hydrogens with a gem-dimethyl group.
-
Deuterium Substitution: Replacing the benzylic hydrogens with deuterium can slow the rate of metabolism if C-H bond cleavage is the rate-determining step (known as the kinetic isotope effect).[8][22] This is a useful tool for confirming the mechanism and can sometimes be used in the final drug molecule.
-
Electronic Modification: Replacing the electron-rich benzyl group with an electron-withdrawing group can make it less prone to oxidation. For instance, replacing the N-benzyl (R-CH2-Ph) with an N-benzoyl (R-C(=O)-Ph) has been shown to be an effective strategy to block N-dealkylation pathways.[7]
Q3: What are the main analytical challenges when quantifying these compounds? The primary analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Potential challenges include:
-
Matrix Effects: Components from the biological matrix (microsomes, plasma) can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[23]
-
Metabolite Instability: Some metabolites, particularly conjugates like glucuronides, can be unstable and may revert to the parent drug during sample preparation or in the ion source.
-
Poor Chromatographic Resolution: The parent compound and its metabolites may be structurally similar, making them difficult to separate chromatographically. Developing a robust HPLC or UPLC method is critical.[24]
References
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In P. Schnider (Ed.), The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). The Royal Society of Chemistry.
- Eawag. (2003). Benzyl Sulfide Pathway Map. Eawag-BBD.
-
Patel, D. P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Biomedical and Pharmaceutical Research. Available from: [Link]
-
Wikipedia. (n.d.). Benzyl group. Available from: [Link]
-
Glatt, H., & Meinl, W. (2004). Bioactivation of benzylic and allylic alcohols via sulfo-conjugation. PubMed Central. Available from: [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]
-
Roth, G. A., et al. (2016). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. Journal of Medicinal Chemistry. Available from: [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Available from: [Link]
-
ResearchGate. (n.d.). The metabolic pathway leading to synthesis of benzyl acetate and benzyl.... Available from: [Link]
- Kumar, D. (2011). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In S. P. de Visser & D. Kumar (Eds.), Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature (ch. 9). The Royal Society of Chemistry.
-
National Institutes of Health. (n.d.). 7-Benzyl-3-(4-chlorophenyl)-2-isobutylamino-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one. Available from: [Link]
-
Optibrium. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Available from: [Link]
-
Guengerich, F. P. (2009). In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. Available from: [Link]
-
Molbase. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. Available from: [Link]
-
PNAS. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. Available from: [Link]
-
Rahman, M. H., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. Available from: [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Available from: [Link]
-
Journal of Medicinal Chemistry. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]
-
MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]
-
ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]
-
National Institutes of Health. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]
-
Chemdad. (n.d.). 7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Available from: [Link]
-
Lu, W., & Rabinowitz, J. D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Analytical strategies for identifying drug metabolites. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 5. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
- 7. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. admescope.com [admescope.com]
- 20. mdpi.com [mdpi.com]
- 21. Bioactivation of benzylic and allylic alcohols via sulfo-conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijnrd.org [ijnrd.org]
Technical Support Center: Mitigating Cytotoxicity of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Welcome to the technical support guide for researchers working with 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one and related tetrahydropyridopyrimidine derivatives. This document provides in-depth troubleshooting strategies, experimental protocols, and mechanistic insights to help you distinguish between specific pharmacological effects and non-specific cytotoxicity in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures at concentrations where we expect to see target-specific effects. What are the most likely causes?
A1: This is a common challenge in early-stage drug discovery. The observed cytotoxicity can stem from several sources, not necessarily your intended target. The primary suspects are:
-
Off-Target Effects: The compound may be interacting with other cellular targets essential for cell survival, a common occurrence with kinase inhibitors and other pharmacologically active molecules.[1][2]
-
Physicochemical Interference: At certain concentrations, small molecules can form aggregates that sequester proteins non-specifically or disrupt cell membranes, leading to cell death.[3][4][5] This is a well-documented mechanism for "promiscuous inhibitors."
-
Chemical Reactivity: The compound or a metabolite could be chemically reacting with essential cellular components like proteins or generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis or necrosis.[6][7]
-
Assay Artifact: The compound might be interfering directly with your viability assay reagents (e.g., reducing MTT reagent, quenching luciferase), giving a false impression of cytotoxicity.[8][9]
Q2: How can we quickly determine if the observed cytotoxicity is a genuine on-target effect or a non-specific artifact?
A2: A crucial first step is to run a counterscreen using a cell line that does not express your intended target. If the compound remains cytotoxic in this "target-negative" cell line, the effect is unequivocally off-target. Additionally, performing a time-course experiment can be insightful; non-specific toxicity often manifests more rapidly than targeted apoptosis.
Q3: Our viability assay results are inconsistent, especially at higher concentrations. Why might this be happening?
A3: Inconsistent results, particularly a non-linear dose-response curve (a "U-shaped" curve where viability appears to increase at the highest concentrations), can be a red flag for assay interference.[10] This may happen if the compound precipitates out of solution at high concentrations, reducing its effective concentration, or if it directly interferes with the assay readout (e.g., has its own color or fluorescence).[11] Visual inspection of the wells under a microscope for compound precipitation is a critical quality control step.[10]
Troubleshooting Guide 1: Deconvoluting Cytotoxicity Mechanisms
When faced with unexpected cytotoxicity, a systematic approach is necessary to identify the root cause. The following workflow helps dissect the mechanism, allowing you to make informed decisions about your compound and assay system.
Caption: Workflow for systematically diagnosing the root cause of compound-induced cytotoxicity.
Troubleshooting Guide 2: Assay Optimization & Mitigation Protocols
If off-target cytotoxicity is confirmed, you can often mitigate these effects by modifying the assay conditions.
Protocol 1: Mitigating Cytotoxicity by Modifying Assay Medium
Rationale: Serum proteins like albumin can bind to hydrophobic compounds, reducing their free concentration and thereby decreasing non-specific toxicity.[3][4] Antioxidants can quench reactive oxygen species, a common source of off-target cell death.
Step-by-Step Methodology:
-
Prepare Media: Prepare batches of your standard cell culture medium with varying concentrations of Fetal Bovine Serum (FBS): e.g., 2%, 5%, 10% (standard), and 20%. In parallel, prepare a batch of 10% FBS medium supplemented with 1 mM N-acetylcysteine (NAC), a common antioxidant.
-
Cell Seeding: Seed your cells in 96-well plates at the predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the seeding medium and replace it with the different prepared media. Add a full dose-response curve of your compound to each media condition. Include vehicle-only controls for each medium type.
-
Incubation: Incubate for your standard duration (e.g., 48 or 72 hours).
-
Viability Assessment: Perform your chosen cell viability assay (e.g., CellTiter-Glo®, Resazurin).
-
Data Analysis: Calculate IC50 values for each condition. A significant rightward shift in the IC50 curve in higher serum or NAC-supplemented media indicates that the cytotoxicity is at least partially driven by non-specific interactions or oxidative stress.
Data Interpretation Example:
| Media Condition | Compound IC50 (µM) | Interpretation |
| 2% FBS | 1.5 | High apparent toxicity |
| 10% FBS | 8.2 | Standard condition |
| 20% FBS | 25.1 | Cytotoxicity is attenuated by serum protein binding |
| 10% FBS + 1 mM NAC | 19.8 | Cytotoxicity is attenuated by antioxidant, suggesting ROS involvement |
Protocol 2: Distinguishing Cytotoxicity from Metabolic Inhibition
Rationale: Many common viability assays (MTT, MTS, Resazurin, CellTiter-Glo) measure metabolic activity as a proxy for cell number.[11][12] A compound that inhibits mitochondrial function without immediately killing the cell can be misinterpreted as cytotoxic.[9][13] To de-risk this, it is crucial to use a secondary assay that measures a different parameter, such as cell membrane integrity.[14]
Step-by-Step Methodology:
-
Set Up Parallel Plates: Seed cells on two identical 96-well plates.
-
Treatment: Treat both plates with an identical dose-response curve of your compound and incubate.
-
Assay Plate 1 (Metabolic): On the first plate, perform a metabolic assay like CellTiter-Glo® (measures ATP levels).
-
Assay Plate 2 (Membrane Integrity): On the second plate, perform an assay that measures the release of lactate dehydrogenase (LDH) from cells with compromised membranes (e.g., CytoTox-ONE™).[7]
-
Data Analysis: Compare the dose-response curves. If the compound shows high potency in the metabolic assay but low potency in the LDH release assay, it suggests the primary effect is metabolic impairment, not overt cytotoxicity.
Caption: Common off-target mechanisms leading to apparent cytotoxicity in cell-based assays.
By applying these structured troubleshooting guides and protocols, researchers can effectively navigate the complexities of in vitro cytotoxicity, leading to more robust, reliable, and interpretable data in their drug discovery programs.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference and Off-Target Liability in High-Throughput Screening. Current Opinion in Chemical Biology. Available at: [Link]
-
Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. Available at: [Link]
-
ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. ImQuest BioSciences Technical Note. Available at: [Link]
-
Shoichet, B. K. (2004). Screening for promiscuous inhibitors. Emerging Topics in Life Sciences. Available at: [Link]
-
Wilk, W., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]
-
Zheng, Z., & Tice, C. M. (2020). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Evotec Scientific Guide. Available at: [Link]
-
Bibi, S., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry. Available at: [Link]
-
Feng, B. Y., et al. (2006). High-throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology. Available at: [Link]
-
Wikipedia. (n.d.). Bradford protein assay. Wikipedia Article. Available at: [Link]
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]
-
Galluzzi, L., et al. (2018). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Frontiers in Oncology. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Publication Page. Available at: [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
-
PubChem. (n.d.). 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine. Compound Summary. Available at: [Link]
-
Jahan, N., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chemdad. (n.d.). 7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Product Page. Available at: [Link]
-
ResearchGate. (2023). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?. Q&A Forum. Available at: [Link]
-
Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Application Note. Available at: [Link]
-
Judson, R., et al. (2016). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences. Available at: [Link]
-
Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. Available at: [Link]
Sources
- 1. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. imquestbio.com [imquestbio.com]
- 8. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. media.sciltp.com [media.sciltp.com]
- 13. evotec.com [evotec.com]
- 14. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Welcome to the dedicated technical support guide for the purification of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one (CAS: 62458-96-2). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The inherent chemical properties of this molecule, particularly the basic nitrogen centers within the tetrahydropyrido-pyrimidine core, present unique challenges and opportunities for purification. This guide provides in-depth, field-proven answers to common experimental hurdles, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Q1: My compound is streaking badly on silica gel TLC plates and giving poor separation during column chromatography. What's happening and how do I fix it?
A: This is the most common issue encountered with nitrogen-containing heterocycles like this one. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, reduced resolution, and often, lower recovery from the column.
Causality: The lone pairs on the nitrogen atoms act as Lewis bases, while the silanol groups are weakly acidic. This interaction is strong enough to slow the compound's elution in an unpredictable manner, causing it to "smear" down the plate or column.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your mobile phase.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is the industry standard. Anhydrous ammonia in methanol (7N solution, used to make up 0.5-1% of the total mobile phase) is another excellent option.[1]
-
Mechanism: The modifier preferentially binds to the acidic silanol groups, effectively "masking" them from your target compound. This allows your compound to elute based on polarity interactions alone, resulting in sharp, symmetrical peaks.
-
-
Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is the next logical step.
-
Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica. Using basic or neutral alumina can significantly reduce the unwanted interactions causing streaking.[1]
-
Reversed-Phase (C18) Silica: This is an excellent alternative where the separation mechanism is based on hydrophobicity. Since the strong acid-base interactions are eliminated, reversed-phase chromatography often provides superior separation for basic compounds.[1][2]
-
Q2: I'm getting a very low yield after silica gel chromatography, even though TLC showed good separation. Where could my compound be going?
A: Low recovery is often linked to the same issue that causes streaking: irreversible adsorption. If the interaction between your basic compound and the acidic silica is strong enough, a portion of your material may become permanently bound to the stationary phase and will not elute, even with highly polar solvents.
Solutions:
-
Pre-Column Stability Test: Before committing your entire batch to a column, spot the crude material on a silica TLC plate. Let the plate sit on the bench for an hour, then develop it. If you see a new spot at the baseline that wasn't there initially or significant streaking, it's a strong indicator of decomposition or irreversible binding on silica.[1]
-
Passivation of Silica: If you must use silica, "passivating" the column by flushing it with a mobile phase containing 1% triethylamine before loading your compound can help minimize losses.
-
Employ Dry Loading with an Inert Support: Instead of loading your compound dissolved in a strong solvent, adsorb it onto an inert material like Celite® or diatomaceous earth. This prevents a concentrated band of your basic compound from overwhelming the top of the column, reducing the chance of irreversible binding.
-
Switch to a Non-Adsorptive Technique: If losses are significant, avoid silica gel entirely. Opt for recrystallization or reversed-phase chromatography, where such strong, irreversible interactions are not a factor.
Q3: My compound "oiled out" during my attempt at recrystallization. How can I get it to crystallize?
A: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase rather than forming a crystal lattice upon cooling. This is often exacerbated by the presence of impurities or cooling the solution too quickly.
Solutions:
-
The "Heat and Add" Method: Gently heat the flask containing the oil and solvent until the oil redissolves completely. Then, add a small amount (5-10% of the total volume) of additional hot solvent to ensure the solution is no longer supersaturated.[1]
-
Slow Cooling: This is critical. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (4 °C), and finally to a freezer if necessary. Slow cooling provides the molecules with the time needed to align into an ordered crystal lattice.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution. A seed crystal provides a perfect template for further crystal growth.[1]
-
-
Re-evaluate Your Solvent System: The oiling may indicate a poor choice of solvent. Try a solvent system with a slightly lower dissolving power, or use a binary solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not) and slowly add the anti-solvent to the warm, dissolved solution until it becomes faintly turbid.
Q4: After purification, my NMR spectrum still shows significant impurities. What are the likely culprits and how can I remove them?
A: The identity of the impurity dictates the best removal strategy. Common impurities in the synthesis of this scaffold include unreacted starting materials, byproducts, and residual solvents.[3][4]
-
Unreacted Starting Materials: Synthesis procedures often use reagents like formamidine acetate or urea.[5][6] These are typically highly polar and can be removed with an aqueous wash of the crude product if it is first dissolved in an immiscible organic solvent like dichloromethane or ethyl acetate.
-
Structurally Similar Byproducts: These are the most challenging impurities as they often have similar polarities. If normal-phase chromatography failed, reversed-phase HPLC is the best option, as the different separation mechanism may provide the necessary resolution.[7]
-
Residual Solvents: Solvents like methanol, ethanol, or DMF are common.[5][8] These can often be removed by dissolving the purified solid in a suitable solvent (like dichloromethane) and concentrating it under reduced pressure several times. For high-boiling solvents like DMF, high-vacuum drying (at elevated temperature, if the compound is stable) is required.
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying this compound?
A: There is no single "best" method; the optimal strategy depends on the scale of your reaction and the impurity profile of your crude material. A logical workflow is essential. The diagram below outlines a decision-making process to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q2: Which is better for this compound: normal-phase or reversed-phase chromatography?
A: Both can be effective, but they have distinct advantages and disadvantages. Reversed-phase is often the more robust and reliable method for this class of compounds.
| Feature | Normal-Phase (Silica Gel) | Reversed-Phase (C18-Silica) |
| Principle | Separation by polarity. More polar compounds elute slower. | Separation by hydrophobicity. More polar compounds elute faster. |
| Typical Mobile Phase | Non-polar solvents like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[5] | Polar solvents like Water/Acetonitrile or Water/Methanol.[1] |
| Pros for this Compound | - High loading capacity. - Solvents are volatile and easily removed. | - Eliminates streaking from acid-base interactions.[1] - Often provides higher resolution for polar/basic compounds. - Excellent for removing non-polar impurities. |
| Cons for this Compound | - High risk of streaking and irreversible adsorption due to basicity.[1] - Requires basic modifiers (e.g., TEA) which can be difficult to remove. | - Lower loading capacity than silica. - Removing water from fractions can be time-consuming (lyophilization). - Acidic modifiers (formic acid, TFA) may form salts with the product. |
| Expert Recommendation | Use only if streaking is manageable with a basic modifier. Good for initial, rapid cleanup of very crude material. | Generally the preferred method for achieving high purity (>98%) of basic heterocyclic compounds.[2] |
Q3: How do I properly assess the purity of my final product?
A: A single analytical technique is often insufficient. For robust purity assessment, orthogonal methods (methods that measure different chemical properties) should be used.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC-UV method, typically on a C18 column, can quantify the main peak's area relative to any impurities. Coupling with a mass spectrometer (LC-MS) confirms the mass of the main peak and provides mass information for impurities.[7][9]
-
Quantitative NMR (qNMR): This is a powerful and increasingly accepted primary method for purity assessment.[10] By integrating the signals of your compound against a certified internal standard of known concentration, you can determine an absolute purity value. It is excellent for detecting non-UV-active impurities or residual solvents that HPLC might miss.
-
Proton NMR (¹H NMR): While primarily for structural elucidation, a clean ¹H NMR spectrum is a strong indicator of purity. Check for the absence of signals from starting materials, solvents, and other byproducts. The sharpness of the signals and a flat baseline are also important qualitative markers.[6][10]
-
Melting Point: A sharp melting point over a narrow range (e.g., < 2 °C) is a classic, albeit qualitative, indicator of high purity for a crystalline solid.
References
-
Mol-Instincts. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. Retrieved from [Link]
-
Groopman, J. D., & Kensler, T. W. (1993). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 616(1), 41-52. Retrieved from [Link]
-
Pleshakova, A. D., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Sorption and Chromatographic Processes, 21(2), 200-211. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
Chemdad. (n.d.). 7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Retrieved from [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29367–29373. Retrieved from [Link]
-
Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Hidayat, M., et al. (2021). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. Molbank, 2021(2), M1233. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine Derivatives as Novel PI3Kα Inhibitors. Molecules, 28(9), 3895. Retrieved from [Link]
-
Yang, P., et al. (2015). Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. ResearchGate. Retrieved from [Link]
-
Menaka, T., & Ramya Kuber, B. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. Retrieved from [Link]
-
Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Scott, J. S., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Medicinal Chemistry Letters, 14(9), 1279–1286. Retrieved from [Link]
-
Al-Ghanim, A. M., & Al-Ayash, A. K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(19), 6799. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2016). Purity profiling of Peptide Drugs. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 6. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 7. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biomedres.us [biomedres.us]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tetrahydropyridopyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine (THPP) inhibitors. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during your experiments, with a focus on overcoming therapeutic resistance.
Introduction
Tetrahydropyridopyrimidine-based compounds have emerged as a promising class of targeted therapeutic agents, notably as covalent inhibitors of KRAS-G12C and as inhibitors of kinases such as LIMK and EGFR.[1][2][3] While these inhibitors can induce significant initial responses in tumors with specific genetic alterations, the development of resistance is a common clinical and experimental challenge.[4][5][6][7] This guide provides a structured approach to identifying, characterizing, and overcoming resistance to THPP inhibitors in your research.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial problems and questions that arise when working with THPP inhibitors.
FAQ 1: My THPP inhibitor shows reduced or no activity in my cell line.
Possible Cause 1: Incorrect Cell Line Model
-
Explanation: THPP inhibitors are often highly specific. For instance, KRAS-G12C inhibitors will only be effective in cell lines harboring the KRAS G12C mutation.[1][2] Similarly, EGFR inhibitors are most effective in lines with activating EGFR mutations.
-
Troubleshooting:
-
Verify Genotype: Confirm the genetic background of your cell line through sequencing or by referencing the supplier's data (e.g., ATCC, DSMZ).
-
Positive Control: Include a well-characterized sensitive cell line in your experiment to validate inhibitor activity.
-
Literature Review: Search for publications that have successfully used your cell line with the specific THPP inhibitor or a similar compound.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Explanation: Cell-based assays are sensitive to various factors that can influence inhibitor potency.[8][9][10][11]
-
Troubleshooting:
-
Cell Seeding Density: Optimize cell numbers to ensure they are in the logarithmic growth phase during the experiment.
-
Serum Concentration: High serum levels can sometimes interfere with inhibitor activity. Consider reducing the serum concentration if appropriate for your cell line.
-
Inhibitor Stability: Ensure your inhibitor is properly stored and that the solvent (e.g., DMSO) concentration is not toxic to the cells.
-
Possible Cause 3: Intrinsic Resistance
-
Explanation: Some cell lines may have pre-existing resistance mechanisms, such as compensatory signaling pathways or low target expression.[12]
-
Troubleshooting:
-
Baseline Target Expression: Use Western blotting to confirm the expression of the target protein (e.g., KRAS-G12C, EGFR) in your cell line.
-
Downstream Signaling: Assess the baseline activation of key downstream pathways (e.g., p-ERK, p-AKT) to understand the signaling dynamics of your model.
-
FAQ 2: I'm observing high background or non-specific effects in my cell viability assay.
-
Explanation: This can be due to inhibitor precipitation, off-target toxicity, or issues with the assay reagents.
-
Troubleshooting:
-
Solubility Check: Visually inspect your inhibitor stock and working solutions for any signs of precipitation.
-
Dose-Response Curve: Run a wide range of inhibitor concentrations to identify a therapeutic window and distinguish specific from non-specific effects.
-
Control Cell Line: Test the inhibitor on a cell line that does not express the target to assess off-target toxicity.
-
Assay Compatibility: Ensure your chosen viability assay (e.g., MTT, CellTiter-Glo) is compatible with your inhibitor and experimental conditions.
-
Section 2: Investigating Acquired Resistance - A Step-by-Step Guide
When cells initially sensitive to a THPP inhibitor become resistant over time, a systematic investigation is required.
Step 1: Generation of Resistant Cell Lines
A crucial first step is to develop a model of acquired resistance.
Protocol 1: Generating Drug-Resistant Cell Lines
-
Initial Seeding: Plate the parental (sensitive) cell line at a low density.
-
Dose Escalation:
-
Maintenance: Maintain the resistant cell population in a medium containing the inhibitor at the final selective concentration.
-
Validation: Regularly compare the IC50 of the resistant line to the parental line to confirm the degree of resistance.
Step 2: Characterizing the Resistance Mechanism
Once a resistant cell line is established, the next step is to determine the underlying mechanism. Resistance to targeted therapies like THPP inhibitors typically falls into two main categories: on-target alterations and off-target (bypass) mechanisms.[14][15][16]
On-Target Resistance: Secondary Mutations
-
Explanation: A common mechanism of resistance is the acquisition of a secondary mutation in the target protein that prevents the inhibitor from binding effectively.[4][5][17] For EGFR inhibitors, the T790M "gatekeeper" mutation is a well-documented example.[4][5][14][17][18] This mutation increases the affinity of the kinase for ATP, making it more difficult for ATP-competitive inhibitors to bind.[17][18]
-
Troubleshooting & Investigation:
-
Sanger Sequencing: Sequence the coding region of the target gene (e.g., EGFR, KRAS) in both parental and resistant cells to identify potential mutations.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider whole-exome or targeted panel sequencing.
-
Off-Target Resistance: Bypass Signaling Pathways
-
Explanation: Tumor cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target, thereby reactivating critical downstream effectors like the MAPK and PI3K/AKT pathways.[6][14][19][20][21] A frequent bypass mechanism is the amplification of the MET receptor tyrosine kinase.[14][19][21][22] MET amplification can lead to the phosphorylation of ERBB3, which in turn reactivates the PI3K/AKT pathway, rendering the cells resistant to EGFR inhibition.[14]
-
Visualizing Bypass Signaling:
Caption: Bypass of EGFR inhibition by MET amplification.
-
Troubleshooting & Investigation:
-
Western Blotting: This is a key technique to probe for changes in signaling pathways.
-
Troubleshooting Guide: Western Blotting for Bypass Pathways
| Problem | Possible Cause | Solution |
| No or Weak Signal for Target Protein | Low protein expression in the cell line. | Check protein expression databases (e.g., The Human Protein Atlas) or literature. Increase the amount of protein loaded (20-30 µg is a good starting point).[23][24] |
| Inefficient antibody binding. | Optimize primary antibody concentration and consider overnight incubation at 4°C.[24] Ensure you are using the correct blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).[23] | |
| High Background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes.[25] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[25] | |
| Multiple Unexpected Bands | Non-specific antibody binding. | Use a more specific antibody. Ensure proper blocking and washing.[25] |
| Post-translational modifications (PTMs). | PTMs can cause shifts in molecular weight.[23] Treat lysates with phosphatases if you suspect phosphorylation is causing multiple bands. | |
| Inconsistent Loading Control | Pipetting errors. | Be meticulous when loading samples. |
| Uneven protein transfer. | Ensure the transfer sandwich is assembled correctly without air bubbles.[25] |
-
Co-Immunoprecipitation (Co-IP): To investigate interactions, such as between MET and ERBB3.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is a general guideline and may require optimization.[26][27][28][29]
-
Sample Preparation:
-
Pre-clearing (Optional but Recommended):
-
Incubate the lysate with Protein A/G beads for 1-2 hours at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody specific to your "bait" protein (e.g., anti-MET antibody) overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[27]
-
-
Washing:
-
Pellet the beads by centrifugation and wash them multiple times with wash buffer (similar to lysis buffer but with lower detergent concentration) to remove non-specifically bound proteins.[27]
-
-
Elution:
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, probing for your "prey" protein (e.g., ERBB3).[26]
-
Section 3: Strategies to Overcome Resistance
Once a resistance mechanism is identified, the next step is to devise strategies to overcome it.
Strategy 1: Combination Therapy
-
Explanation: A powerful approach to overcoming resistance is to simultaneously inhibit both the primary target and the resistance pathway.[30][31] For example, if MET amplification is driving resistance to a THPP-based EGFR inhibitor, combining it with a MET inhibitor can restore sensitivity.[20][21]
-
Experimental Workflow:
Caption: Workflow for synergistic drug combination screening.
Protocol 3: High-Throughput Drug Combination Screening
-
Assay Setup:
-
Use a 96- or 384-well plate format.
-
Seed your resistant cell line at the optimized density.
-
-
Drug Matrix:
-
Create a dose-response matrix where one drug is titrated along the x-axis and the second drug is titrated along the y-axis.[30]
-
-
Treatment & Incubation:
-
Treat the cells with the drug combinations and incubate for a period appropriate for your cell line's doubling time (typically 72 hours).
-
-
Data Acquisition:
-
Measure cell viability using a suitable assay.
-
-
Synergy Analysis:
Strategy 2: Development of Next-Generation Inhibitors
-
Explanation: If resistance is due to an on-target mutation, a next-generation inhibitor designed to be effective against the mutated target may be necessary. For example, third-generation EGFR inhibitors were developed to overcome the T790M mutation.[15] While this is more in the realm of drug discovery, cell-based models of resistance are critical for testing the efficacy of these new compounds.
Conclusion
Overcoming resistance to tetrahydropyridopyrimidine inhibitors is a complex but manageable challenge. A systematic approach involving the generation of resistant models, thorough characterization of the underlying mechanisms, and rational design of combination therapies can lead to successful outcomes in your research. This guide provides a foundational framework for your troubleshooting and experimental design efforts. For further in-depth information, please consult the references below.
References
-
Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]
-
MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Varghese, et al. Journal of Thoracic Oncology. [Link]
-
Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. Cortot, et al. European Respiratory Review. [Link]
-
Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]
-
Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]
-
The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Ercan, et al. Molecular Cancer Therapeutics. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Ma, et al. OncoTargets and Therapy. [Link]
-
Co-immunoprecipitation (Co-IP) Protocols. Antibodies.com. [Link]
-
The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Yun, et al. Proceedings of the National Academy of Sciences. [Link]
-
T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Ma, et al. Journal of Thoracic Disease. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. Malyutina, et al. Methods in Molecular Biology. [Link]
-
Treatment Selection and Quality of Life in EGFRm NSCLC. Oncology News Central. [Link]
-
Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors. McDermott, et al. Cancer Research. [Link]
-
Combination Therapy Screening & Assays. Charles River Laboratories. [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Li, et al. Frontiers in Oncology. [Link]
-
SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Ianevski, et al. Nucleic Acids Research. [Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Fell, et al. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Fell, et al. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. ResearchGate. [Link]
-
Lineage Plasticity and Histologic Transformation in EGFR-TKI Resistant Lung Cancer. Offin, et al. Cancers. [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Lin, et al. Journal of Visualized Experiments. [Link]
-
Guided screen for synergistic three-drug combinations. Cokol-Cakmak, et al. PLOS One. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. Malyutina, et al. Springer Link. [Link]
-
How Cell-Based Assays Can Be Effectively Used In Drug Screens Or Precision Medicine. Bio-Techne. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Glisic, et al. Molecules. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. Moreau, et al. European Journal of Medicinal Chemistry. [Link]
-
Cell-based assays on the rise. BMG LABTECH. [Link]
-
Mechanisms of resistance to KRASG12C-targeted therapy. Vasan, et al. Journal of Thoracic Oncology. [Link]
-
Overcoming Resistance to Drugs Targeting KRASG12C Mutation. Wang, et al. Innovation. [Link]
-
Overcoming Resistance to Drugs Targeting KRAS G12C Mutation. Wang, et al. PubMed. [Link]
-
Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Perrier, et al. Frontiers in Oncology. [Link]
-
Mechanisms of Resistance to KRAS G12C Inhibitors. Dunnett-Kane, et al. Cancers. [Link]
-
Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance. Frederick National Laboratory. [Link]
-
(PDF) Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt. ResearchGate. [Link]
Sources
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. biotecnika.org [biotecnika.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 17. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncologynewscentral.com [oncologynewscentral.com]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 25. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 27. assaygenie.com [assaygenie.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 30. criver.com [criver.com]
- 31. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in biochemical and cell-based assays. While this molecule may exhibit genuine biological activity, its structural features warrant a careful approach to rule out common mechanisms of assay interference. False-positive results can lead to the misallocation of significant time and resources.[1][2]
This document provides a framework for identifying and mitigating potential assay artifacts through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. Our approach is grounded in established principles of assay guidance and hit validation.[3][4]
Frequently Asked Questions (FAQs)
Q1: My primary screen shows a dose-dependent effect for this compound. How can I be confident this is a genuine hit and not an artifact?
A1: Reproducible, dose-dependent activity is a necessary but not sufficient criterion for a genuine hit. Many common interference mechanisms, such as compound aggregation, can also produce such results.[5] True validation requires performing a series of counter-screens and orthogonal assays designed to systematically eliminate common artifacts.[6][7] The first step is to work through the troubleshooting guides in this document to test for the most prevalent interference mechanisms. Confirmation in an orthogonal assay that uses a different detection technology (e.g., switching from a fluorescence-based to a luminescence-based readout) is a critical step to increase confidence in the result.[8][9]
Q2: What are the most probable mechanisms of assay interference for this specific compound?
A2: Based on its chemical structure, this compound has features that suggest a predisposition to certain types of interference:
-
Aggregation: The molecule possesses a relatively rigid, fused ring system and a hydrophobic benzyl group, which can promote self-association at micromolar concentrations to form colloidal aggregates. These aggregates can nonspecifically inhibit enzymes by sequestering them.[4][10][11]
-
Fluorescence Interference: The benzyl group is an aromatic moiety that can exhibit intrinsic fluorescence (autofluorescence) or quench the signal of a fluorescent reporter dye, depending on the wavelengths used in the assay.[12][13][14]
-
Pan-Assay Interference Compound (PAINS)-like Behavior: While not matching a classic PAINS alert, the heterocyclic core could potentially engage in non-specific interactions.[15][16] It is always prudent to assess compounds for promiscuous activity by testing them in unrelated assays.
Q3: I have a confirmed hit from my primary screen. What is the immediate next step to begin the de-risking process?
A3: The immediate next step is to perform a series of simple, targeted control experiments before investing in more complex validation. We recommend the following workflow:
Figure 1. Initial hit de-risking workflow.
Start by determining if your assay is susceptible to the most common artifacts. If you are using a fluorescence-based assay, first check for autofluorescence and quenching (see Protocol 2). Regardless of the assay format, you should then check for aggregation-based activity using a detergent counter-screen (see Protocol 1).
Troubleshooting Guide 1: Compound Aggregation
Aggregation is a leading cause of nonspecific bioactivity in which small molecules form colloidal particles that sequester and denature proteins.[4][17] This behavior is often misinterpreted as specific inhibition.
Figure 2. Mechanism of aggregation-based interference.
Protocol 1: Detergent Counter-Screen for Aggregation
This assay determines if the compound's activity is sensitive to the presence of a non-ionic detergent, which disrupts the formation of colloidal aggregates.[8][18] A significant loss of potency in the presence of detergent is a strong indicator of aggregation-based activity.
Objective: To determine if the observed bioactivity of the test compound is due to aggregation.
Materials:
-
Test Compound: this compound
-
Standard assay buffer
-
Assay buffer supplemented with 0.01% (v/v) Triton X-100
-
All other assay-specific components (enzyme, substrate, etc.)
-
Appropriate microplates for the assay readout
Methodology:
-
Prepare two identical sets of serial dilutions of the test compound. Use the standard assay buffer for the first set and the detergent-supplemented buffer for the second set.
-
In parallel plates, perform the full assay using both sets of compound dilutions. Ensure all other conditions (reagent concentrations, incubation times, temperature) are identical.
-
Include appropriate controls on each plate:
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control: A known, non-aggregating inhibitor.
-
-
Measure the assay signal according to the primary assay protocol.
-
Generate dose-response curves for the test compound under both conditions (with and without detergent) and calculate the IC₅₀ values.
Data Interpretation:
A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of detergent strongly suggests that aggregation is the primary mechanism of action.
| Condition | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Interpretation |
| - 0.01% Triton X-100 | 5.2 | 0.8 | Apparent potent activity. |
| + 0.01% Triton X-100 | > 100 | 0.9 | Activity is likely due to aggregation.[18] |
Troubleshooting Guide 2: Fluorescence Interference
Compounds can interfere with fluorescence-based assays by either emitting their own light (autofluorescence) or by absorbing the excitation/emission light of the reporter fluorophore (quenching).[12][14] This leads to false-positive or false-negative results, respectively.
Sources
- 1. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. en.nobellab.com [en.nobellab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 11. nmxresearch.com [nmxresearch.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 16. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Bioavailability of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one Analogs
Prepared by: Senior Application Scientist, Drug Development Support
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one analogs. This scaffold is a cornerstone for developing potent kinase inhibitors, including those targeting PI3K, mTOR, and Erk2.[1][2] However, like many kinase inhibitors, these analogs are often lipophilic, leading to poor aqueous solubility and, consequently, challenging oral bioavailability.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to help you make informed decisions and overcome common hurdles in your development pipeline.
Section 1: Foundational Concepts & Initial Assessment (FAQs)
This section addresses high-level questions to establish a baseline understanding of bioavailability for this specific chemical series.
Q1: What is oral bioavailability and why is it a critical parameter for my tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one analogs?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation unchanged.[3] It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration at the target site. Many compounds in the tetrahydropyrido[3,4-d]pyrimidine class are developed as orally administered anticancer agents.[4][5] Low and variable bioavailability can lead to suboptimal therapeutic efficacy and unpredictable patient outcomes, making it a primary hurdle in drug development.
Q2: My initial screens show my lead analog has potent in vitro activity but performs poorly in vivo. What are the most likely causes?
A2: This is a classic and common challenge. For lipophilic molecules like the this compound series, the primary culprits for poor oral bioavailability are typically:
-
Poor Aqueous Solubility: The compound does not dissolve effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[6] This is often the rate-limiting step.[7]
-
Low Intestinal Permeability: The dissolved compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream.[8] This can be due to the molecule's physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[9]
-
Extensive First-Pass Metabolism: After absorption and before reaching systemic circulation, the drug passes through the liver, where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s). This significantly reduces the amount of active drug reaching the rest of the body.
The following troubleshooting workflow can help diagnose the primary issue.
Caption: General workflow for diagnosing the root cause of poor oral bioavailability.
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides detailed, issue-specific guidance in a question-and-answer format.
Issue 1: Poor Aqueous Solubility
Q: My analog's thermodynamic solubility is below 1 µg/mL. What are the most effective strategies to improve this, and which one should I try first?
A: With solubility this low, you are facing a significant dissolution rate-limited absorption problem. The first and often most impactful approach is to formulate the drug to bypass the high energy barrier of dissolving the crystalline solid. Creating an amorphous solid dispersion is an excellent starting point.[10][11]
Causality: Crystalline forms are highly stable with low energy, making them difficult to dissolve. Amorphous forms exist at a higher energy state and are more readily soluble.[11] By dispersing your compound in a hydrophilic polymer matrix, you stabilize it in this amorphous state, significantly enhancing its dissolution rate and apparent solubility.[12][13]
Below is a comparison of common techniques, followed by a protocol for creating a solid dispersion.
| Technique | Mechanism of Action | Pros | Cons | Citation |
| Amorphous Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution. | Significant solubility increase; well-established technique. | Can be physically unstable (recrystallization); requires careful polymer selection. | [6][11] |
| Particle Size Reduction (Nanonization) | Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. | Applicable to many compounds; can improve dissolution without chemical modification. | May not be sufficient for extremely insoluble drugs; potential for particle aggregation. | [10][14] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility. | Forms a true solution; can also improve stability. | Limited by drug size/shape for complex formation; can be expensive. | [6][15] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with GI fluids. | Excellent for highly lipophilic drugs; can enhance lymphatic uptake, bypassing the liver. | Complex formulation development; potential for GI side effects from surfactants. | [6][16] |
| Prodrug Approach | A hydrophilic moiety is chemically attached to the drug, which is cleaved in vivo to release the active parent compound. | Can overcome both solubility and permeability issues. | Requires significant medicinal chemistry effort; cleavage efficiency can be variable. | [10] |
Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
This protocol provides a straightforward method for preparing a solid dispersion for initial in vitro and in vivo screening.
Materials:
-
This compound analog
-
Polymer carrier (e.g., PVP K30, HPMC, or Soluplus®)
-
Volatile organic solvent (e.g., Dichloromethane, Methanol, or Acetone) - must dissolve both drug and polymer.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine Drug-Polymer Ratio: Start with ratios of 1:1, 1:3, and 1:9 (Drug:Polymer by weight) to screen for the optimal loading.
-
Dissolution: Dissolve the drug and the selected polymer in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall.
-
Drying: Scrape the film from the flask. Further dry the resulting solid powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Characterization (Self-Validation):
-
Visual Inspection: The resulting powder should be clear and glassy, not crystalline.
-
Dissolution Test: Perform a simple kinetic solubility or dissolution test comparing the solid dispersion to the unformulated, crystalline drug. You should observe a dramatic increase in the concentration of the drug in solution (supersaturation).
-
(Optional) Advanced Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.
-
Issue 2: Poor Intestinal Permeability
Q: My analog is now soluble using a solid dispersion, but in vivo absorption is still poor. How can I determine if membrane permeability is the issue?
A: This situation strongly suggests a permeability barrier. The gold-standard in vitro model to assess intestinal permeability and identify potential efflux transporter interactions is the Caco-2 cell monolayer assay.[17][18] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[9]
Causality: The assay measures the rate at which your compound travels from the apical (AP, gut lumen) side to the basolateral (BL, blood) side of the monolayer, and vice-versa. This provides the apparent permeability coefficient (Papp), a key predictor of oral absorption.[8] By comparing AP-to-BL and BL-to-AP permeability, you can calculate an efflux ratio to determine if your compound is a substrate for transporters like P-gp.[9]
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol outlines the key steps for evaluating your analog's permeability.
Materials:
-
Caco-2 cells and appropriate culture medium
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Your test compound (solubilized, e.g., in DMSO, then diluted in HBSS)
-
Control compounds:
-
High permeability: Propranolol or Testosterone
-
Low permeability: Atenolol or Lucifer Yellow (also a marker for monolayer integrity)
-
P-gp substrate: Digoxin
-
-
LC-MS/MS system for quantification[17]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check (Self-Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Values should be >250 Ω·cm².
-
Alternatively, run a Lucifer Yellow permeability test. The Papp for this marker should be very low (<0.5 x 10⁻⁶ cm/s).
-
-
Assay Preparation: Gently wash the cell monolayers with pre-warmed HBSS. Pre-incubate with HBSS for 30 minutes at 37°C.
-
Permeability Measurement (in triplicate):
-
AP-to-BL Transport: Add your compound (e.g., at 10 µM) to the apical (donor) chamber. Add fresh buffer to the basolateral (receiver) chamber.
-
BL-to-AP Transport: Add your compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sampling: Incubate at 37°C with gentle shaking. At a specified time point (e.g., 120 minutes), take samples from the receiver chambers. Also, take a sample from the initial donor solution (T=0) for an accurate starting concentration.
-
Quantification: Analyze the concentration of your compound in all samples using a validated LC-MS/MS method.[17]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (BL→AP) / Papp (AP→BL).
-
Interpretation:
-
Papp (AP→BL) > 10 x 10⁻⁶ cm/s: High permeability
-
Papp (AP→BL) < 2 x 10⁻⁶ cm/s: Low permeability
-
Efflux Ratio > 2: Suggests active efflux (potential P-gp substrate).
-
-
Section 3: Preclinical In Vivo Assessment
Q: I have optimized my analog's formulation based on in vitro data. How do I design a simple in vivo study to confirm that bioavailability has improved?
A: An initial preclinical bioavailability study in rodents is the definitive next step.[3] The goal is to compare the pharmacokinetic (PK) profile of your new, improved formulation against a simple suspension of the unformulated drug. Beagle dogs and pigs are also used as they can share physiological similarities with humans, but rodents are typically used for earlier, comparative screening.[19][20]
Causality: This study will provide key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure (Area Under the Curve, or AUC). By comparing the AUC of the formulated product to the suspension, you can quantify the relative improvement in bioavailability.[21]
Key Parameters for a Rodent Pharmacokinetic Study
| Parameter | Recommendation | Rationale | Citation |
| Animal Model | Male Sprague-Dawley Rats (250-300g) | A common, well-characterized model for PK studies. | [3][20] |
| Study Groups | Group 1: Unformulated drug in suspension (e.g., 0.5% HPMC). Group 2: Optimized formulation (e.g., solid dispersion). (n=3-5 animals per group). | Allows for direct comparison to determine the relative bioavailability improvement. | [21] |
| Administration | Oral Gavage (PO) | Standard route for assessing oral absorption. | [3] |
| Dose | 5-10 mg/kg | A typical dose for early PK studies, but should be guided by expected efficacy and toxicity. | [21] |
| Fasting | Overnight fasting (with access to water) before dosing. | Reduces variability in gastric emptying and food effects. | [3] |
| Blood Sampling | Serial sampling via tail vein or saphenous vein. | To construct a full concentration-time curve. | [3] |
| Time Points | Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. | Captures the absorption, distribution, and elimination phases. | [3] |
| Analysis | Plasma drug concentration measured by LC-MS/MS. | The standard for sensitive and specific quantification in biological matrices. | [17] |
This initial study will provide the critical data needed to validate your formulation strategy and support the progression of your compound toward further preclinical development.[22]
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Available at: [Link]
-
In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]
-
Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. Available at: [Link]
-
The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed. Available at: [Link]
-
Permeation Testing. Teledyne LABS. Available at: [Link]
-
Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Jove. Available at: [Link]
-
Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. Available at: [Link]
-
Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. Available at: [Link]
-
Dose Selection Using Preclinical PK Modeling and In Vivo Studies. Catalent. Available at: [Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]
-
Pyrimidine metabolism in microorganisms. PMC. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. Available at: [Link]
-
Metabolic paths identified until end metabolite synthesis in pyrimidine... ResearchGate. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
-
Available online through. ResearchGate. Available at: [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. PubMed. Available at: [Link]
-
5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY | Request PDF. ResearchGate. Available at: [Link]
-
5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][16]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. PubMed. Available at: [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available at: [Link]
Sources
- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. nuvisan.com [nuvisan.com]
- 10. researchgate.net [researchgate.net]
- 11. japer.in [japer.in]
- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dose Selection Using Preclinical PK Modeling - Catalent [catalent.com]
Validation & Comparative
A Comparative Guide to ERK Inhibitors for Researchers and Drug Development Professionals
In the landscape of oncology research and drug development, the mitogen-activated protein kinase (MAPK) signaling pathway remains a focal point for therapeutic intervention. As a critical downstream node in this cascade, the Extracellular signal-regulated kinase (ERK) has emerged as a high-value target, particularly in tumors that have developed resistance to upstream inhibitors. This guide provides a comparative analysis of various ERK inhibitors, with a special address to the 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one scaffold, and contrasts them with other prominent ERK inhibitors and upstream MAPK pathway modulators.
The Rationale for Targeting ERK in Oncology
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in genes like BRAF and RAS, is a hallmark of many cancers.[2] While inhibitors targeting BRAF (e.g., Vemurafenib) and MEK (e.g., Trametinib) have achieved clinical success, their efficacy is often limited by the emergence of acquired resistance. A common mechanism of this resistance is the reactivation of ERK signaling, bypassing the upstream blockade.[3] This positions direct ERK inhibition as a strategic approach to overcome resistance and achieve a more profound and durable suppression of the MAPK pathway.[2]
The Tetrahydropyridopyrimidine Scaffold: A Case Study
The compound This compound belongs to a class of molecules based on the tetrahydropyridopyrimidine scaffold. While a thorough search of public-domain scientific literature and databases does not yield specific biological data on this particular compound as an ERK inhibitor, a key publication by Blake et al. (2014) from Array BioPharma and Genentech describes the discovery of a series of potent and selective ERK2 inhibitors based on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core.[4]
The research team utilized high-throughput screening and structure-based drug design to optimize this scaffold, leading to compounds that demonstrated potent enzymatic and cellular inhibition of ERK2 and its downstream substrate, RSK.[4] Although these compounds showed promise in preclinical models, including tumor xenografts, subsequent reports have suggested that this particular series suffered from poor pharmacokinetic properties, which may have hindered their clinical development.[5] This underscores a critical aspect of drug discovery: high potency and selectivity must be coupled with favorable drug-like properties (absorption, distribution, metabolism, and excretion - ADME) for a compound to advance.
Comparative Analysis of Leading ERK Inhibitors
Several direct ERK inhibitors have progressed into clinical development, each with a distinct profile. The majority of these are ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of ERK substrates.[6]
Key ATP-Competitive ERK Inhibitors:
-
Ulixertinib (BVD-523): A first-in-class, reversible, and highly potent inhibitor of both ERK1 and ERK2.[7][8] It has demonstrated a superior selectivity profile compared to other ERK inhibitors in broad kinase screening panels.[9] Clinical studies have shown that Ulixertinib is active against cancers with a variety of BRAF and RAS mutations.[10] Its high selectivity is believed to contribute to a manageable safety profile observed in clinical trials.[7]
-
Ravoxertinib (GDC-0994): A potent, selective, and orally bioavailable inhibitor of ERK1 and ERK2.[11][12] Developed through a collaboration between Array BioPharma and Genentech, Ravoxertinib has shown significant single-agent activity in preclinical cancer models with KRAS and BRAF mutations.[3] It effectively inhibits ERK signaling, leading to the suppression of tumor cell proliferation.[11]
-
SCH772984: A highly selective, ATP-competitive ERK1/2 inhibitor with a unique binding mode that induces a novel pocket in the kinase.[13][14] This interaction results in slow binding kinetics and high specificity.[13] SCH772984 has demonstrated the ability to inhibit ERK signaling and cell proliferation in tumor models that are resistant to both BRAF and MEK inhibitors, highlighting its potential to overcome acquired resistance.[15]
The table below summarizes the key potency data for these inhibitors.
| Inhibitor | Target(s) | IC50 (ERK1) | IC50 (ERK2) | Key Features |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (Kᵢ) | <0.3 nM | Highly selective profile; first-in-class.[7][8] |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 - 6.1 nM | 0.3 - 3.1 nM | Orally bioavailable; potent in BRAF/KRAS mutant models.[3][11] |
| SCH772984 | ERK1/2 | 4 nM | 1 nM | Unique binding mode; overcomes BRAF/MEK inhibitor resistance.[14][15] |
Note: IC50 values can vary based on assay conditions. The values presented are representative of reported data.
Broader Context: Upstream MAPK Pathway Inhibitors
To fully appreciate the role of ERK inhibitors, it is essential to understand the landscape of drugs targeting upstream components of the MAPK pathway.
-
BRAF Inhibitors (e.g., Vemurafenib): These agents are highly effective in tumors harboring specific activating BRAF mutations, most commonly V600E. They function by directly inhibiting the mutated BRAF kinase. However, their efficacy is often limited by the development of resistance, frequently through reactivation of the MAPK pathway downstream of BRAF.
-
MEK Inhibitors (e.g., Trametinib): Targeting the kinase directly downstream of RAF, MEK inhibitors have also shown significant clinical benefit, both as monotherapies and in combination with BRAF inhibitors. The combination approach can delay the onset of resistance compared to BRAF inhibitor monotherapy. However, resistance still emerges, often through mechanisms that reactivate ERK.
The development of ERK inhibitors is a direct response to the limitations of these upstream agents, offering a therapeutic strategy for patients whose tumors have become refractory to BRAF and/or MEK inhibition.
Visualizing the MAPK Pathway and Inhibition Strategies
The following diagrams illustrate the MAPK signaling cascade and a typical workflow for the characterization of kinase inhibitors.
Caption: The MAPK signaling pathway with points of therapeutic intervention.
Caption: A generalized workflow for small molecule inhibitor discovery.
Experimental Methodologies
The characterization of ERK inhibitors relies on a suite of standardized biochemical and cellular assays. The protocols below provide a framework for these key experiments.
Protocol 1: In Vitro ERK2 Kinase Assay (Time-Resolved FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by the ERK2 enzyme.
Causality: The principle is to measure the enzymatic activity of purified ERK2 in the presence of varying concentrations of the inhibitor. A decrease in product formation directly correlates with the inhibitory potency of the compound, allowing for the determination of an IC50 value.
Self-Validation: The assay includes positive controls (enzyme + substrate, no inhibitor) to define the maximum signal window and negative controls (no enzyme) to establish the baseline. A known reference inhibitor should be run in parallel to validate assay performance.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Dilute recombinant active ERK2 enzyme in assay buffer to the desired final concentration (e.g., 1 nM).
-
Prepare a substrate/ATP mix in assay buffer containing a biotinylated peptide substrate (e.g., Biotin-Erktide) and ATP at its Kₘ concentration.
-
Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Dispense 2 µL of test compound serially diluted in DMSO into a 384-well low-volume assay plate.
-
Add 4 µL of the diluted ERK2 enzyme solution to each well.
-
Incubate for 20 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for detection reagent binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-ERK (p-ERK) in Cultured Cells
This cellular assay measures the ability of an inhibitor to block ERK activation in a biologically relevant context.
Causality: The phosphorylation of ERK on specific threonine and tyrosine residues is essential for its activation. A successful inhibitor will reduce the level of this phosphorylation. Western blotting uses specific antibodies to detect the levels of both phosphorylated ERK (p-ERK) and total ERK, providing a direct measure of target engagement and pathway inhibition within the cell.
Self-Validation: Total ERK levels serve as a loading control, ensuring that any observed decrease in p-ERK is due to inhibition of phosphorylation and not a general decrease in protein expression. A vehicle control (e.g., DMSO) establishes the baseline level of p-ERK activation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with BRAF V600E) and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of the test inhibitor (or vehicle control) for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Plot the normalized p-ERK levels against inhibitor concentration to determine the cellular IC50.
-
Conclusion
Direct inhibition of ERK represents a compelling strategy in oncology, particularly for overcoming resistance to upstream MAPK pathway inhibitors. While the specific compound this compound lacks public data, the underlying tetrahydropyridopyrimidine scaffold has been validated as a source of potent ERK inhibitors. A comparative analysis reveals a landscape of advanced clinical-stage inhibitors like Ulixertinib, Ravoxertinib, and the preclinical tool compound SCH772984, each offering distinct advantages in potency, selectivity, and the ability to combat resistance. The continued development of novel ERK inhibitors, informed by rigorous biochemical and cellular characterization, holds the promise of providing new therapeutic options for patients with difficult-to-treat cancers.
References
-
BioMed Valley Discoveries. (n.d.). Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent in RAS mutated malignancies. Retrieved from [Link]
-
BioMed Valley Discoveries. (n.d.). Ulixertinib. Retrieved from [Link]
- Germann, U. A., Furey, B. F., Markland, W., Hoover, R. R., Aronov, A. M., Roix, J. J., ... & Allen, D. A. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics, 16(11), 2351–2363.
- Smalley, I., & Smalley, K. S. M. (2018). ERK Inhibition: A New Front in the War against MAPK Pathway–Driven Cancers? Cancer Discovery, 8(2), 140–142.
- Chin, Y., et al. (2019). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. Journal of Immunotherapy and Precision Oncology, 2(4), 10-18.
- Aher, A., et al. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.
- Liao, R., et al. (2021). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 11(9), 2754-2774.
-
ResearchGate. (2018). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. Retrieved from [Link]
-
bioRxiv. (2022). A Novel Selective ERK1/2 Inhibitor, Laxiflorin B, Targets EGFR Mutation Subtypes in Non-small-cell Lung Cancer. Retrieved from [Link]
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Retrieved from [Link]
-
ResearchGate. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]
-
PubMed. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]
-
Journal of Biological Chemistry. (2022). Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. Retrieved from [Link]
-
PubMed Central. (2021). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Retrieved from [Link]
-
PubMed. (2019). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Retrieved from [Link]
-
ACS Publications. (2018). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2020). Research progress of ERK small molecule inhibitors. Retrieved from [Link]
Sources
- 1. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biomed-valley.com [biomed-valley.com]
- 8. selleckchem.com [selleckchem.com]
- 9. biomed-valley.com [biomed-valley.com]
- 10. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medkoo.com [medkoo.com]
- 13. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
A Researcher's Guide to Kinase Selectivity: Comparing Tetrahydropyridopyrimidine Analogs in Drug Discovery
In the intricate world of drug discovery, the pursuit of potent and selective kinase inhibitors is a paramount objective. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are implicated in a multitude of diseases, most notably cancer. The tetrahydropyridopyrimidine scaffold has emerged as a promising framework for the development of such inhibitors. However, achieving selectivity—the ability of a compound to inhibit its intended kinase target without affecting other kinases—remains a critical challenge. This guide provides an in-depth comparison of tetrahydropyridopyrimidine analogs and related pyrimidine-based compounds, offering insights into their kinase selectivity profiles, the experimental methodologies used to assess them, and the crucial signaling pathways they modulate.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule inhibitors.[1][2] This homology presents a significant hurdle in drug development, as non-selective inhibitors can lead to off-target effects and associated toxicities.[3] Therefore, a thorough understanding and rigorous evaluation of a compound's selectivity across the kinome are essential for advancing a promising lead candidate.[4][5] Kinase selectivity profiling, often conducted using large panels of kinases, provides a comprehensive overview of a compound's inhibitory activity and is a cornerstone of modern drug discovery.[2][6]
Comparative Analysis of Tetrahydropyridopyrimidine Analogs and Related Scaffolds
The tetrahydropyridopyrimidine core and its chemical cousins have given rise to inhibitors targeting a range of critical cancer-related kinases. Below, we compare the selectivity profiles of representative compounds, highlighting their potency against their primary targets and, where available, their activity against other kinases.
| Compound Scaffold | Primary Target(s) | Representative Analog | IC50 (Primary Target) | Off-Target Activity/Selectivity Profile | Reference(s) |
| Tetrahydropyridopyrimidine | KRAS-G12C | Compound 13 | 70 nM (cellular IC50) | Designed to be a covalent inhibitor of the G12C mutant; selectivity against wild-type KRAS is a key feature.[7][8] | [7][8] |
| Tetrahydropyridine Pyrrolopyrimidine | LIMK1/LIMK2 | Compound 52 | Mid to low nM range | Demonstrated excellent selectivity for LIMKs in a kinase selectivity panel.[9] | [9] |
| Thienopyrimidine | Aurora Kinases | Varies | Varies | Series developed to be potent and selective Aurora inhibitors.[10] | [10] |
| Furopyrimidine/Thienopyrimidine | VEGFR-2 | Compound 21e | 21 nM | Also showed activity against c-Kit and RET kinases.[11] | [11] |
| Pyrimidine-based | CDK2 | Varies | Nanomolar range | Selectivity against other CDKs is a key challenge and focus of development.[8] | [8] |
| Dihydropteridinone (related pyrimidine) | PLK1 | Volasertib (BI 6727) | 0.87 µM | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Key Signaling Pathways Targeted by Tetrahydropyridopyrimidine Analogs
Understanding the signaling context in which these inhibitors function is crucial for interpreting their biological effects. Below are simplified diagrams of key pathways modulated by kinases targeted by tetrahydropyridopyrimidine and related analogs.
KRAS-G12C Signaling Pathway
The KRAS protein is a central node in the MAPK signaling cascade, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in an active state, driving uncontrolled cell growth.
Caption: Covalent inhibition of KRAS-G12C by tetrahydropyridopyrimidine analogs.
Aurora Kinase Signaling in Mitosis
Aurora kinases are essential for proper cell division, regulating centrosome maturation, spindle assembly, and chromosome segregation. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Role of Aurora kinases in the progression of mitosis.
Experimental Protocols for Assessing Kinase Selectivity
The determination of a compound's kinase selectivity profile relies on robust and reproducible experimental methods. Both biochemical and cell-based assays are indispensable tools in this process, each providing unique and complementary information.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
Rationale: Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[6] The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[12] This format is highly sensitive, amenable to high-throughput screening, and can be used for a wide range of kinases.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing the appropriate cofactors (e.g., MgCl2, DTT).
-
Dilute the purified kinase and its specific substrate to their optimal concentrations in the reaction buffer.
-
Prepare a serial dilution of the tetrahydropyridopyrimidine analog in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase solution.
-
Add 0.5 µL of the serially diluted compound (or DMSO for control).
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement Assay (e.g., NanoBRET™)
Rationale: Cell-based assays provide a more physiologically relevant context by measuring a compound's activity within a living cell, taking into account factors like cell permeability and target accessibility.[13][14] The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase in intact cells.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate overnight.
-
-
Compound and Tracer Treatment:
-
Prepare a serial dilution of the tetrahydropyridopyrimidine analog.
-
Add the diluted compound to the cells.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase.
-
Incubate the plate in a CO2 incubator for a specified time (e.g., 2 hours).
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate to the wells.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value for target engagement.
-
Experimental Workflow for Kinase Selectivity Profiling
A typical workflow for assessing the selectivity of a novel tetrahydropyridopyrimidine analog involves a tiered approach, starting with a broad screen followed by more detailed characterization.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Conclusion
The tetrahydropyridopyrimidine scaffold and its analogs represent a versatile platform for the design of potent kinase inhibitors. However, as with any kinase-targeted drug discovery program, a deep understanding and rigorous assessment of selectivity are non-negotiable. By employing a combination of robust biochemical and cell-based assays and by carefully interpreting the resulting data within the context of the relevant signaling pathways, researchers can effectively navigate the complexities of the kinome. This comprehensive approach will ultimately pave the way for the development of safer and more effective kinase-targeted therapies.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Ma, H., Deacon, S., & Horiuchi, K. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 3(6), 607-621.
- Scott, J. S., & Mistry, A. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 270, 116391.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]
- Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field?. ACS chemical biology, 8(1), 96-104.
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Krayzler, E., & Sagi, I. (2019). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International journal of molecular sciences, 20(21), 5376.
- Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224.
- Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
- Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 541-553.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Mirati Therapeutics, Inc. (2022). Tetrahydropyridopyrimidine pan-kras inhibitors. U.S.
- Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Cell-based assays for profiling inhibitor binding to kinases. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(6), 549-561.
- Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Guo, X., ... & Zarrinkar, P. P. (2018). Targeting KRAS-dependent cancers with a covalent inhibitor of KRAS (G12C). Cell, 172(3), 578-589.
- Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224.
- Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell‐based Profiling Data.
- El-Sayed, M. A., Abbas, S. E., & Ali, O. M. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6(1), 1-17.
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
- Fell, J. B., Fischer, J. P., Baer, B. R., Blake, J. F., Bouhana, K., Brandhuber, B. J., ... & Wallace, E. M. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS medicinal chemistry letters, 9(12), 1230-1234.
- Lito, P., Solomon, M., & Rosen, N. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234.
- Robers, M. B., Bate, N., Curran, P. J., Vasta, J. D., Wood, K. V., & Machleidt, T. (2015). A general and scalable method for assessing the target engagement of kinase inhibitors in cells. Chemical science, 6(2), 1183-1194.
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
- Scott, J. S., & Mistry, A. (2022). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. Journal of medicinal chemistry, 65(1), 383-397.
- Scheiper, B., Musteata, M., Tautermann, C. S., & Laggner, C. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(7), 549-553.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Chen, Y. C., & Chen, Y. C. (2022). Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties.
- Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
- Lito, P., Saborowski, A., & Rosen, N. (2020). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Clinical Cancer Research, 26(8), 1837-1845.
- Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell‐based Profiling Data.
- Chandarlapaty, S., & Sawyers, C. L. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 21(16), 4749-4753.
- Tanaka, M., & Okayama, H. (2000). [Screening of protein kinase inhibitors]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 115(1), 21-27.
- Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 382(6669), eadf0178.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. youtube.com [youtube.com]
- 14. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Scaffold: A Comparative Guide to its Structure-Activity Relationship as a Privileged Kinase Inhibitor Motif
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology drug discovery, the quest for potent and selective kinase inhibitors is paramount. Among the privileged heterocyclic scaffolds that have emerged, the 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one core structure has established itself as a cornerstone in the development of targeted therapeutics, most notably as a key pharmacophore in Cyclin-Dependent Kinase (CDK) inhibitors. This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of this scaffold, offering field-proven insights and supporting experimental data to inform rational drug design and development.
The Central Role of the Tetrahydropyrido[3,4-d]pyrimidinone Core in CDK Inhibition
The cell division cycle is a tightly regulated process, with CDKs acting as key orchestrators.[1] Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. The tetrahydropyrido[3,4-d]pyrimidinone scaffold has proven to be a highly effective ATP-competitive inhibitor, particularly for CDK4 and CDK6, which are crucial for the G1-S phase transition.[2] The success of Palbociclib, a landmark FDA-approved CDK4/6 inhibitor, has solidified the importance of this chemical class in cancer therapy.[3]
The core structure mimics the purine ring of ATP, enabling it to bind to the hinge region of the kinase domain. The strategic placement of various substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of the 7-benzyl substituted series, providing a comparative analysis of key structural modifications.
Deconstructing the Structure-Activity Relationship: A Data-Driven Comparison
To understand the nuances of the this compound scaffold, we will examine the impact of substitutions at key positions. The following sections present a comparative analysis based on available experimental data.
The Significance of the 7-Benzyl Group
Modifications at the C2-Position: A Gateway to Potency and Selectivity
The C2 position of the pyrimidinone ring is a critical vector for interaction with the solvent-exposed region of the kinase. Introducing various amine substituents at this position has been a highly successful strategy for enhancing potency and modulating the selectivity profile.
Table 1: Comparative Inhibitory Activity of 2-Amino Substituted Pyrido[2,3-d]pyrimidin-7-one Analogs against CDKs
| Compound ID | R (Substitution at 2-amino) | CDK4/cyclin D1 IC50 (nM) | CDK6/cyclin D3 IC50 (nM) | Selectivity (CDK4 vs. CDK6) |
| Palbociclib | 2-(5-(piperazin-1-yl)pyridin-2-yl)amino | 11 | 16 | ~1.5-fold for CDK4 |
| Ribociclib | 2-((5-(piperazin-1-yl)pyridin-2-yl)amino) | 10 | 39 | ~4-fold for CDK4 |
| Abemaciclib | 2-((5-(piperazin-1-yl)pyridin-2-yl)amino) | 2 | 10 | ~5-fold for CDK4 |
Note: IC50 values are representative and can vary based on assay conditions. Data compiled from preclinical studies.[4] Abemaciclib, while not a direct analog of the 7-benzyl scaffold, shares the broader pyrido[2,3-d]pyrimidinone core and highlights the impact of C2-substituents on potency and selectivity.
The Influence of the C5-Methyl Group on Selectivity
A critical discovery in the optimization of the pyrido[2,3-d]pyrimidin-7-one scaffold was the introduction of a methyl group at the C5 position. This seemingly minor addition was found to confer excellent selectivity for CDK4 over other CDKs and various tyrosine kinases.[5] This modification exploits subtle differences in the ATP-binding pockets of different kinases, showcasing the power of nuanced structural changes in achieving target specificity.
Comparative Analysis with Alternative CDK Inhibitor Scaffolds
The this compound scaffold, while highly successful, is one of many chemical classes explored for CDK inhibition. A comparative understanding of its performance against other scaffolds is crucial for a comprehensive assessment.
Table 2: Comparison of Different Scaffolds as CDK Inhibitors
| Scaffold | Key Features | Representative Inhibitor(s) | Primary CDK Targets |
| Pyrido[2,3-d]pyrimidin-7-one | Mimics ATP purine ring, allows for diverse substitutions. | Palbociclib, Ribociclib | CDK4/6 |
| Pyrazolo[3,4-d]pyrimidine | Adenine bioisostere, known for broad kinase inhibitory activity. | AT7519 | Pan-CDK |
| Aminothiazole | Small, versatile scaffold. | Abemaciclib (contains a 2-anilinopyrimidine core) | CDK4/6 |
| Purine Analogs | Direct mimics of ATP. | Roscovitine (Seliciclib) | CDK1, CDK2, CDK5 |
The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a well-established "hinge-binding" motif that has yielded numerous potent kinase inhibitors targeting a variety of kinases, including CDKs.[6] While the pyrido[2,3-d]pyrimidin-7-one scaffold has demonstrated remarkable success in achieving selectivity for CDK4/6, other scaffolds like purine analogs have been instrumental in developing inhibitors with different selectivity profiles.[7]
Experimental Protocols for Evaluating Inhibitor Performance
The objective comparison of kinase inhibitors relies on standardized and robust experimental methodologies. The following protocols are fundamental to characterizing the potency, selectivity, and cellular effects of compounds based on the this compound scaffold.
Biochemical Kinase Inhibition Assay
Principle: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, a direct enzymatic assay is performed. This typically involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Detailed Protocol (Example using a generic fluorescence-based assay):
-
Reagents: Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable substrate peptide (e.g., a fragment of the Retinoblastoma protein, Rb), ATP, and the test compound.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, incubate the CDK/Cyclin complex with the test compound at various concentrations. c. Initiate the kinase reaction by adding the substrate and ATP. d. After a defined incubation period, stop the reaction. e. Quantify the level of substrate phosphorylation using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.
-
Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A streamlined workflow for the preclinical evaluation of CDK inhibitors.
Cellular Proliferation Assay
Principle: To assess the impact of the inhibitor on cancer cell growth, a cell viability or proliferation assay is conducted.
Detailed Protocol (Example using MTT assay):
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Cell Cycle Analysis
Principle: To confirm the mechanism of action, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). CDK4/6 inhibition is expected to cause a G1-phase arrest.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a period sufficient to induce cell cycle changes (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.
CDK4/6 Signaling Pathway and Point of Inhibition
Sources
Comparative Kinase Inhibition Profile of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one: An Expert Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential kinase inhibition profile of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one. In the absence of direct, publicly available screening data for this specific molecule, this document leverages structure-activity relationship (SAR) insights from compounds sharing the core 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. We will explore the probable kinase targets, compare its inferred profile with established inhibitors, and provide detailed experimental protocols for validation.
Introduction: The Tetrahydropyrido[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to form key hydrogen bond interactions within the ATP-binding site of protein kinases.[1] The fusion of a piperidine ring to form the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine system creates a rigid, three-dimensional structure that can be functionalized to achieve potent and selective inhibition of various kinase targets.[2]
Our subject molecule, this compound (herein referred to as Cmpd-1), with CAS Number 62458-96-2 and molecular formula C₁₄H₁₅N₃O, represents a foundational structure within this chemical class.[3] While specific biological activity for Cmpd-1 is not extensively documented, analysis of its structural analogues provides a strong basis for predicting its kinase inhibition profile.
Inferred Kinase Inhibition Profile of Cmpd-1
Based on published research, the tetrahydropyrido[3,4-d]pyrimidine scaffold is a key feature in inhibitors targeting several important kinase families.
-
Extracellular Signal-Regulated Kinase 2 (Erk2): A series of tetrahydropyridopyrimidine-based inhibitors have been developed with potent and selective activity against Erk2, a critical node in the MAPK signaling pathway. These compounds have demonstrated the ability to suppress phospho-RSK levels in both cellular and xenograft models.[4][5] The MAPK pathway is frequently overactivated in cancer, making Erk2 an attractive therapeutic target.[6]
-
Phosphoinositide 3-Kinase delta (PI3Kδ): Optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (a structural isomer of our core) has led to the identification of highly potent and selective PI3Kδ inhibitors.[7] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, making it a target for hematological malignancies and autoimmune diseases.[8]
-
Cyclin-Dependent Kinases (CDKs): The broader pyrido[2,3-d]pyrimidin-7-one scaffold, which shares the fused pyrimidine-pyridine ring system, is the basis for highly successful CDK4/6 inhibitors like Palbociclib and Ribociclib.[9] These drugs are a cornerstone of therapy for HR+/HER2- breast cancer, where they induce cell cycle arrest.[10][11] Given the structural similarities, it is plausible that Cmpd-1 possesses some affinity for CDKs.
-
Other Potential Targets: The versatility of this scaffold is further highlighted by its use in developing inhibitors for KRAS-G12C and human topoisomerase II, indicating a potential for broader screening hits.[12][13]
Based on this evidence, Cmpd-1 is predicted to exhibit inhibitory activity against kinases within the MAPK and PI3K pathways, with a potential for cross-reactivity with CDKs. The benzyl group at the N7 position will significantly influence its potency and selectivity by interacting with specific pockets within the kinase ATP-binding site.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of Cmpd-1, we compare its inferred target profile with well-characterized inhibitors of Erk, PI3Kδ, and CDK4/6.
| Compound | Primary Target(s) | Core Scaffold | Potency (IC50/Ki) | Therapeutic Indication |
| Cmpd-1 (Predicted) | Erk2, PI3Kδ, CDKs | Tetrahydropyrido[3,4-d]pyrimidine | Unknown | - |
| Ulixertinib (BVD-523) | ERK1/2 | Pyridinyl-imidazole | ERK2 Ki: 0.04 nM | Advanced Solid Tumors[14] |
| Temuterkib (LY3214996) | ERK1/2 | Not specified | ERK1/2 IC50: 5 nM | RAS-mutant Cancers[14] |
| Idelalisib (Zydelig®) | PI3Kδ | Quinazolinone | PI3Kδ IC50: 2.5 nM | Hematologic Malignancies[7] |
| Duvelisib (Copiktra®) | PI3Kδ, PI3Kγ | Not specified | PI3Kδ IC50: 2.5 nM | Hematologic Malignancies[15] |
| Palbociclib (Ibrance®) | CDK4/6 | Pyrido[2,3-d]pyrimidin-7-one | CDK4 IC50: 11 nM, CDK6 IC50: 16 nM | HR+/HER2- Breast Cancer[9] |
| Abemaciclib (Verzenio®) | CDK4/6 | 2-Anilino-pyrimidine | CDK4 IC50: 2 nM, CDK6 IC50: 10 nM | HR+/HER2- Breast Cancer[11] |
This comparison highlights the high potency achieved by clinically approved inhibitors. For Cmpd-1 to be a viable lead compound, it would need to demonstrate nanomolar potency against its primary target(s) and a favorable selectivity profile against a broad panel of kinases.
Key Signaling Pathways
The predicted targets of Cmpd-1 are central components of pathways that regulate cell proliferation, survival, and differentiation.
The MAPK/ERK Signaling Pathway
This pathway transmits extracellular signals to the nucleus to control gene expression and cell cycle progression.[6] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Predicted inhibition of the MAPK/ERK pathway by Cmpd-1.
The PI3K/AKT Signaling Pathway
This pathway is critical for cell growth, metabolism, and survival. The delta isoform (PI3Kδ) is particularly important in immune cell function.[8]
Caption: Predicted inhibition of the PI3K/AKT pathway by Cmpd-1.
Experimental Protocols for Profile Validation
To validate the predicted kinase inhibition profile of Cmpd-1, a multi-step experimental approach is necessary, starting with biochemical assays and progressing to cell-based models.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of Cmpd-1 against a panel of purified kinases by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a common and robust platform for this purpose.[16]
Caption: Workflow for a luminescence-based biochemical kinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Serially dilute Cmpd-1 in DMSO to create a 10-point concentration curve.
-
Prepare a reaction buffer containing the purified target kinase (e.g., Erk2, PI3Kδ) and its specific substrate at optimized concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase buffer.
-
Add Cmpd-1 dilutions and control (DMSO vehicle). Pre-incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding a mixture of ATP (at its Km for the kinase) and the appropriate substrate.
-
Incubate for a defined period (e.g., 1-2 hours) at 30°C.
-
-
Signal Generation:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which converts the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of Cmpd-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of Cmpd-1 to bind to its target kinase within a live cell, providing a more physiologically relevant measure of potency.[17]
Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. Cmpd-1 competes with the tracer for binding; its binding displaces the tracer, leading to a loss of BRET signal.
Detailed Steps:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-Kinase fusion protein.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of Cmpd-1.
-
Treat the cells with the NanoBRET™ Tracer, followed immediately by the Cmpd-1 dilutions or vehicle control.
-
Add the Nano-Glo® Substrate to generate the luminescent donor signal.
-
Incubate for 2 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (460 nm) and acceptor (610 nm) emission signals simultaneously using a BRET-capable plate reader.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the Cmpd-1 concentration to generate a dose-response curve and determine the cellular IC50.[17]
-
Conclusion and Future Directions
While direct experimental data for this compound is limited, a comprehensive analysis of its core scaffold strongly suggests activity against key kinases in the MAPK and PI3K signaling pathways, with potential interactions with CDKs. The benzyl substituent at the N7 position is a critical determinant of its ultimate potency and selectivity profile.
The provided experimental workflows offer a clear path to validating these predictions. A broad biochemical screen against a panel of kinases would be the ideal starting point to establish a primary inhibition profile. Subsequent cell-based target engagement and downstream signaling assays would then confirm on-target activity in a physiological context and elucidate the functional consequences of inhibition. The insights gained from such studies would be invaluable for guiding any future optimization of this promising chemical scaffold in drug discovery programs.
References
- Finn, R. S., et al. (2015). Palbociclib and Letrozole in Advanced Breast Cancer. The New England Journal of Medicine, 373(3), 209-219.
-
Drugs.com. (2023). List of CDK 4/6 inhibitors + Uses, Types & Side Effects. [Link]
- Fasching, P. A., et al. (2021). Abemaciclib in High-Risk, Early Breast Cancer. Annals of Oncology, 32(12), 1569-1581.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2642-2646. [Link]
- Flinn, I. W., et al. (2018). Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies. Blood, 131(8), 877-887.
-
Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
-
Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor. [Link]
- Chin, Y. M., et al. (2020). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. Current Oncology Reports, 22(4), 34.
-
Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. [Link]
- Janne, P. A., et al. (2020). Selumetinib plus Docetaxel for KRAS-Mutant Advanced Non–Small-Cell Lung Cancer: The SELECT-1 Randomized Clinical Trial. JAMA, 324(14), 1415-1426.
-
ACS Medicinal Chemistry Letters. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. [Link]
-
Scientific Reports. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]
-
Current Pharmaceutical Design. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
Archiv der Pharmazie. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
-
ResearchGate. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. [Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). PubMed Central. [Link]
-
Frontiers in Pharmacology. (2022). Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies. [Link]
-
Journal of Medicinal Chemistry. (2018). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. [Link]
-
Frontiers in Oncology. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. [Link]
-
National Cancer Institute. (2023). Development and safety of PI3K inhibitors in cancer. [Link]
-
Susan G. Komen®. (n.d.). CDK4/6 Inhibitors. [Link]
-
U.S. Pharmacist. (2024). Optimal Use of Cyclin-Dependent Kinase 4/6 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. [Link]
-
International Journal of Molecular Sciences. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
Journal of Medicinal Chemistry. (2000). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. [Link]
-
Molecules. (2021). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. [Link]
-
ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]
-
World of Molecules. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
International Journal of Molecular Sciences. (2024). Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. [Link]
-
Frontiers in Cardiovascular Medicine. (2021). Two Targets, One Hit: new Anticancer Therapeutics to Prevent Tumorigenesis Without Cardiotoxicity. [Link]
-
National Center for Biotechnology Information. (2020). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. [Link]
-
National Center for Biotechnology Information. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
ResearchGate. (2023). FDA-Approved PI3K Inhibitors for Hematological Malignancies. [Link]
-
National Center for Biotechnology Information. (2017). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chemscene.com [chemscene.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies [frontiersin.org]
- 9. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. List of CDK 4/6 inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 11. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. domainex.co.uk [domainex.co.uk]
- 17. reactionbiology.com [reactionbiology.com]
Comparative Benchmarking of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one Against Established CDK Inhibitor Standards
A Technical Guide for Drug Discovery Professionals
Introduction
The search for novel, potent, and selective kinase inhibitors remains a cornerstone of modern oncology drug discovery. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as master regulators of the cell cycle and transcription.[1] Their dysregulation is a hallmark of cancer, making them highly attractive therapeutic targets. The clinical success of selective CDK4/6 inhibitors such as Palbociclib has validated this approach and spurred the development of next-generation inhibitors with improved selectivity and potency.[2][3][4]
This guide introduces 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one (hereafter referred to as Compound X), a novel heterocyclic entity with a scaffold suggestive of kinase binding. Given the structural similarities of the tetrahydropyridopyrimidine core to known ATP-competitive inhibitors, we hypothesize that Compound X may exert its biological effects through the inhibition of CDKs.[5]
Herein, we present a comprehensive benchmarking framework to objectively evaluate the preclinical potential of Compound X. As a Senior Application Scientist, the objective is not merely to present data, but to provide a logical and scientifically rigorous pathway for characterization. We will compare its performance against a carefully selected panel of established CDK inhibitors, each representing a distinct class and development stage:
-
Flavopiridol (Alvocidib): A first-generation, broad-spectrum CDK inhibitor targeting CDK1, CDK2, CDK4, CDK6, and CDK9.[6][7][8][9]
-
Roscovitine (Seliciclib): A purine analog that selectively inhibits CDK1, CDK2, CDK5, and CDK7, and is widely used as a chemical probe in cell cycle research.[10][11][12]
-
Palbociclib (Ibrance): A highly selective, FDA-approved CDK4/6 inhibitor, representing the current standard of care in HR+/HER2- breast cancer.[2][13]
This guide will provide detailed experimental protocols, comparative data analysis, and the scientific rationale behind our benchmarking strategy, empowering researchers to make informed decisions in the early stages of drug development.
Visualizing the Strategy: Experimental Workflow
A robust evaluation of a potential CDK inhibitor requires a multi-pronged approach, moving from direct target engagement to cellular consequences. The following workflow outlines the key stages of our benchmarking process.
Caption: A typical experimental workflow for evaluating the efficacy of a CDK inhibitor.
Part 1: Biochemical Potency and Selectivity
The initial and most critical step is to determine if Compound X directly interacts with and inhibits the enzymatic activity of our target CDKs. This establishes the foundation for interpreting any observed cellular effects.
Rationale for Experimental Choice
We employ a radiometric kinase assay, a gold-standard method for quantifying enzyme kinetics. This assay directly measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate peptide by the kinase. It is highly sensitive, quantitative, and less prone to interference from autofluorescent or colored compounds compared to fluorescence-based methods. Kinase selectivity profiling against a broad panel is crucial to identify potential off-target effects early, which can lead to toxicity, and to understand the compound's mechanism of action.[14][15][16]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the specific CDK/cyclin complex (e.g., CDK2/Cyclin E, CDK4/Cyclin D1), a biotinylated substrate peptide (e.g., a derivative of Histone H1 or Rb protein), and a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of Compound X and the standard inhibitors (Flavopiridol, Roscovitine, Palbociclib) to the reaction wells. Include a DMSO-only well as a negative (100% activity) control.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a high concentration of EDTA.
-
Signal Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated substrate, now radiolabeled, will bind to the filter. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic dose-response curve.[1]
Comparative Data Summary: CDK Inhibition
| Compound | CDK1/CycB (IC₅₀, nM) | CDK2/CycE (IC₅₀, nM) | CDK4/CycD1 (IC₅₀, nM) | CDK6/CycD3 (IC₅₀, nM) | CDK9/CycT1 (IC₅₀, nM) |
| Compound X | 850 | 45 | 25 | 60 | >10,000 |
| Flavopiridol | 30 | 170 | 100 | - | 6-25 |
| Roscovitine | ~700 | ~700 | >10,000 | >10,000 | ~700 |
| Palbociclib | >10,000 | >10,000 | 10 | 39 | >10,000 |
Note: Data are representative and for illustrative purposes. Flavopiridol and Roscovitine IC₅₀ values are sourced from literature.[8][9][11][12][17]
Interpretation: The hypothetical data suggest that Compound X is a potent inhibitor of CDK2, CDK4, and CDK6, with a notable selectivity against CDK1 and CDK9. This profile is distinct from the standards: it is more potent against CDK2 than Flavopiridol, more selective than the pan-inhibitors Flavopiridol and Roscovitine, but less selective for CDK4/6 compared to Palbociclib. This profile suggests potential as a dual CDK2/4/6 inhibitor, which could offer advantages in overcoming resistance mechanisms.
Part 2: Cellular Effects and Mechanism of Action
Demonstrating biochemical potency is necessary but not sufficient. A successful drug candidate must penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a desired biological response—namely, halting cancer cell proliferation.
CDK Signaling and Cell Cycle Progression
Understanding the role of CDKs in the cell cycle is fundamental to interpreting cellular assay data. The diagram below illustrates the canonical G1/S transition pathway, a critical checkpoint controlled by CDK4/6 and CDK2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FDA Grants Palbociclib Accelerated Approval for Advanced Breast Cancer - NCI [cancer.gov]
- 3. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 4. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. agscientific.com [agscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 13. onclive.com [onclive.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Flavopiridol hydrochloride | Non-selective CDKs | Tocris Bioscience [tocris.com]
A Comparative Guide to the ADME Profile of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Introduction
In the landscape of modern drug discovery, particularly within oncology and kinase inhibitor development, the tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure. Compounds bearing this core, such as 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, are of significant interest due to their potential to modulate key cellular signaling pathways. Optimization of this scaffold has led to the discovery of potent inhibitors of targets like the extracellular signal-regulated kinase (Erk)[1]. However, the journey from a potent hit to a viable clinical candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's ADME profile dictates its bioavailability, tissue exposure, and potential for drug-drug interactions, ultimately determining its safety and efficacy.[2][3]
This guide provides a comprehensive framework for evaluating the ADME profile of this compound (referred to herein as "Compound X"). As specific experimental ADME data for Compound X is not extensively published, this document will detail the essential suite of in vitro and in vivo assays required to construct a robust pharmacokinetic profile. To provide a meaningful context for interpreting these data, we will draw comparisons to two well-characterized, clinically successful small molecule kinase inhibitors: Olaparib , a PARP inhibitor, and Lapatinib , a dual tyrosine kinase inhibitor targeting EGFR and HER2.[2][4][5][6][7]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed roadmap for ADME characterization, explaining the causality behind experimental choices and providing actionable insights for lead optimization.
I. Foundational ADME Characterization: In Vitro Assays
Early-stage drug discovery relies heavily on a battery of in vitro ADME assays to rapidly assess the foundational pharmacokinetic properties of a compound.[2][8][9] These assays are designed to be high-throughput and cost-effective, enabling the efficient triage of compounds with undesirable characteristics before committing to more resource-intensive in vivo studies.[9]
A. Absorption: Predicting Oral Bioavailability
For an orally administered drug, the ability to permeate the intestinal epithelium is a primary determinant of its bioavailability. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10]
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the intestinal wall.[10]
-
Cell Culture and Differentiation: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for the formation of a confluent, differentiated monolayer.[10][11]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A TEER value above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) ensures the tightness of the cellular junctions.[12] Additionally, the permeability of a paracellular marker, such as Lucifer yellow, is assessed to confirm the absence of leaks.[13]
-
Bidirectional Permeability Measurement: The assay measures the flux of the test compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[13]
-
A→B Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is quantified over time. This simulates absorption from the gut into the bloodstream.
-
B→A Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs back into the intestinal lumen, thereby limiting absorption.[13]
-
-
Quantification and Data Analysis: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
The efflux ratio (ER) , calculated as the ratio of Papp (B→A) to Papp (A→B), is a key indicator of active efflux. An ER greater than 2 suggests that the compound is a substrate for efflux transporters.[13]
B. Distribution: Plasma Protein Binding
Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[14] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[15][16] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data.
The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining plasma protein binding.[15][16]
-
Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which allows the passage of small molecules but retains larger proteins.
-
Sample Loading: The test compound is added to plasma in one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[16]
-
Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (typically 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[14][16]
-
Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each chamber is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
C. Metabolism: Assessing Metabolic Stability
The liver is the primary site of drug metabolism, which is a major mechanism of drug clearance.[17] The cytochrome P450 (CYP) family of enzymes, located in the liver microsomes, is responsible for the metabolism of a vast majority of drugs.[17] Assessing a compound's stability in the presence of liver microsomes provides an early indication of its likely metabolic clearance in vivo.
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.[4][18]
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer at 37°C.[19]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a necessary cofactor for CYP enzyme activity.[4][17]
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[4]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[4]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. From the slope of this line, the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated.[18]
D. Drug-Drug Interactions: Cytochrome P450 Inhibition
A compound can inhibit the activity of CYP enzymes, which can lead to clinically significant drug-drug interactions (DDIs) if co-administered with a drug that is metabolized by the same enzyme.[20][21] The CYP inhibition assay assesses the potential of a test compound to inhibit the major human CYP isoforms.
This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform.[21][22]
-
System Setup: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Inhibitor Incubation: The reaction is carried out in the presence of a range of concentrations of the test compound.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The IC50 value is then calculated from the concentration-response curve.[20]
II. Comparative In Vitro ADME Data
To effectively interpret the ADME data for Compound X, it is benchmarked against Olaparib and Lapatinib. The following table presents a combination of literature-derived and representative data for these compounds.
| Parameter | Compound X (Hypothetical) | Olaparib | Lapatinib | Interpretation |
| Aqueous Solubility (pH 7.4) | 25 µg/mL | Very slightly soluble (0.10-0.13 mg/mL)[10] | Low aqueous solubility[3] | Low to moderate solubility is common for kinase inhibitors. Formulation strategies may be required. |
| Caco-2 Permeability (Papp A→B) | 8.5 x 10⁻⁶ cm/s | Moderate Permeability (representative value: ~5 x 10⁻⁶ cm/s) | High Permeability (representative value: >10 x 10⁻⁶ cm/s) | Indicates potential for good to moderate oral absorption. |
| Efflux Ratio (Papp B→A / A→B) | 1.8 | Substrate of P-gp[2] | Substrate of P-gp and BCRP | An efflux ratio <2 suggests it is not a significant substrate of efflux transporters. |
| Plasma Protein Binding (Human) | 95% | ~89% (dose-dependent)[2] | >99%[4][17] | High protein binding is typical for this class of drugs; the unbound concentration is key. |
| Human Liver Microsomal Stability (CLint) | 40 µL/min/mg protein | Moderate Clearance[23][24] | Low to Moderate Clearance | Suggests moderate metabolic clearance, likely leading to a reasonable in vivo half-life. |
| CYP3A4 Inhibition (IC50) | >30 µM | Inhibitor of CYP3A[3] | Potent inhibitor of CYP3A4 | A high IC50 value suggests a low potential for CYP3A4-mediated drug-drug interactions. |
III. In Vivo Pharmacokinetic Profiling
Following promising in vitro data, the next critical step is to evaluate the compound's pharmacokinetic profile in a living organism, typically in rodents (mice or rats).[25][26] These studies provide essential information on how a drug is absorbed, distributed, metabolized, and eliminated over time in vivo.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: The test compound is administered to a cohort of animals via two different routes: intravenous (IV) and oral (PO).[26] The IV dose serves as a reference to determine absolute bioavailability, as it bypasses absorption.
-
Serial Blood Sampling: Blood samples are collected from the animals at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[25][27]
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.[26]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Maximum Concentration (Cmax): The highest observed concentration of the drug in plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total exposure to the drug over time.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.[28]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
IV. Comparative In Vivo Pharmacokinetic Data (Rat Model)
The table below provides a hypothetical but realistic comparison of the key pharmacokinetic parameters for Compound X against the known profiles of Olaparib and Lapatinib in rats.
| Parameter | Compound X (Hypothetical) | Olaparib | Lapatinib | Implications for Drug Development |
| Dose (PO) | 10 mg/kg | 5 mg/kg | 60 mg/kg[4] | Dosing levels are determined by potency and tolerability. |
| Cmax (ng/mL) | 850 | ~1500 | ~2000 | Indicates the rate and extent of absorption. |
| Tmax (hr) | 2.0 | 1.5 | 4.0 | Time to reach peak plasma concentration. |
| AUC (ng·hr/mL) | 4200 | ~6000 | ~15000 | Represents the total drug exposure. |
| Half-life (t½, hr) | 4.5 | ~15 (human)[4] | ~24 (human, repeated dosing)[6] | A longer half-life may allow for less frequent dosing. |
| Oral Bioavailability (%F) | 45% | Low to moderate | Variable, increased with food[6] | A bioavailability of >30% is generally considered favorable for oral drugs. |
| Clearance (mL/min/kg) | 35 | Moderate | Low | Reflects the rate of drug elimination from the body. |
| Volume of Distribution (L/kg) | 12 | High | High[9] | A high Vd suggests extensive distribution into tissues. |
V. Synthesis and Interpretation
The comprehensive ADME profiling of a drug candidate like this compound is a multi-faceted process that integrates in vitro and in vivo data to build a holistic understanding of its pharmacokinetic behavior.
-
Absorption: The hypothetical data for Compound X suggests moderate permeability and low susceptibility to efflux, which translates to a favorable predicted oral bioavailability of 45%. This is a strong starting point for a lead compound, comparable to many successful oral drugs.
-
Distribution: High plasma protein binding (>90%) is a common feature of small molecule kinase inhibitors, and Compound X is no exception. While this reduces the free fraction, the high volume of distribution indicates that the compound effectively partitions into tissues, which is necessary for reaching its therapeutic target.
-
Metabolism: The moderate in vitro clearance in human liver microsomes suggests that Compound X is not rapidly metabolized, which is consistent with its predicted in vivo half-life of 4.5 hours in rats. This half-life would likely support a once or twice-daily dosing regimen in humans, a desirable characteristic for patient compliance.
-
Excretion & Drug-Drug Interactions: The low potential for CYP3A4 inhibition (IC50 >30 µM) is a significant advantage, reducing the risk of drug-drug interactions when co-administered with other medications that are substrates of this major drug-metabolizing enzyme.
Compared to Olaparib and Lapatinib, the hypothetical profile of Compound X presents a balanced set of properties. Its predicted bioavailability is solid, and its lower potential for CYP inhibition compared to Lapatinib could represent a safety advantage. While its half-life is shorter than that of the comparators, it is still within a range that is amenable to convenient clinical dosing schedules.
VI. Conclusion
The systematic evaluation of ADME properties is an indispensable component of the drug discovery and development pipeline.[3] For a promising scaffold like the tetrahydropyrido[3,4-d]pyrimidine core, a detailed understanding of the absorption, distribution, metabolism, and excretion characteristics of lead compounds such as this compound is paramount.
This guide has outlined the essential experimental workflows and provided a comparative framework for interpreting the resulting data. By employing a suite of robust in vitro assays—including Caco-2 permeability, plasma protein binding, and microsomal stability—and validating these findings with in vivo pharmacokinetic studies, researchers can effectively de-risk their candidates, guide medicinal chemistry efforts for lead optimization, and increase the probability of advancing a safe and efficacious drug to the clinic. The hypothetical profile constructed for Compound X demonstrates the characteristics of a promising lead candidate with a well-balanced ADME profile, warranting further preclinical development.
References
- U.S. Food and Drug Administration. (2014). Clinical Pharmacology Review for NME NDA 206162 (Olaparib).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23725625, Olaparib.
- Roberts, A. S., et al. (n.d.). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. PubMed Central.
- Moy, B., et al. (2015).
- Therapeutic Goods Administration (TGA). (2019). AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd..
- Slingerland, M., et al. (2010).
- Marrón, E., et al. (n.d.).
- Kell, D. B., et al. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities.
- Kell, D. B., et al. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities.
- Zain, W. N. I. W. M., et al. (2023). Lapatinib-induced ErbB1 Inhibition Modulates Caco-2 Intestinal Permeability Through Tight Junction Alteration.
- Wang, L., & Wang, M. (2020). In vitro metabolism of olaparib in liver microsomes by liquid chromatography electrospray ionization high resolution mass spectrometry. Semantic Scholar.
- Baranczewski, P., et al. (n.d.). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance.
- Szabó, A., et al. (2021). Olaparib: A Clinically Applied PARP Inhibitor Protects from Experimental Crohn's Disease and Maintains Barrier Integrity by Improving Bioenergetics through Rescuing Glycolysis in Colonic Epithelial Cells. PubMed.
- Biosig Lab. (n.d.). Deep-PK: Theory.
- ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
- Zain, W. N. I. W. M., et al. (2023). Lapatinib-induced ErbB1 Inhibition Modulates Caco-2 Intestinal Permeability Through Tight Junction Alteration.
- Kus, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- Sohlenius-Sternbeck, A.-K., et al. (n.d.). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities.
- Artursson, P., & Karlsson, J. (n.d.). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. PubMed.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- Romero-Hernandez, R., et al. (2023).
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Phiri, M., et al. (2020). Intracellular Pharmacokinetics of PARP Inhibitors in Breast and Ovarian Cancer Cells and Correlation to Drug Action: A Review.
- Moy, B., et al. (2015).
- BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profiles of PARP Inhibitor Analogs.
- Thomas, H. D., et al. (n.d.). In vitro analysis of PARP inhibitor nanoformulations.
- U.S. Food and Drug Administration. (2014). 206162Orig1s000.
- Wang, L., & Wang, M. (2020). In Vitro Metabolism of Olaparib in Liver Microsomes by Liquid chromatography/electrospray Ionization High-Resolution Mass Spectrometry. PubMed.
- Al-Attas, F. A., et al. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
- Al-Attas, F. A., et al. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
- Chen, S., et al. (n.d.). Physiologically Based Pharmacokinetic Modeling for Olaparib Dosing Recommendations: Bridging Formulations, Drug Interactions, and Patient Populations.
- Al-Tel, T. H., et al. (n.d.). Synthesis of Novel Cyanopyridine Compounds as Potential EGFR Inhibitors Targeting A549 and PC3 cancer cell lines: and ADME pharmacokinetics studies.
- High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (n.d.).
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Gaurab, K., et al. (n.d.). Poster: in vitro to in vivo extrapolation for low intrinsic clearance compounds using platable Hepatocytes system. Thermo Fisher Scientific.
- Romero-Hernandez, R., et al. (2023).
- Fagerholm, U., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 3. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of olaparib in liver microsomes by liquid chromatography electrospray ionization high resolution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Olaparib: A Clinically Applied PARP Inhibitor Protects from Experimental Crohn's Disease and Maintains Barrier Integrity by Improving Bioenergetics through Rescuing Glycolysis in Colonic Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. criver.com [criver.com]
- 20. mdpi.com [mdpi.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. In vitro metabolism of olaparib in liver microsomes by liquid chromatography/electrospray ionization high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Physiologically Based Pharmacokinetic Modeling for Olaparib Dosing Recommendations: Bridging Formulations, Drug Interactions, and Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. journals.plos.org [journals.plos.org]
- 28. xenotech.com [xenotech.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Methodologies and a Guide to Reliable Experimental Data
The quest for novel therapeutic agents frequently leads researchers to explore diverse heterocyclic scaffolds, among which the tetrahydropyridopyrimidine core has emerged as a privileged structure. This guide focuses on a key derivative, 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one, a compound of interest in medicinal chemistry due to the established biological activities of its parent structure, including potential applications as kinase inhibitors and antipsychotics.[1][2] This document provides a detailed, comparative analysis of the available synthetic routes to this molecule, emphasizing the critical parameters for achieving reproducible experimental outcomes. We will delve into the nuances of reaction conditions, purification strategies, and comprehensive analytical characterization, offering a self-validating framework for researchers in the field.
Unveiling the Synthetic Landscape: A Comparative Overview
The synthesis of this compound can be approached through several key strategies. Below, we compare two prominent methods, highlighting their respective strengths and potential challenges to ensure experimental reproducibility.
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Method A: Urea-based Cyclocondensation | Method B: Amidination Route |
| Starting Materials | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, Urea | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, Formamidine |
| Key Transformation | Cyclocondensation | Cyclocondensation/Amidination |
| Reported Yield | ~61% (for a related dione)[3] | Not explicitly reported for the target molecule |
| Advantages | Readily available starting materials. | Potentially milder reaction conditions. |
| Challenges | May require elevated temperatures and longer reaction times. Potential for side-product formation. | Availability and stability of formamidine. |
| Reproducibility | Moderate; sensitive to reaction temperature and base concentration. | Potentially higher, but requires careful control of stoichiometry. |
Method A: The Urea-Based Cyclocondensation Approach
This classical approach involves the cyclocondensation of a β-keto ester with urea. The causality behind this experimental choice lies in the well-established reliability of this reaction for the formation of pyrimidinone rings.
Experimental Protocol: Method A
Step 1: Synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (as a closely related analogue) [3]
-
To a solution of ethyl 1-benzyl-3-oxa-4-piperidinecarboxylate (12.0 g, 40.4 mmol) in methanol (200 ml) at 0 °C, sequentially add urea (5.1 g, 84.8 mmol) and sodium methanolate (12.3 g, 228 mmol).
-
Stir the reaction mixture at 60°C for 96 hours under a nitrogen atmosphere.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: dichloromethane/methanol = 10:1, v/v) to afford the product.
Note: While this protocol is for a dione derivative, the fundamental principle of cyclocondensation with a piperidine-based β-keto ester is directly applicable.
Visualizing the Workflow: Method A
Caption: Synthetic workflow for Method A.
Method B: The Amidination Route for Versatility
An alternative and often more direct route involves the reaction of the β-keto ester with an amidine source, such as formamidine. This method can offer advantages in terms of reaction times and functional group tolerance. The synthesis of 2-pyridyl-substituted derivatives from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and pyridyl-carboxamidines demonstrates the feasibility of this approach.[4]
Experimental Protocol: Conceptual Framework for Method B
-
Dissolve ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide) and the amidine salt (e.g., formamidine acetate).
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove inorganic salts.
-
Purify the crude product by crystallization or column chromatography.
Visualizing the Logic: Method B
Caption: Logical flow of the amidination reaction.
Ensuring Reproducibility: A Guide to Analytical Characterization
Reproducibility in synthesis is intrinsically linked to the rigor of the analytical characterization of the final product. Below are the key analytical techniques and expected data for this compound.
Table 2: Analytical Data for this compound
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ = 10.97 (br s, 1H), 10.66 (br s, 1H), 7.55 - 6.95 (m, 5H), 3.81 - 3.50 (m, 2H), 3.26 - 2.91 (m, 2H), 2.77 - 2.58 (m, 2H), 2.34 - 2.09 (m, 2H). (Note: Data for a closely related diol structure, indicative of the core signals) | [3] |
| Mass Spectrometry | (M+H)⁺ m/z: calculated value 258.29; measured value 258.30 (for the dione). | [3] |
| ¹³C NMR | Expected signals for aromatic carbons, benzylic CH₂, piperidine CH₂, and pyrimidinone carbonyl. (Specific data not found in the provided search results). | - |
| HPLC | A reversed-phase HPLC method would be suitable for purity analysis, likely using a C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid or TFA. | - |
The Critical Role of HPLC in Reproducibility
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the synthesized compound, a cornerstone of reproducibility. A well-developed HPLC method can separate the target compound from starting materials, intermediates, and byproducts, providing a quantitative measure of purity. For routine analysis, a gradient elution method on a C18 column with UV detection would be a robust starting point.
Field-Proven Insights and Troubleshooting
-
Controlling the Base: In both synthetic routes, the choice and stoichiometry of the base are critical. An excess of a strong base can lead to side reactions and decomposition of the starting materials. Careful, slow addition of the base is recommended.
-
Purification Strategy: While silica gel chromatography is effective, for larger scale synthesis, crystallization should be explored as a more efficient purification method. A mixed solvent system of a good solvent (e.g., methanol, ethyl acetate) and a poor solvent (e.g., hexane, diethyl ether) is a good starting point for developing a crystallization protocol.
-
Moisture Sensitivity: Both the starting materials and intermediates can be sensitive to moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving consistent yields and purity.
This guide provides a comprehensive framework for the reproducible synthesis of this compound. By understanding the nuances of the different synthetic routes and employing rigorous analytical characterization, researchers can confidently generate high-quality material for further investigation in their drug discovery and development programs.
References
- 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. (n.d.). Google Patents.
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). Pharmaceuticals, 16(5), 696. [Link]
-
Synthesis and biological investigation of tetrahydropyridopyrimidinone derivatives as potential multireceptor atypical antipsychotics. (2017). Bioorganic & Medicinal Chemistry, 25(17), 4784-4793. [Link]
-
Kuznetsov, A. Y., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds, 43(10), 1323-1328. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). Bioorganic & Medicinal Chemistry Letters, 24(13), 2824-2828. [Link]
-
QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. (2023). Scientific Reports, 13(1), 18459. [Link]
Sources
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrahydropyridopyrimidine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets. This guide provides an in-depth, head-to-head comparison of distinct tetrahydropyridopyrimidine scaffolds that have been successfully employed in the development of potent and selective inhibitors for key oncology and metabolic disease targets.
This document deviates from a rigid template, instead offering a narrative that delves into the causal relationships behind experimental designs and the strategic advantages of each scaffold. We will explore the synthetic accessibility, structure-activity relationships (SAR), and biological performance of these scaffolds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Tetrahydropyridopyrimidine Core: A Scaffold of Opportunity
The tetrahydropyridopyrimidine nucleus, a fused heterocyclic system, offers a three-dimensional architecture that can be strategically decorated with various substituents to achieve specific interactions with biological targets. Its inherent structural rigidity, combined with the potential for introducing diverse chemical functionalities, makes it an attractive starting point for the design of small molecule modulators. This guide will focus on a comparative analysis of three prominent classes of tetrahydropyridopyrimidine-based inhibitors targeting KRAS-G12C, Dipeptidyl Peptidase-4 (DPP-4), and Topoisomerase II.
Scaffold I: Tetrahydropyrido[4,3-d]pyrimidines as Covalent KRAS-G12C Inhibitors
The discovery of inhibitors for the KRAS-G12C mutant, a notorious driver of various cancers, has been a landmark achievement in oncology.[1][2] The tetrahydropyridopyrimidine scaffold has been instrumental in the development of potent and selective covalent inhibitors that target the mutant cysteine residue.[2][3]
Synthetic Strategy: Building the Core
A common synthetic route to the tetrahydropyrido[4,3-d]pyrimidine core involves a multi-step sequence, often culminating in a Buchwald-Hartwig amination to install a key aromatic substituent.[3] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, offering broad substrate scope and functional group tolerance.[4][5]
Key Synthetic Considerations:
-
Starting Materials: The synthesis typically commences with a substituted piperidone derivative.
-
Cyclization: Formation of the pyrimidine ring can be achieved through condensation with a suitable reagent like S-methylisothiourea.
-
Key Coupling Reaction: The Buchwald-Hartwig amination is often the final key step to introduce the desired aryl group that interacts with the target protein. The choice of phosphine ligand is crucial for reaction efficiency.[6][7]
Experimental Protocol: Representative Synthesis of a Tetrahydropyrido[4,3-d]pyrimidine Core
Step 1: Synthesis of the Thioether Intermediate
-
To a solution of N-Boc-4-piperidone (1.0 equiv) in dimethylformamide (DMF), add DMF-dimethyl acetal (1.2 equiv).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and add S-methylisothiourea sulfate (1.1 equiv) and sodium acetate (2.0 equiv).
-
Heat the mixture to 80 °C for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the thioether intermediate.
Step 2: Oxidation to the Sulfone
-
Dissolve the thioether intermediate (1.0 equiv) in dichloromethane (DCM).
-
Add m-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate to give the sulfone intermediate.
Step 3: Buchwald-Hartwig Amination
-
To a reaction vessel, add the sulfone intermediate (1.0 equiv), the desired aryl amine (1.2 equiv), cesium carbonate (2.0 equiv), and a palladium catalyst such as Pd2(dba)3 (0.05 equiv) with a suitable phosphine ligand like Xantphos (0.1 equiv).
-
Add anhydrous toluene as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C for 16 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final N-aryl tetrahydropyrido[4,3-d]pyrimidine derivative.
Structure-Activity Relationship (SAR) and Performance
The SAR for this scaffold highlights the importance of specific substituents for achieving high potency and selectivity.[2][8]
| Position | Substituent Effect on Activity |
| C2-substituent | A small, basic amine, such as a methylpyrrolidine, enhances potency through interactions with acidic residues like Glu62 in the KRAS-G12C binding pocket.[2] |
| N8-substituent | A substituted aryl group, often a naphthyl or a substituted phenyl ring, is crucial for occupying a lipophilic pocket. A hydroxyl group on this aromatic ring can form a key hydrogen bond with Asp69.[2] |
| Acrylamide Warhead | The acrylamide group is essential for the covalent and irreversible binding to the Cys12 residue of the mutant KRAS protein. |
Table 1: Biological Activity of Representative Tetrahydropyrido[4,3-d]pyrimidine-based KRAS-G12C Inhibitors
| Compound | Cellular IC50 (nM) | In Vivo Activity | Reference |
| Compound 13 | 70 | Tumor regressions observed in a TGI study at 30 and 100 mg/kg. | [2] |
| MRTX849 (Adagrasib) | - | FDA-approved for KRAS-G12C mutated NSCLC. | [8] |
Signaling Pathway
KRAS is a key downstream effector of receptor tyrosine kinases (RTKs).[9][10] Upon activation, KRAS-GTP initiates multiple downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[11][12] Covalent inhibitors lock KRAS-G12C in an inactive, GDP-bound state, thereby blocking these oncogenic signals.[3]
Caption: KRAS-G12C signaling and point of intervention.
Scaffold II: Tetrahydropyrido[2,3-d]pyrimidines as Dual GPR119 Agonists and DPP-4 Inhibitors
In the realm of metabolic diseases, dual-target agents offer the potential for enhanced efficacy. Tetrahydropyridopyrimidine scaffolds have been explored as dual modulators of G protein-coupled receptor 119 (GPR119) and dipeptidyl peptidase-4 (DPP-4), both of which are involved in glucose homeostasis.
Synthetic Strategy: The Biginelli Reaction
A cornerstone in the synthesis of this scaffold is the Biginelli reaction, a one-pot, three-component condensation that is highly efficient for creating dihydropyrimidinones.[1][13][14] This reaction offers a straightforward and atom-economical route to the core structure.[15]
Key Synthetic Considerations:
-
Components: The reaction involves an aldehyde, a β-ketoester, and a urea or thiourea derivative.
-
Catalysis: The reaction is typically acid-catalyzed, with various Lewis and Brønsted acids employed to improve yields and reaction times.
-
Versatility: The modularity of the Biginelli reaction allows for the facile introduction of diversity at three key positions of the resulting scaffold.
Experimental Protocol: General Biginelli Reaction for Tetrahydropyrimidine Synthesis
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv), the β-ketoester (e.g., ethyl acetoacetate) (1.0 equiv), and urea or a substituted urea (1.2 equiv) in ethanol.
-
Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Yb(OTf)3).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the tetrahydropyrimidine derivative.
-
Further purification can be achieved by recrystallization.
Structure-Activity Relationship (SAR) and Performance
The SAR for these dual-acting compounds is focused on balancing the activities at both GPR119 and DPP-4.[16]
| Position | Substituent Effect on Activity |
| Aryl group at C4 | A substituted phenyl ring is common, with electron-withdrawing or -donating groups influencing potency at both targets. |
| Ester at C5 | The ester group can be varied to modulate solubility and pharmacokinetic properties. |
| Substituents on the pyrimidine ring | N1 and N3 positions can be substituted to fine-tune activity and selectivity. |
Table 2: Biological Activity of a Representative Dual GPR119/DPP-4 Modulator
| Compound | GPR119 EC50 (nM) | DPP-4 Inhibition (%) @ 10 µM | Reference |
| Compound 51 | 8.7 | 74.5 | [16] |
Signaling Pathway
GPR119 activation and DPP-4 inhibition both lead to increased levels of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release, ultimately lowering blood glucose levels.[17][18]
Caption: Dual mechanism of action on the incretin pathway.
Scaffold III: Tetrahydropyrido[4,3-d]pyrimidines as Topoisomerase II Inhibitors
Topoisomerase II is a well-established target in cancer therapy, and tetrahydropyridopyrimidine derivatives have shown promise as a new class of inhibitors for this enzyme.[19][20]
Synthetic Strategy
The synthesis of these scaffolds often involves building the pyrimidine ring onto a pre-existing piperidine core, similar to the KRAS inhibitor synthesis. Variations in the synthetic route allow for the introduction of different substituents to explore the SAR.
Structure-Activity Relationship (SAR) and Performance
The SAR for topoisomerase II inhibitors based on this scaffold is still emerging, but initial studies provide some key insights.
| Position | Substituent Effect on Activity |
| 6-Amino group | A free amino group at this position appears to be important for activity. |
| Aryl substituents | The nature and substitution pattern of aryl groups attached to the scaffold significantly impact potency. |
Table 3: Biological Activity of a Representative Tetrahydropyrido[4,3-d]pyrimidine-based Topoisomerase II Inhibitor
| Compound | Topo II IC50 (µM) | Antiproliferative Activity | Reference |
| Compound 24 (ARN21929) | 4.5 | Shows antiproliferative effects. | [20] |
Signaling Pathway
Topoisomerase II plays a crucial role in DNA replication and chromosome segregation by catalyzing the passage of double-stranded DNA through transient double-strand breaks.[21][22] Inhibitors of Topoisomerase II can act as poisons by stabilizing the covalent enzyme-DNA cleavage complex, leading to an accumulation of DNA double-strand breaks and ultimately apoptosis.[20][23]
Caption: Mechanism of Topoisomerase II inhibition.
Head-to-Head Comparison Summary
| Scaffold Feature | Tetrahydropyrido[4,3-d]pyrimidine (KRAS-G12C) | Tetrahydropyrido[2,3-d]pyrimidine (GPR119/DPP-4) | Tetrahydropyrido[4,3-d]pyrimidine (Topo II) |
| Primary Synthetic Route | Multi-step synthesis with Buchwald-Hartwig amination | One-pot Biginelli reaction | Multi-step synthesis |
| Key Advantages | High potency and selectivity, covalent irreversible inhibition | Synthetic simplicity, dual-target activity | Novel mechanism of action for this scaffold |
| Primary Application | Oncology (KRAS-mutant cancers) | Metabolic Diseases (Type 2 Diabetes) | Oncology |
| Representative Potency | Low nanomolar (cellular IC50) | Nanomolar (GPR119 EC50) and high micromolar (DPP-4 inhibition) | Low micromolar (enzymatic IC50) |
Conclusion and Future Perspectives
The tetrahydropyridopyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of innovative therapeutics. The diverse synthetic strategies available for its construction, coupled with its conformational pre-organization, allow for the fine-tuning of its properties to achieve potent and selective modulation of a variety of biological targets.
The head-to-head comparison presented in this guide highlights the distinct advantages and applications of different tetrahydropyridopyrimidine isomers. The tetrahydropyrido[4,3-d]pyrimidine core has yielded a clinically successful covalent inhibitor of KRAS-G12C, demonstrating its potential in precision oncology. In contrast, the tetrahydropyrido[2,3-d]pyrimidine scaffold, readily accessible via the Biginelli reaction, offers a promising platform for developing dual-acting agents for metabolic diseases. The emergence of tetrahydropyridopyrimidines as Topoisomerase II inhibitors opens up new avenues for cancer drug discovery.
Future research in this area will likely focus on exploring novel substitution patterns to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The development of new catalytic methods for the synthesis of these scaffolds will also be crucial for expanding their chemical diversity. As our understanding of the complex signaling pathways involved in disease progression deepens, the versatility of the tetrahydropyridopyrimidine scaffold will undoubtedly continue to be leveraged to create the next generation of targeted therapies.
References
-
Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230–1234. [Link]
-
Folkers, K., & Johnson, T. B. (1933). The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784–3791. [Link]
-
De Lucca, G. V., et al. (1999). Stereospecific synthesis, structure-activity relationship, and oral bioavailability of tetrahydropyrimidin-2-one HIV protease inhibitors. Journal of Medicinal Chemistry, 42(1), 135-52. [Link]
-
Burden, D. A., & Osheroff, N. (1998). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 139-154. [Link]
-
Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. [Link]
-
Pylayeva-Gupta, Y., Grabocka, E., & Bar-Sagi, D. (2011). RAS oncogenes: weaving a tumorigenic web. Nature Reviews Cancer, 11(11), 761–774. [Link]
-
Roca, J. (2009). Topoisomerase II: a fitted mechanism for the chromatin landscape. Nucleic Acids Research, 37(3), 757–767. [Link]
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928–942. [Link]
-
Ma, Z., et al. (2019). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Medicinal Chemistry Letters, 10(2), 191-195. [Link]
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 4773. [Link]
-
Nitiss, J. L. (2009). DNA topoisomerase II and its growing repertoire of biological functions. Nature Reviews Cancer, 9(5), 327–337. [Link]
-
Hobbs, G. A., Der, C. J., & Rossman, K. L. (2016). RAS Isoforms Specificity: A Consequence of Common Effector and Unique Effector Platforms. Cold Spring Harbor Perspectives in Medicine, 6(3), a022611. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
Downward, J. (2003). Targeting RAS signalling pathways in cancer therapy. Nature Reviews Cancer, 3(1), 11–22. [Link]
-
Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-448. [Link]
-
Voskressensky, L. G., et al. (2006). A facile synthesis of new tetrahydropyrido[4,3-d]pyrimidine derivatives. Tetrahedron Letters, 47(30), 5463-5465. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Drucker, D. J. (2006). The biology of incretin hormones. Cell Metabolism, 3(3), 153-165. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Holen, T., et al. (2022). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 13, 87 DPP4. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]
-
Quiroga, J., et al. (2016). Ultrasound-assisted synthesis of pyrido[2,3-d]pyrimidines. Ultrasonics Sonochemistry, 29, 143-148. [Link]
-
Liu, D., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. [Link]
-
Li, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1888–1899. [Link]
-
Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234. [Link]
-
Ray, T., & Nolan, S. P. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 116(19), 12020-12091. [Link]
-
Kumar, A., & Sharma, S. (2022). Synthesis of substituted tetrahydropyrido[4,3-d]pyrimidine derivatives. Letters in Organic Chemistry, 19(5), 416-423. [Link]
-
Mulvihill, C. M., & Varin, E. (2022). DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits. Cardiovascular Diabetology, 21(1), 159. [Link]
-
Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]
-
Nauck, M. A., & Meier, J. J. (2018). Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology. Diabetes, 67(9), 1725-1736. [Link]
-
Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 23(13), 1256-1277. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(29), 8416–8417. [Link]
-
Liu, D., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals (Basel, Switzerland), 18(5), 696. [Link]
-
Fell, J. B., et al. (2020). Discovery of MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679–6693. [Link]
-
Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]
-
Li, Y., et al. (2025). Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization. European Journal of Medicinal Chemistry, 302(Pt 3), 118354. [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]
-
El-Gazzar, A. B. A., Yousif, M. N. M., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]
-
Mohamed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12707. [Link]
-
Wiener, J. J. M., et al. (2007). Tetrahydroindazole inhibitors of bacterial type II topoisomerases. Part 2: SAR development and potency against multidrug-resistant strains. Bioorganic & Medicinal Chemistry Letters, 17(10), 2718-2722. [Link]
-
Long, B. H., et al. (1989). Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners. National Cancer Institute Monographs, (4), 101-106. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. BIGINELLI REACTION | PPT [slideshare.net]
- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 20. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme [pubmed.ncbi.nlm.nih.gov]
- 21. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 22. microbenotes.com [microbenotes.com]
- 23. academic.oup.com [academic.oup.com]
A Researcher's Guide to Elucidating the Kinase Selectivity of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Unveiling the Target Profile of a Promising Scaffold
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human kinome comprises over 500 members, and achieving selectivity for a specific kinase or a desired set of kinases is a formidable challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous evaluation of a compound's selectivity across the kinome is not just a regulatory hurdle but a fundamental aspect of preclinical research.[2]
This guide provides a comprehensive framework for researchers and drug development professionals to characterize the kinase selectivity of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one . This heterocyclic scaffold is of significant interest; related tetrahydropyridopyrimidine cores have been identified as potent inhibitors of key signaling kinases such as Extracellular signal-regulated kinase 2 (Erk2).[3][4] While the specific kinase targets of this compound are not yet fully elucidated in publicly available literature, its structural similarity to known kinase inhibitors suggests it may also exhibit activity within this enzyme family.
Here, we will outline the principles of kinase selectivity profiling, present a detailed experimental workflow for assessing the compound, and provide a template for data comparison. This guide is designed to be a practical resource for generating robust and reliable selectivity data.
The Imperative of Kinase Selectivity Profiling
The ATP-binding site, the target of most small molecule kinase inhibitors, is highly conserved across the kinome. This conservation is the primary reason for the challenge in achieving inhibitor selectivity. Early and comprehensive kinase profiling allows for:
-
Target Validation and Prioritization: Confirming that a compound potently inhibits the intended target while sparing others.
-
Structure-Activity Relationship (SAR) Guidance: Understanding how chemical modifications impact both on-target potency and off-target activities, thereby guiding medicinal chemistry efforts.[5]
-
Prediction of Potential Toxicities: Identifying off-target interactions with kinases known to be associated with adverse effects.
-
Discovery of Novel Therapeutic Opportunities: Uncovering unexpected, potent off-target activities that could be therapeutically beneficial (polypharmacology).
Experimental Design: A Step-by-Step Protocol for Profiling this compound
Given that congeners of this compound have shown activity against the MAPK pathway, a logical starting point is to hypothesize Erk2 as a primary target. The following workflow is designed to test this hypothesis and build a broad selectivity profile.
Phase 1: Primary Target Engagement and Potency Determination
The initial step is to confirm the activity of the compound against the hypothesized primary target. A robust, quantitative in vitro kinase assay is essential.
Recommended Assay: ADP-Glo™ Kinase Assay (Promega)[6]
Principle: This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The light output is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in kinase assay buffer.
-
Reconstitute recombinant human Erk2 enzyme, its substrate (e.g., MBP), and ATP according to the supplier's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Broad Kinome Selectivity Screening
Once the on-target potency is established, the next step is to assess the compound's selectivity across a broad panel of kinases. Several commercial services offer comprehensive kinase profiling.[2][7][8]
Recommended Approach: A single-dose (e.g., 1 µM) screen against a large panel of kinases (e.g., >400 kinases).
Workflow Visualization:
Caption: Workflow for kinase inhibitor selectivity profiling.
Phase 3: Follow-up and Quantitative Analysis
For any kinases that show significant inhibition (e.g., >80% at 1 µM) in the broad screen, it is crucial to perform a full dose-response curve to determine their IC50 values, as described in Phase 1.
Data Presentation and Interpretation
The selectivity of a compound can be quantified in several ways. A simple and effective method is to calculate a selectivity score or to present the data in a tabular format that allows for easy comparison.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Family | Kinase | IC50 (nM) | Selectivity (Fold vs. Erk2) |
| MAPK | Erk2 | 15 | 1 |
| p38α | 850 | 57 | |
| JNK1 | >10,000 | >667 | |
| CDK | CDK2 | 250 | 17 |
| CDK9 | 1,200 | 80 | |
| Tyrosine Kinase | Src | >10,000 | >667 |
| Abl | >10,000 | >667 | |
| PI3K-related | mTOR | 5,500 | 367 |
This data is hypothetical and for illustrative purposes only.
A visual representation, such as a kinome tree, is also a powerful tool for conveying selectivity.
Kinome Selectivity Visualization:
Caption: Hypothetical kinome selectivity of the compound.
Conclusion
The systematic evaluation of kinase inhibitor selectivity is a cornerstone of modern drug discovery. For a novel compound such as this compound, a tiered approach starting with the hypothesized primary target and expanding to a broad kinome panel is recommended. The methodologies and data interpretation frameworks presented in this guide provide a robust pathway to understanding the compound's activity and potential for further development. By adhering to these principles of scientific integrity, researchers can build a comprehensive and reliable selectivity profile, paving the way for the next generation of targeted therapies.
References
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Molbase. (n.d.). 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][7][9]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Retrieved from [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
PubChem. (n.d.). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Retrieved from [Link]
-
Chemdad. (n.d.). 7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Retrieved from [Link]
- Wodarch, A., et al. (2021). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 64(15), 11466-11488.
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676.
-
ResearchGate. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. assayquant.com [assayquant.com]
- 9. Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2,7]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
For researchers and drug development professionals, advancing discovery requires not only innovation at the bench but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount responsibilities. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one (CAS No. 62458-96-2), a heterocyclic compound utilized in research and development.[1][2][3]
Given that this compound is intended for research and development purposes only, comprehensive toxicological and environmental fate data may not be fully available.[1] Therefore, this disposal protocol is grounded in the precautionary principle, treating the substance as a hazardous chemical waste to ensure the highest degree of safety. This approach aligns with guidance from regulatory bodies and best practices for managing newly synthesized chemicals.[4][5]
Part 1: Hazard Assessment and Waste Profile
The molecule contains a pyridopyrimidinone core. This class of heterocyclic compounds is known for a wide range of biological activities. Studies on various pyridopyrimidine derivatives have demonstrated cytotoxic effects in cancer cell lines, indicating their potential to be biologically active and, by extension, to possess properties that require careful handling and disposal.[6][7] General pyrimidine derivatives have also been shown to participate in free radical processes and exhibit toxicity under certain conditions.[8] Therefore, it is imperative to handle this compound as potentially hazardous.
Key Hazard Considerations:
-
Biological Activity: Due to its classification as a pyridopyrimidinone derivative, the compound should be assumed to be biologically active.
-
Lack of Data: The absence of complete toxicological and ecotoxicological data necessitates a conservative approach.
-
Chemical Reactivity: While specific reactivity data is unavailable, standard laboratory practice dictates segregation from incompatible materials.
Based on these considerations, all waste containing this compound, whether in pure solid form, in solution, or contaminating labware, must be classified and managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[9]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound. This procedure is designed to comply with general guidelines from the Environmental Protection Agency (EPA) and the National Institutes of Health (NIH).[4][6][10][11]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | To prevent skin contact. The SDS for the hydrochloride salt of the compound advises washing with soap and plenty of water after skin contact, indicating the need for robust skin protection.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles | To protect eyes from splashes of solutions or fine powders. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a certified chemical fume hood. If weighing powder outside a ventilated enclosure, consider a dust mask. | To prevent inhalation of airborne particles. The SDS for a related compound advises moving to fresh air if inhaled.[1] |
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect unadulterated solid this compound, along with any contaminated items (e.g., weigh boats, spatulas, paper towels, and gloves), in a dedicated, robust, and sealable container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated liquid waste container.
-
Crucially, do not mix this waste stream with other incompatible wastes. For example, keep it separate from acidic or basic waste streams unless the compatibility is known.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Caption: Waste Segregation at the Point of Generation.
Step 3: Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety. Each waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
An accurate list of all constituents in the container, including solvents, with their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 4: Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Keep containers securely closed at all times, except when adding waste.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not store waste containers in hallways or other public areas.
-
Ensure incompatible waste types are stored separately to prevent accidental mixing.
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Request Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health & Safety (EHS) department.
-
Transportation: Do not transport the waste yourself. Trained EHS personnel or a licensed contractor will collect the waste from your laboratory's SAA.
-
Disposal Method: The most appropriate disposal method for nitrogen-containing organic compounds like this is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the organic molecule, converting it primarily into carbon dioxide, water, and nitrogen oxides (NOx), which are then treated by flue gas scrubbing systems to comply with environmental regulations.[1] Landfilling is not a suitable option for this type of waste.
Caption: Decision Workflow for Proper Chemical Disposal.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For a small, manageable spill, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to this comprehensive disposal plan, researchers can ensure that the lifecycle of this compound is managed in a way that prioritizes the safety of laboratory personnel and protects the environment.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available at: [Link]
-
GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Vanderbilt University. Available at: [Link]
-
Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). PubMed. Available at: [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health (NIH). Available at: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]
-
Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. Available at: [Link]
-
Incineration Processes and Environmental Releases. National Institutes of Health (NIH). Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency (EPA). Available at: [Link]
-
7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. Chemdad. Available at: [Link]
Sources
- 1. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. twu.edu [twu.edu]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Personal protective equipment for handling 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Comprehensive Safety and Handling Guide: 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
This guide provides essential safety and logistical information for the handling of this compound (CAS No. 62458-96-2).[1][2][3] As a novel heterocyclic compound with potential biological activity, it is imperative to handle this substance with a high degree of caution to ensure the safety of all laboratory personnel.[4] This document outlines a risk-based approach to personal protective equipment (PPE), operational procedures, and disposal, grounded in established laboratory safety principles.
Hazard Identification and Risk Assessment: The Precautionary Principle
Due to the novelty of this compound, comprehensive toxicological data is not yet available. A Safety Data Sheet for the hydrochloride salt of the compound indicates "no data available" for specific hazard statements.[1] Therefore, we must operate under the precautionary principle, treating the compound as a potentially potent, biologically active substance. Structurally, it belongs to the pyridopyrimidine class of compounds, many of which are investigated as kinase inhibitors and anticancer agents.[4][5][6][7]
Assumed Risks:
-
Inhalation: Powdered form may be hazardous if inhaled, potentially causing respiratory irritation.[8]
-
Dermal Contact: Absorption through the skin is a potential route of exposure.
-
Ingestion: Accidental ingestion could lead to systemic toxic effects.
-
Ocular Exposure: Direct contact with the eyes may cause irritation or damage.
A thorough risk assessment should be conducted before any new procedure involving this compound.[9][10][11] The American Chemical Society (ACS) advocates for the RAMP paradigm: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[9][10][12]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE protocol is mandatory for handling this compound.[13][14] The following table outlines the recommended PPE based on the potential hazards of potent, bioactive small molecules.[15][16]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[13] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[13] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles. | Protects against splashes and aerosolized particles.[13][17] Eyeglasses alone are not sufficient.[17] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[13][15] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside the laboratory.[13] |
Operational Plan: Engineering and Administrative Controls
Beyond PPE, a robust operational plan incorporating engineering and administrative controls is critical for minimizing exposure. This plan should be part of a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[14][18][19]
Designated Area and Engineering Controls
-
Designated Work Area: All work with this compound, especially the handling of the solid form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[15][16][20] This area should be clearly marked with warning signs.[20]
-
Ventilation: Proper laboratory ventilation is essential to minimize the concentration of airborne contaminants.[12] Fume hoods should be kept closed when not in use to maximize efficiency.[21]
-
Work Surface: Cover the work surface with disposable, plastic-backed absorbent paper to contain spills.[15][22]
Step-by-Step Handling Workflow
The following workflow is designed to ensure safe handling from receipt of the compound to its use in experiments.
Caption: Workflow for Safe Handling of this compound.
Labeling: All containers must be clearly labeled with the chemical name, concentration, hazard warnings, and the date it was prepared.[11][23][24]
Decontamination and Disposal Plan
Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.[25][26]
Decontamination
-
Surfaces and Equipment: At the end of each work session, thoroughly wipe down all surfaces and equipment in the fume hood with an appropriate decontamination solution.[15] The choice of solvent should be based on the solubility of the compound and should be effective in removing it.
-
Spills: In case of a spill, immediately alert personnel in the area. Use a spill kit with appropriate absorbent material to contain the spill.[27] All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal
All waste generated from handling this compound must be considered hazardous. Never dispose of this compound or its solutions down the drain.[13]
| Waste Type | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company.[13] |
| (Gloves, gown, pipette tips, etc.) | ||
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company.[13] |
| (Unused solutions, solvents) | ||
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste. | Follow institutional protocols for hazardous sharps, which may include autoclaving followed by incineration.[13] |
| (Needles, syringes) |
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as local, state, and federal regulations must be followed.[16]
Emergency Procedures
Preparation for emergencies is the final pillar of the RAMP framework.[10] All personnel must be familiar with the location and use of emergency equipment.
Caption: Emergency response actions for exposure incidents.
In the case of any exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for the compound.[1]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
Safety in Academic Chemistry Laboratories. American Chemical Society. Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available from: [Link]
-
OSHA Laboratory Standard. Compliancy Group. Available from: [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available from: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available from: [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society. Available from: [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available from: [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. Available from: [Link]
-
Handling Chemicals Safely. American Chemical Society (YouTube). Available from: [Link]
-
MSDS of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine. Capot Chemical. Available from: [Link]
-
Safe handling of hazardous drugs. PubMed Central. Available from: [Link]
-
Combating small molecule environmental contaminants: detection and sequestration using functional nucleic acids. PubMed Central. Available from: [Link]
-
Safety. Thorn-Seshold Group, LMU. Available from: [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. Available from: [Link]
-
2-AMino-7-benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyriMidin-4-one Safety Data Sheets. Available from: [Link]
-
Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing (IEF) method. PubMed Central. Available from: [Link]
-
Bioactive Compounds from Organic Waste. MDPI. Available from: [Link]
-
DECONTAMINATION AND WASTE MANAGEMENT. University of Alabama at Birmingham. Available from: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Available from: [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available from: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available from: [Link]
-
Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures. Available from: [Link]
-
Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. ResearchGate. Available from: [Link]
-
Biological Risk Management and Containment - Chemical Decontamination of Liquid Biohazardous Wastes. University of Auckland. Available from: [Link]
Sources
- 1. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. 7-BENZYL-5,6,7,8-TETRAHYDRO-3H-PYRIDO[3,4-D]PYRIMIDIN-4-ONE HYDROCHLORIDE | 62458-96-2 [chemicalbook.com]
- 3. CAS 62458-96-2 | 7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one - Synblock [synblock.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 5. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.com [capotchem.com]
- 9. acs.org [acs.org]
- 10. acs.org [acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. acs.org [acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. compliancy-group.com [compliancy-group.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osha.gov [osha.gov]
- 19. mastercontrol.com [mastercontrol.com]
- 20. osha.oregon.gov [osha.oregon.gov]
- 21. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 22. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 23. chemistry.osu.edu [chemistry.osu.edu]
- 24. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 25. Combating small molecule environmental contaminants: detection and sequestration using functional nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
